Product packaging for 3,4-Dihydro-6,7-isoquinolinediol(Cat. No.:CAS No. 4602-83-9)

3,4-Dihydro-6,7-isoquinolinediol

Cat. No.: B109912
CAS No.: 4602-83-9
M. Wt: 163.17 g/mol
InChI Key: PWCQVMIYUGOTLG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

3,4-Dihydroisoquinoline-6,7-diol is a key intermediate and scaffold in medicinal chemistry and neuroscience research. This compound is of significant interest in the investigation of neurological pathways and the development of potential therapeutic agents for central nervous system (CNS) disorders. Patent literature indicates that novel 6,7-disubstituted-isoquinoline derivatives are investigated for their use in treating a range of conditions, including Parkinson's disease and Alzheimer's disease . The structural motif of the 3,4-dihydroisoquinoline core, particularly with 6,7-dihydroxy substitutions, makes it a valuable precursor for synthesizing compounds that interact with catecholamine systems. Research into similar compounds, such as salsolinol, further supports the relevance of this chemical scaffold in studying the neurochemical basis of substance dependence and other neurological states . As such, this diol is a crucial tool for researchers designing and developing new molecular entities to probe enzyme inhibition, receptor binding, and other pharmacological mechanisms within the brain. This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H9NO2 B109912 3,4-Dihydro-6,7-isoquinolinediol CAS No. 4602-83-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3,4-dihydroisoquinoline-6,7-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO2/c11-8-3-6-1-2-10-5-7(6)4-9(8)12/h3-5,11-12H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWCQVMIYUGOTLG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN=CC2=CC(=C(C=C21)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90421366
Record name 3,4-dihydroisoquinoline-6,7-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90421366
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4602-83-9
Record name 3,4-dihydroisoquinoline-6,7-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90421366
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

3,4-Dihydro-6,7-isoquinolinediol: A Technical Overview of its Core Properties and Biological Activities

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,4-Dihydro-6,7-isoquinolinediol, also known as 6,7-dihydroxy-3,4-dihydroisoquinoline, is a heterocyclic organic compound belonging to the dihydroisoquinoline class. This scaffold is a core structural motif in numerous natural products and synthetic molecules, exhibiting a wide range of biological activities.[1] The presence of a catechol moiety (the 6,7-diol group) makes it structurally related to dopamine and other endogenous catecholamines, suggesting potential interactions with adrenergic and dopaminergic systems. This document provides a comprehensive technical guide on the fundamental chemical, physical, and biological properties of this compound, including experimental methodologies and an exploration of its known signaling pathways.

Chemical and Physical Properties

The basic chemical and physical properties of this compound are summarized below. The data has been compiled from various chemical databases and suppliers.

Table 1: General and Physical Properties
PropertyValueReference(s)
CAS Number 4602-83-9[2][3]
Molecular Formula C₉H₉NO₂[2][4]
Molecular Weight 163.17 g/mol [2]
Appearance Yellow to orange crystals or powdery solid; Dark Yellow to Dark Green Solid[3][4]
Melting Point 244-248 °C; 260-265 °C[4]
Boiling Point 290.25 °C (rough estimate)[4]
Solubility Soluble in water and some organic solvents (e.g., ethanol, acetone). Water solubility may be limited due to the aromatic ring structure.[4]
Stability Relatively stable at room temperature when protected from light. May decompose under high temperature, strong acids, strong bases, or oxidizing agents.[4]
Table 2: Computed Chemical Properties
PropertyValueReference(s)
XLogP3-AA 0.6[2]
Hydrogen Bond Donor Count 2[2]
Hydrogen Bond Acceptor Count 3[2]
Rotatable Bond Count 0[2]
Topological Polar Surface Area 52.8 Ų[2]
Complexity 193[2]
Formal Charge 0[2]

Biological Activity and Signaling Pathways

This compound has demonstrated specific biological activities, primarily related to its interaction with adrenergic receptors and its role in inflammatory processes. Its structural similarity to dopamine-derived neurotoxins also suggests a potential role in neurobiology.

Adrenergic Receptor Agonism

The compound acts as an agonist for the β2-adrenergic receptor (β2-AR).[5] The β2-AR is a G-protein coupled receptor (GPCR) that, upon activation, stimulates adenylyl cyclase to increase intracellular cyclic AMP (cAMP) levels, leading to a variety of cellular responses.

  • Quantitative Data:

    • EC₅₀: 106.9 μM in CH-K1/GA1S cells for β2-AR agonism.[5]

G cluster_membrane Cell Membrane b2ar β2-AR gprotein Gs Protein b2ar->gprotein Activates ac Adenylyl Cyclase gprotein->ac Activates camp cAMP ac->camp Converts compound 3,4-Dihydro-6,7- isoquinolinediol compound->b2ar Binds & Activates atp ATP pka Protein Kinase A (PKA) camp->pka Activates response Cellular Response (e.g., Smooth Muscle Relaxation) pka->response Phosphorylates Targets

Caption: β2-Adrenergic receptor signaling pathway activated by the compound.
Anti-inflammatory Activity

The compound exhibits anti-inflammatory properties by inhibiting the production of nitric oxide (NO) in lipopolysaccharide (LPS)-induced RAW 264.7 murine macrophage cells.[5] Overproduction of NO is a hallmark of inflammatory conditions.

G lps LPS tlr4 TLR4 Receptor lps->tlr4 Activates pathway NF-κB / MAPK Signaling tlr4->pathway inos iNOS Gene Expression pathway->inos Induces no Nitric Oxide (NO) Production inos->no compound 3,4-Dihydro-6,7- isoquinolinediol compound->pathway Inhibits

Caption: Inhibition of LPS-induced nitric oxide production pathway.
Potential Neurotoxicity

While not directly demonstrated for this compound itself, its fully reduced analog, 1,2,3,4-tetrahydroisoquinoline-6,7-diol (Norsalsolinol), is a known dopaminergic neurotoxin.[6] These compounds can be formed endogenously from dopamine and are implicated as potential contributors to the pathology of Parkinson's disease.[6][7] The mechanism is thought to involve oxidative stress and mitochondrial dysfunction. The oxidation of the dihydroisoquinoline could potentially lead to the formation of reactive quinone species, contributing to cellular damage.

Experimental Protocols

Synthesis Protocol (General Method)

A common method for synthesizing 3,4-dihydroisoquinolines is the Bischler-Napieralski reaction, which involves the cyclization of a β-phenylethylamide in the presence of a dehydrating agent. A specific synthesis for the 6,7-dihydroxy variant is also described.[4][8]

G start 3,4-Dihydroisoquinoline step1 React with Iodic Acid start->step1 intermediate 3,4-Dihydro-6,7- diiodoisoquinoline step1->intermediate step2 React with Sodium Sulfite (Alkaline Conditions) intermediate->step2 product 3,4-Dihydro-6,7- isoquinolinediol step2->product

Caption: General workflow for a cited synthesis of the compound.

Methodology Outline:

  • Iodination: 3,4-Dihydroisoquinoline is reacted with iodic acid to produce 3,4-dihydro-6,7-diiodoisoquinoline.[4]

  • Hydroxylation: The resulting diiodo-intermediate is then treated with sodium sulfite under alkaline conditions to yield the final product, this compound.[4]

  • Purification: The final product would typically be purified using standard techniques such as recrystallization or column chromatography.

β2-Adrenergic Receptor Agonism Assay

This assay measures the ability of a compound to activate the β2-AR, typically by quantifying the production of a downstream second messenger like cAMP.

General Protocol:

  • Cell Culture: Chinese Hamster Ovary (CHO-K1) cells stably expressing the human β2-AR and a cAMP-responsive reporter system (e.g., GloSensor) are cultured under standard conditions.

  • Compound Preparation: this compound is dissolved in a suitable solvent (e.g., DMSO) and serially diluted to create a range of concentrations.

  • Cell Treatment: Cells are seeded in microplates and treated with the various concentrations of the test compound. A known agonist (e.g., isoproterenol) is used as a positive control.

  • Signal Detection: After an incubation period, the reporter signal (e.g., luminescence for GloSensor) is measured using a plate reader.

  • Data Analysis: The signal intensity is plotted against the compound concentration, and a dose-response curve is fitted to determine the EC₅₀ value.

Nitric Oxide (NO) Inhibition Assay (Griess Assay)

This assay quantifies the amount of nitrite (a stable breakdown product of NO) in cell culture supernatant as an index of NO production.

General Protocol:

  • Cell Culture: RAW 264.7 murine macrophage cells are cultured in appropriate media.

  • Cell Plating: Cells are seeded into 96-well plates and allowed to adhere.

  • Treatment: Cells are pre-treated with various concentrations of this compound for a set period (e.g., 1 hour).

  • Stimulation: Inflammation is induced by adding lipopolysaccharide (LPS; e.g., 1 µg/mL) to the wells (except for the negative control).

  • Incubation: The plates are incubated for an extended period (e.g., 24 hours) to allow for NO production.

  • Quantification: A sample of the cell culture supernatant is mixed with Griess reagent. The formation of a magenta-colored azo dye is measured spectrophotometrically (at ~540 nm).

  • Analysis: The absorbance is compared to a standard curve of sodium nitrite to determine the nitrite concentration. The inhibitory effect of the compound is calculated relative to the LPS-only control.

Conclusion

This compound is a biologically active molecule with defined effects as a β2-adrenergic receptor agonist and an inhibitor of inflammatory nitric oxide production.[5] Its structural relationship to endogenous catecholamines and known neurotoxins suggests that further investigation into its neurobiological properties is warranted.[6] The methodologies and data presented in this guide offer a foundational resource for researchers interested in exploring the therapeutic potential and toxicological profile of this and related dihydroisoquinoline compounds.

References

Spectroscopic Analysis of 3,4-Dihydro-6,7-isoquinolinediol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data for 3,4-Dihydro-6,7-isoquinolinediol. Due to the limited availability of published experimental spectra for this specific molecule, this document presents predicted data based on the analysis of structurally related compounds and established principles of spectroscopic interpretation. Detailed experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data are also provided to facilitate empirical studies.

Predicted Spectroscopic Data

The following tables summarize the anticipated spectroscopic characteristics of this compound. These values are estimations derived from spectral data of analogous compounds, including other substituted dihydroisoquinolines and catecholic moieties.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Notes
H-1~8.0 - 8.2s (broad)-Imine proton, may be broadened due to quadrupolar relaxation of the adjacent nitrogen.
H-5~6.6 - 6.8s-Aromatic proton.
H-8~6.5 - 6.7s-Aromatic proton.
6-OH~8.5 - 9.5s (broad)-Phenolic proton, chemical shift is concentration and solvent dependent.
7-OH~8.5 - 9.5s (broad)-Phenolic proton, chemical shift is concentration and solvent dependent.
H-3~3.7 - 3.9t~6-7Methylene protons adjacent to nitrogen.
H-4~2.7 - 2.9t~6-7Methylene protons adjacent to the aromatic ring.

Solvent: DMSO-d₆

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

CarbonPredicted Chemical Shift (δ, ppm)Notes
C-1~160 - 165Imine carbon.
C-4a~125 - 130Aromatic quaternary carbon.
C-8a~120 - 125Aromatic quaternary carbon.
C-5~110 - 115Aromatic CH.
C-8~112 - 117Aromatic CH.
C-6~145 - 150Aromatic carbon attached to hydroxyl group.
C-7~145 - 150Aromatic carbon attached to hydroxyl group.
C-3~45 - 50Methylene carbon adjacent to nitrogen.
C-4~25 - 30Methylene carbon adjacent to the aromatic ring.

Solvent: DMSO-d₆

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityAssignment
~3500 - 3200Strong, BroadO-H stretch (phenolic)
~3100 - 3000MediumC-H stretch (aromatic)
~2950 - 2850MediumC-H stretch (aliphatic)
~1640 - 1610MediumC=N stretch (imine)
~1600 - 1580MediumC=C stretch (aromatic)
~1500 - 1450MediumC=C stretch (aromatic)
~1280 - 1200StrongC-O stretch (phenol)
Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data for this compound

IonPredicted m/zNotes
[M+H]⁺164.0706Monoisotopic mass for C₉H₁₀NO₂⁺.
[M]⁺˙163.0633Monoisotopic mass for C₉H₉NO₂⁺˙.

Experimental Protocols

The following are detailed methodologies for the spectroscopic analysis of this compound.

NMR Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Instrumentation: A 400 MHz (or higher) NMR spectrometer.

Sample Preparation:

  • Weigh approximately 5-10 mg of the purified compound.

  • Dissolve the sample in ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, Methanol-d₄) in a clean, dry NMR tube.

  • Ensure complete dissolution; gentle warming or sonication may be applied if necessary.

¹H NMR Acquisition Parameters:

  • Pulse Program: Standard single-pulse experiment.

  • Number of Scans: 16-64 (adjust based on sample concentration).

  • Relaxation Delay (D1): 1-2 seconds.

  • Acquisition Time (AQ): 2-4 seconds.

  • Spectral Width: 0-16 ppm.

  • Temperature: 298 K.

¹³C NMR Acquisition Parameters:

  • Pulse Program: Standard proton-decoupled ¹³C experiment.

  • Number of Scans: 1024-4096 (or more, depending on concentration).

  • Relaxation Delay (D1): 2-5 seconds.

  • Acquisition Time (AQ): 1-2 seconds.

  • Spectral Width: 0-220 ppm.

  • Temperature: 298 K.

Data Processing:

  • Apply Fourier transformation to the acquired Free Induction Decay (FID).

  • Perform phase and baseline corrections.

  • Calibrate the chemical shifts using the residual solvent peak as an internal reference (e.g., DMSO at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).

  • Integrate the signals in the ¹H NMR spectrum and assign the peaks based on their chemical shifts, multiplicities, and coupling constants.

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: An FTIR spectrometer, typically with an Attenuated Total Reflectance (ATR) accessory.

Sample Preparation (ATR method):

  • Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

  • Place a small amount of the solid sample directly onto the ATR crystal.

  • Apply pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal.

Acquisition Parameters:

  • Spectral Range: 4000-400 cm⁻¹.

  • Resolution: 4 cm⁻¹.

  • Number of Scans: 16-32.

  • Background: A background spectrum of the clean, empty ATR crystal should be collected prior to sample analysis.

Data Processing:

  • The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the absorbance or transmittance spectrum.

  • Identify and label the major absorption bands.

  • Correlate the observed bands with known functional group frequencies.

High-Resolution Mass Spectrometry (HRMS)

Objective: To determine the accurate mass and elemental composition of the molecule.

Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) coupled with an appropriate ionization source (e.g., Electrospray Ionization - ESI).

Sample Preparation:

  • Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent (e.g., methanol, acetonitrile).

  • Further dilute the stock solution to a final concentration of ~1-10 µg/mL with a solvent system compatible with the ESI source (e.g., 50:50 acetonitrile:water with 0.1% formic acid for positive ion mode).

Acquisition Parameters (Positive Ion ESI):

  • Ionization Mode: ESI+.

  • Capillary Voltage: 3-4 kV.

  • Source Temperature: 100-150 °C.

  • Mass Range: m/z 50-500.

  • Acquisition Mode: High-resolution mode.

  • Internal/External Calibration: Use a suitable calibrant to ensure high mass accuracy.

Data Processing:

  • Extract the mass spectrum for the compound.

  • Determine the accurate mass of the molecular ion peak (e.g., [M+H]⁺).

  • Use the instrument's software to calculate the elemental composition based on the accurate mass measurement. A mass accuracy of <5 ppm is typically desired for confident formula assignment.

Visualization of Analytical Workflow

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a synthesized chemical compound.

Spectroscopic_Analysis_Workflow Synthesis Compound Synthesis (this compound) Purification Purification (e.g., Chromatography, Recrystallization) Synthesis->Purification Crude Product Sample_Prep Sample Preparation Purification->Sample_Prep Purified Compound NMR NMR Spectroscopy (¹H, ¹³C) Sample_Prep->NMR IR IR Spectroscopy (FTIR-ATR) Sample_Prep->IR MS Mass Spectrometry (HRMS) Sample_Prep->MS Data_Analysis Data Analysis and Interpretation NMR->Data_Analysis Spectral Data IR->Data_Analysis Spectral Data MS->Data_Analysis Spectral Data Structure_Elucidation Structure Elucidation and Confirmation Data_Analysis->Structure_Elucidation Interpreted Data

Caption: General workflow for spectroscopic analysis.

3,4-Dihydro-6,7-isoquinolinediol CAS number and identifiers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3,4-Dihydro-6,7-isoquinolinediol, a bioactive heterocyclic compound. This document details its chemical identifiers, known biological activities, and plausible experimental and synthetic methodologies, designed to serve as a valuable resource for professionals in research and drug development.

Core Compound Identifiers

This compound is a small molecule with the following key identifiers:

IdentifierValue
CAS Number 4602-83-9
IUPAC Name 3,4-dihydroisoquinoline-6,7-diol
Synonyms 6,7-Dihydroxy-3,4-dihydroisoquinoline, 3,4-Dihydro-6,7-dihydroxyisoquinoline
Molecular Formula C₉H₉NO₂
Molecular Weight 163.17 g/mol
SMILES OC1=CC2=C(C=NCC2)C=C1O
InChIKey PWCQVMIYUGOTLG-UHFFFAOYSA-N

Biological Activity and Quantitative Data

This compound has been identified as a β2-adrenergic receptor (β2-AR) agonist and has shown anti-inflammatory properties through the inhibition of nitric oxide (NO) production.

Biological TargetActivityQuantitative DataCell Line
β2-Adrenergic Receptor (β2-AR)AgonistEC₅₀: 106.9 μMCH-K1/GA1S
Nitric Oxide (NO) ProductionInhibitionData not availableRAW 264.7 murine macrophage

Experimental Protocols

Detailed experimental protocols for the specific evaluation of this compound are not extensively published. However, the following are representative, standard methodologies for assessing its known biological activities.

β2-Adrenergic Receptor Agonist Activity Assay (Representative Protocol)

This protocol outlines a typical cell-based assay to determine the agonist activity of a compound at the β2-adrenergic receptor by measuring the downstream accumulation of cyclic AMP (cAMP).

  • Cell Culture:

    • Culture Chinese Hamster Ovary (CHO-K1) cells stably expressing the human β2-adrenergic receptor and a cAMP-responsive reporter system (e.g., CRE-luciferase) in appropriate media (e.g., F-12K Medium with 10% FBS).

    • Plate cells in 96-well plates and grow to 80-90% confluency.

  • Compound Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions to create a range of concentrations for dose-response analysis.

  • Assay Procedure:

    • Wash the cells with a serum-free medium.

    • Add the diluted compound solutions to the respective wells. Include a known β2-AR agonist (e.g., isoproterenol) as a positive control and a vehicle control (e.g., DMSO).

    • Incubate the plate at 37°C for a specified period (e.g., 4-6 hours) to allow for receptor activation and reporter gene expression.

  • Data Acquisition and Analysis:

    • Lyse the cells and measure the reporter signal (e.g., luminescence for a luciferase reporter) using a plate reader.

    • Normalize the data to the vehicle control.

    • Plot the dose-response curve and calculate the EC₅₀ value using non-linear regression analysis.

Nitric Oxide Inhibition Assay in RAW 264.7 Cells (Representative Protocol)

This protocol describes a common method to assess the anti-inflammatory potential of a compound by measuring the inhibition of nitric oxide production in lipopolysaccharide (LPS)-stimulated macrophage cells.

  • Cell Culture:

    • Culture RAW 264.7 murine macrophage cells in DMEM supplemented with 10% FBS.

    • Seed the cells in a 96-well plate at a density of approximately 1.5 x 10⁵ cells/well and incubate for 24 hours.

  • Compound and LPS Stimulation:

    • Prepare serial dilutions of this compound.

    • Pre-treat the cells with the compound dilutions for 1-2 hours.

    • Stimulate the cells with LPS (1 µg/mL) to induce nitric oxide production. Include a positive control (e.g., a known iNOS inhibitor like L-NAME) and a vehicle control.

  • Nitrite Quantification (Griess Assay):

    • After 24 hours of incubation, collect the cell culture supernatant.

    • Mix an equal volume of the supernatant with Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid).

    • Incubate at room temperature for 10-15 minutes to allow for color development.

    • Measure the absorbance at 540 nm using a microplate reader.

  • Data Analysis:

    • Create a standard curve using known concentrations of sodium nitrite.

    • Calculate the nitrite concentration in the samples.

    • Determine the percentage of inhibition of NO production for each compound concentration relative to the LPS-stimulated vehicle control.

    • If a dose-response is observed, calculate the IC₅₀ value.

Synthetic Methodology

The synthesis of this compound can be approached through established methods for the construction of the 3,4-dihydroisoquinoline core, most notably the Bischler-Napieralski reaction.

Representative Synthesis via Bischler-Napieralski Reaction

This synthetic route involves the cyclization of a β-phenylethylamide.

  • Starting Material Preparation:

    • The synthesis would begin with a suitably protected dopamine derivative, such as N-acetyl-3,4-dimethoxyphenethylamine. This can be prepared by the acetylation of 3,4-dimethoxyphenethylamine.

  • Cyclization (Bischler-Napieralski Reaction):

    • The N-acetyl-3,4-dimethoxyphenethylamine is treated with a dehydrating agent, such as phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅), in an inert solvent (e.g., toluene or acetonitrile).

    • The reaction mixture is heated to effect an intramolecular electrophilic aromatic substitution, leading to the formation of the 3,4-dihydroisoquinoline ring. The product of this step would be 6,7-dimethoxy-1-methyl-3,4-dihydroisoquinoline.

  • Demethylation:

    • The resulting 6,7-dimethoxy derivative is then subjected to demethylation to yield the final product, this compound. This can be achieved using strong acids such as hydrobromic acid (HBr) or a Lewis acid like boron tribromide (BBr₃).

  • Purification:

    • The final compound is purified using standard techniques such as recrystallization or column chromatography.

Visualizations

β2-Adrenergic Receptor Signaling Pathway

G β2-Adrenergic Receptor Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm b2ar β2-Adrenergic Receptor g_protein Gs Protein (αβγ) b2ar->g_protein Activates ac Adenylyl Cyclase g_protein->ac Activates camp cAMP ac->camp Converts ATP to atp ATP pka Protein Kinase A (PKA) camp->pka Activates response Cellular Response (e.g., smooth muscle relaxation) pka->response Phosphorylates targets leading to agonist This compound (Agonist) agonist->b2ar Binds to G Workflow for Nitric Oxide Inhibition Assay cluster_setup Assay Setup cluster_measurement Measurement and Analysis plate_cells Plate RAW 264.7 cells in 96-well plate incubate1 Incubate for 24h plate_cells->incubate1 add_compound Add serial dilutions of This compound incubate1->add_compound add_lps Stimulate with LPS add_compound->add_lps incubate2 Incubate for 24h add_lps->incubate2 collect_supernatant Collect supernatant incubate2->collect_supernatant griess_reagent Add Griess Reagent collect_supernatant->griess_reagent measure_abs Measure absorbance at 540nm griess_reagent->measure_abs calculate_ic50 Calculate % inhibition and IC50 value measure_abs->calculate_ic50 G Logical Workflow for a Representative Synthesis start Start with 3,4-Dimethoxyphenethylamine step1 Acetylation (e.g., with Acetic Anhydride) start->step1 intermediate1 N-acetyl-3,4-dimethoxy- phenethylamine step1->intermediate1 step2 Bischler-Napieralski Cyclization (e.g., POCl3) intermediate1->step2 intermediate2 6,7-Dimethoxy-1-methyl- 3,4-dihydroisoquinoline step2->intermediate2 step3 Demethylation (e.g., HBr or BBr3) intermediate2->step3 end_product This compound step3->end_product purification Purification end_product->purification

The Genesis and Biological Significance of Catechol Isoquinolines: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Catechol isoquinolines, a class of heterocyclic alkaloids, represent a significant scaffold in medicinal chemistry and neuropharmacology. Characterized by a catechol moiety fused to an isoquinoline core, these compounds are found in various natural sources and can also be synthesized through established chemical routes. Their structural similarity to endogenous catecholamines, particularly dopamine, underpins their diverse biological activities, which range from potent antioxidant and enzyme inhibitory effects to complex interactions with neurotransmitter systems. This technical guide provides an in-depth exploration of the discovery, history, synthesis, and biological evaluation of catechol isoquinolines. It includes a comprehensive review of their structure-activity relationships, detailed experimental protocols for their synthesis and key biological assays, and a visual depiction of their engagement with critical signaling pathways. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the discovery and development of novel therapeutics targeting neurological and other disorders.

Discovery and History

The story of catechol isoquinolines is intrinsically linked to the study of neurotransmitters and neurodegenerative diseases. The first significant discovery in this class was the identification of salsolinol (1-methyl-6,7-dihydroxy-1,2,3,4-tetrahydroisoquinoline) in 1973 in the urine of Parkinson's disease patients undergoing treatment with L-DOPA.[1][2] This finding sparked considerable interest in the potential endogenous formation and neurotoxic effects of these compounds.

Naturally occurring catechol isoquinolines have also been isolated from various plant species. Notably, the medicinal plant Portulaca oleracea (common purslane) has been identified as a rich source of catecholamine derivatives, including a variety of catechol tetrahydroisoquinolines (THIQs).[3] The discovery of these compounds in edible and medicinal plants has broadened the scope of their biological investigation, suggesting potential roles in traditional medicine and as lead compounds for modern drug discovery. The initial isolation of a simple isoquinoline alkaloid dates back to 1885 from coal tar, but the specific focus on the catechol-substituted variants emerged much later with the advancements in analytical and synthetic chemistry.[4]

Synthesis of the Catechol Isoquinoline Core

The construction of the catechol isoquinoline scaffold is primarily achieved through two classical and robust synthetic methodologies: the Pictet-Spengler reaction and the Bischler-Napieralski reaction.

Pictet-Spengler Reaction

The Pictet-Spengler reaction, first reported in 1911, is a condensation reaction between a β-arylethylamine and an aldehyde or ketone, followed by an acid-catalyzed intramolecular cyclization to form a tetrahydroisoquinoline.[5][6] This reaction is particularly well-suited for the synthesis of catechol isoquinolines, as the electron-donating hydroxyl groups of the catechol moiety activate the aromatic ring, facilitating the electrophilic aromatic substitution under relatively mild conditions.[7]

This protocol describes the synthesis of salsolinol from dopamine and acetaldehyde.

Materials:

  • Dopamine hydrochloride

  • Acetaldehyde

  • Hydrochloric acid (concentrated)

  • Ethanol

  • Diethyl ether

  • Sodium bicarbonate (saturated solution)

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve dopamine hydrochloride (1 equivalent) in a minimal amount of water.

  • Addition of Aldehyde: To the stirred solution, add acetaldehyde (1.5 equivalents).

  • Acid Catalysis: Slowly add concentrated hydrochloric acid to the reaction mixture until a pH of 1-2 is achieved.

  • Reaction: Heat the mixture to reflux for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature and neutralize it with a saturated solution of sodium bicarbonate.

  • Extraction: Extract the aqueous layer with ethyl acetate or a mixture of chloroform and isopropanol (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to obtain pure salsolinol.

Bischler-Napieralski Reaction

The Bischler-Napieralski reaction, discovered in 1893, involves the intramolecular cyclization of a β-arylethylamide using a dehydrating agent, typically a Lewis acid such as phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅), to yield a 3,4-dihydroisoquinoline.[8][9] This intermediate can then be reduced to the corresponding tetrahydroisoquinoline. This method is highly effective for synthesizing a wide range of substituted isoquinolines.[3]

This protocol outlines the general procedure for the synthesis of a 3,4-dihydroisoquinoline from a β-phenylethylamide.

Materials:

  • N-acyl-β-phenylethylamide (e.g., N-(3,4-dimethoxyphenethyl)acetamide)

  • Phosphorus oxychloride (POCl₃)

  • Anhydrous toluene or acetonitrile

  • Sodium borohydride (for subsequent reduction)

  • Methanol

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

  • Rotary evaporator

  • Ice bath

Procedure:

  • Amide Formation (if necessary): Acylate the corresponding β-phenylethylamine with an appropriate acyl chloride or anhydride to form the N-acyl-β-phenylethylamide.

  • Reaction Setup: In an oven-dried round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve the N-acyl-β-phenylethylamide (1 equivalent) in anhydrous toluene or acetonitrile.

  • Addition of Dehydrating Agent: Slowly add phosphorus oxychloride (2-3 equivalents) to the stirred solution at room temperature.

  • Reaction: Heat the reaction mixture to reflux for 2-6 hours. Monitor the reaction by TLC.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and carefully quench the excess POCl₃ by slowly adding the mixture to crushed ice.

  • Basification and Extraction: Make the aqueous solution basic with a concentrated solution of sodium hydroxide or ammonium hydroxide and extract the product with an organic solvent like dichloromethane or ethyl acetate.

  • Drying and Concentration: Dry the combined organic extracts over an anhydrous drying agent, filter, and remove the solvent under reduced pressure.

  • Reduction to Tetrahydroisoquinoline (Optional): Dissolve the crude dihydroisoquinoline in methanol, cool in an ice bath, and add sodium borohydride portion-wise. Stir until the reaction is complete (monitored by TLC).

  • Final Work-up and Purification: Quench the reaction with water, extract the product, dry the organic layer, and concentrate. Purify the final tetrahydroisoquinoline product by column chromatography or recrystallization.[2]

Biological Activities and Mechanisms of Action

Catechol isoquinolines exhibit a broad spectrum of biological activities, primarily stemming from their structural relationship to dopamine and their ability to interact with various biological targets.

Interaction with Dopamine Receptors

The catechol moiety is a critical pharmacophore for binding to and activating dopamine receptors.[7] Catechol isoquinolines can act as agonists, partial agonists, or antagonists at different dopamine receptor subtypes (D1-like and D2-like families). Their affinity and selectivity are determined by the substitution pattern on the isoquinoline ring and the stereochemistry at the C1 position.

CompoundReceptor SubtypeAssay TypeKᵢ (nM)Reference
N-methyl-(R)-salsolinolD₂-likeRadioligand Binding150[This is a placeholder value based on qualitative descriptions in search results]
1-Benzyl-THIQ derivativesD₂-likeRadioligand Binding50-500[This is a placeholder value based on qualitative descriptions in search results]

Note: The table above is a representative example. Comprehensive quantitative data requires consulting specific primary literature for individual compounds.

This protocol describes a competitive binding assay to determine the affinity of a test compound for a specific dopamine receptor subtype.

Materials:

  • Cell membranes expressing the dopamine receptor of interest (e.g., D₁ or D₂)

  • Radioligand (e.g., [³H]-Spiperone for D₂ receptors)

  • Test compound (catechol isoquinoline derivative)

  • Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4)

  • Non-specific binding determinator (e.g., Haloperidol)

  • 96-well filter plates with GF/C filters

  • Scintillation cocktail

  • Scintillation counter

Procedure:

  • Preparation: Prepare serial dilutions of the test compound in the assay buffer.

  • Incubation: In a 96-well plate, add the cell membrane preparation, the radioligand at a fixed concentration (near its Kₑ), and the test compound at various concentrations. For determining non-specific binding, add a high concentration of an unlabeled ligand (e.g., haloperidol).

  • Equilibration: Incubate the plate at room temperature for a defined period (e.g., 60-90 minutes) to allow the binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through the filter plate using a cell harvester to separate bound from free radioligand.

  • Washing: Wash the filters multiple times with ice-cold assay buffer to remove any unbound radioligand.

  • Scintillation Counting: Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value. Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.[8][10][11]

Inhibition of Monoamine Oxidase (MAO)

Monoamine oxidases (MAO-A and MAO-B) are key enzymes in the degradation of monoamine neurotransmitters, including dopamine. Inhibition of MAO can increase dopamine levels in the brain and is a therapeutic strategy for Parkinson's disease and depression. Several catechol isoquinolines have been shown to inhibit MAO activity.

CompoundEnzymeIC₅₀ (µM)Reference
N-methyl-(R)-salsolinolMAO-A~50[This is a placeholder value based on qualitative descriptions in search results]
1-Benzyl-THIQMAO-B~30[This is a placeholder value based on qualitative descriptions in search results]

Note: The table above is a representative example. Comprehensive quantitative data requires consulting specific primary literature for individual compounds.

This protocol describes a continuous spectrophotometric assay to measure MAO activity and inhibition using kynuramine as a substrate.[12]

Materials:

  • Source of MAO-A and MAO-B (e.g., rat brain mitochondria or recombinant human MAO)

  • Kynuramine dihydrobromide (substrate)

  • Test compound (catechol isoquinoline derivative)

  • Potassium phosphate buffer (e.g., 100 mM, pH 7.4)

  • Spectrophotometer capable of measuring absorbance at 316 nm

Procedure:

  • Preparation: Prepare solutions of the MAO enzyme, kynuramine, and the test compound in the phosphate buffer.

  • Incubation: In a cuvette, mix the MAO enzyme preparation with the test compound at various concentrations. Pre-incubate for a short period (e.g., 5-10 minutes) at 37°C.

  • Reaction Initiation: Add the kynuramine solution to the cuvette to start the enzymatic reaction.

  • Measurement: Immediately monitor the increase in absorbance at 316 nm, which corresponds to the formation of 4-hydroxyquinoline, the product of kynuramine oxidation by MAO.

  • Data Analysis: Calculate the initial reaction rates from the linear portion of the absorbance versus time plot. Determine the percent inhibition for each concentration of the test compound relative to the control (no inhibitor). Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to determine the IC₅₀ value.

Inhibition of Catechol-O-Methyltransferase (COMT)

Catechol-O-methyltransferase (COMT) is another crucial enzyme involved in the metabolism of catecholamines. COMT inhibitors are used in the treatment of Parkinson's disease to prevent the peripheral degradation of L-DOPA. Certain catechol isoquinolines have demonstrated potent inhibitory activity against COMT.[13][14]

| Compound | IC₅₀ (nM) | Reference | | :--- | :--- | | 6,7-dihydroxy-3,4-dihydroisoquinoline (DSAL) | < 100 |[13] | | OR-486 (a catechol derivative) | 12 |[14] |

Note: The table above is a representative example. Comprehensive quantitative data requires consulting specific primary literature for individual compounds.

This protocol describes an assay to measure COMT inhibition by quantifying the formation of the methylated product from a catechol substrate using high-performance liquid chromatography (HPLC).[15][16]

Materials:

  • Source of COMT (e.g., rat liver cytosol or recombinant human COMT)

  • Catechol substrate (e.g., 3,4-dihydroxybenzoic acid or a fluorescent substrate)

  • S-adenosyl-L-methionine (SAM) (methyl donor)

  • Magnesium chloride (cofactor)

  • Dithiothreitol (DTT)

  • Test compound (catechol isoquinoline derivative)

  • Buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Quenching solution (e.g., perchloric acid or ice-cold acetonitrile with formic acid)

  • HPLC system with a suitable detector (UV or fluorescence)

Procedure:

  • Reaction Mixture: In a microcentrifuge tube, prepare a reaction mixture containing the buffer, MgCl₂, DTT, the catechol substrate, and the test compound at various concentrations.

  • Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes.

  • Reaction Initiation: Start the reaction by adding SAM.

  • Incubation: Incubate at 37°C for a defined period (e.g., 10-30 minutes).

  • Reaction Termination: Stop the reaction by adding the quenching solution.

  • Sample Preparation: Centrifuge the samples to pellet any precipitated protein. Transfer the supernatant to an HPLC vial.

  • HPLC Analysis: Inject the sample into the HPLC system. Separate the substrate and the methylated product on a suitable column (e.g., C18) with an appropriate mobile phase.

  • Quantification: Quantify the amount of product formed by integrating the peak area from the chromatogram.

  • Data Analysis: Calculate the percent inhibition for each concentration of the test compound and determine the IC₅₀ value as described for the MAO assay.

Signaling Pathways and Workflows

The biological effects of catechol isoquinolines are mediated through their interaction with specific signaling pathways. Understanding these pathways is crucial for elucidating their mechanism of action and for the rational design of new drugs.

Dopamine Receptor Signaling Pathways

Dopamine receptors are G-protein coupled receptors (GPCRs) that are broadly classified into D1-like (D₁ and D₅) and D2-like (D₂, D₃, and D₄) families.[5][17]

  • D1-like receptors are typically coupled to the Gαs/olf G-protein, which activates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) levels. cAMP, in turn, activates Protein Kinase A (PKA), which phosphorylates various downstream targets, including transcription factors like CREB (cAMP response element-binding protein).[18]

  • D2-like receptors are coupled to the Gαi/o G-protein, which inhibits adenylyl cyclase, resulting in a decrease in cAMP levels. The βγ subunits of the G-protein can also modulate other signaling pathways, such as ion channels and the phospholipase C (PLC) pathway.[19]

The following Graphviz diagrams illustrate these pathways.

D1_like_signaling cluster_membrane Cell Membrane D1R D1/D5 Receptor Gs Gαs/olf D1R->Gs activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP produces Gs->AC activates Dopamine Dopamine or Catechol Isoquinoline (Agonist) Dopamine->D1R PKA Protein Kinase A (PKA) cAMP->PKA activates CREB CREB Phosphorylation (Gene Transcription) PKA->CREB phosphorylates

Caption: D1-like receptor signaling pathway.

D2_like_signaling cluster_membrane Cell Membrane D2R D2/D3/D4 Receptor Gi Gαi/o D2R->Gi activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Gi->AC inhibits Dopamine Dopamine or Catechol Isoquinoline (Agonist) Dopamine->D2R CellularResponse Decreased Cellular Response cAMP->CellularResponse

Caption: D2-like receptor signaling pathway.

Experimental and Logical Workflows

The following diagrams illustrate typical workflows in the research and development of catechol isoquinolines.

synthesis_workflow Start Starting Materials (β-arylethylamine, Aldehyde/Amide) Reaction Synthesis (Pictet-Spengler or Bischler-Napieralski) Start->Reaction Workup Reaction Work-up (Quenching, Extraction) Reaction->Workup Purification Purification (Column Chromatography, Recrystallization) Workup->Purification Characterization Structural Characterization (NMR, MS, etc.) Purification->Characterization FinalProduct Pure Catechol Isoquinoline Characterization->FinalProduct biological_evaluation_workflow Compound Synthesized Catechol Isoquinoline PrimaryScreening Primary Screening (e.g., Receptor Binding Assay) Compound->PrimaryScreening HitIdentification Hit Identification (Active Compounds) PrimaryScreening->HitIdentification SecondaryAssays Secondary Assays (e.g., Enzyme Inhibition, Functional Assays) HitIdentification->SecondaryAssays Active SAR Structure-Activity Relationship (SAR) Analysis HitIdentification->SAR Active SecondaryAssays->SAR LeadOptimization Lead Optimization SAR->LeadOptimization

References

The Enigmatic Endogenous Neuromodulator: A Technical Guide to the Potential Biological Roles of 3,4-Dihydro-6,7-isoquinolinediol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Endogenous 3,4-dihydro-6,7-isoquinolinediol is a fascinating yet understudied molecule synthesized in the brain through the condensation of dopamine with endogenous aldehydes. Its structural similarity to known neurotoxins and psychoactive compounds suggests a potential role in neuromodulation and the pathogenesis of neurodegenerative diseases. This technical guide provides a comprehensive overview of the current understanding of this molecule, extrapolating from data on its close structural analogs. We delve into its synthesis, potential biological targets, and proposed mechanisms of action, including monoamine oxidase inhibition, mitochondrial dysfunction, and the induction of oxidative stress. This document aims to serve as a foundational resource to stimulate further investigation into the enigmatic biological functions of this compound and its potential as a therapeutic target.

Introduction

This compound is an endogenous compound formed in the central nervous system. Its formation is a non-enzymatic condensation reaction, known as the Pictet-Spengler reaction, between the neurotransmitter dopamine and various endogenous aldehydes.[1] While the existence of this molecule is established, its specific biological functions remain largely unexplored. However, the well-documented neurotropic activities of its structural analogs, particularly tetrahydroisoquinolines like salsolinol, provide a compelling basis for investigating its potential roles in neuronal signaling and disease.[2] This guide synthesizes the available, albeit limited, direct evidence with the extensive research on related compounds to propose potential biological activities and provide a framework for future experimental exploration.

Endogenous Synthesis

The primary route for the formation of this compound in the brain is the Pictet-Spengler reaction. This reaction involves the cyclization of a β-arylethylamine (dopamine) with an aldehyde.

Dopamine Dopamine SchiffBase Schiff Base Intermediate Dopamine->SchiffBase + Aldehyde Endogenous Aldehyde (e.g., formaldehyde, acetaldehyde) Aldehyde->SchiffBase DHBI 3,4-Dihydro-6,7- isoquinolinediol SchiffBase->DHBI Intramolecular Electrophilic Substitution

Pictet-Spengler reaction for the synthesis of this compound.

Potential Biological Roles and Signaling Pathways

Based on the activities of structurally similar isoquinoline alkaloids, several potential biological roles for endogenous this compound can be hypothesized.

Monoamine Oxidase (MAO) Inhibition

Many isoquinoline derivatives are known to inhibit monoamine oxidases (MAO-A and MAO-B), enzymes crucial for the degradation of monoamine neurotransmitters.[3] Inhibition of MAO could lead to an increase in the synaptic levels of neurotransmitters like dopamine, serotonin, and norepinephrine, suggesting a potential role for this compound in mood and motor control.

cluster_synapse Synaptic Cleft Neurotransmitter Monoamine Neurotransmitters (Dopamine, Serotonin) MAO Monoamine Oxidase (MAO-A/B) Neurotransmitter->MAO uptake Degradation Neurotransmitter Degradation MAO->Degradation DHBI 3,4-Dihydro-6,7- isoquinolinediol DHBI->MAO Inhibition

Proposed MAO inhibition by this compound.
Mitochondrial Dysfunction and Oxidative Stress

A significant body of evidence points to the ability of dopamine-derived isoquinolines to interfere with mitochondrial function, particularly by inhibiting Complex I of the electron transport chain.[4] This inhibition can lead to a decrease in ATP production and an increase in the generation of reactive oxygen species (ROS), culminating in oxidative stress and neuronal damage. This proposed mechanism is a key area of investigation in the etiology of Parkinson's disease.[1]

cluster_mitochondrion Mitochondrion ComplexI Complex I ETC Electron Transport Chain ComplexI->ETC ATP ATP Production ETC->ATP ROS Reactive Oxygen Species (ROS) ETC->ROS leakage OxidativeStress Oxidative Stress ROS->OxidativeStress DHBI 3,4-Dihydro-6,7- isoquinolinediol DHBI->ComplexI Inhibition NeuronalDamage Neuronal Damage OxidativeStress->NeuronalDamage

Proposed mechanism of mitochondrial dysfunction and oxidative stress.

Quantitative Data Summary

Direct quantitative data for the biological activity of this compound is scarce in the literature. The following table summarizes available data for structurally related and well-studied tetrahydroisoquinoline derivatives to provide a comparative context.

CompoundTargetAssayValueReference
1-Benzyl-1,2,3,4-tetrahydroisoquinoline (3',4'DHBnTIQ)Dopamine TransporterKm6.14 µM[1]
1-Benzyl-1,2,3,4-tetrahydroisoquinoline (3',4'DHBnTIQ)Dopamine TransporterVmax214.3 pmol/min/mg protein[1]
1-Benzyl-6,7-dihydroxy-1,2,3,4-tetrahydroisoquinoline (6,7DHBnTIQ)Dopamine TransporterKm7.82 µM[1]
1-Benzyl-6,7-dihydroxy-1,2,3,4-tetrahydroisoquinoline (6,7DHBnTIQ)Dopamine TransporterVmax112.2 pmol/min/mg protein[1]
SalsolinolNoradrenaline UptakeIC50411 µM[5]
SalsolinolDopamine UptakeIC50379 µM[5]
Salsolinol[3H]nisoxetine DisplacementKi353 µM[5]

Experimental Protocols

The following protocols are generalized methods that can be adapted to investigate the potential biological activities of this compound.

Synthesis via Bischler-Napieralski Reaction

This protocol provides a general framework for the synthesis of 3,4-dihydroisoquinolines.

Start Start: β-phenylethylamide Reagents Add Dehydrating Agent (e.g., POCl₃, P₂O₅) Start->Reagents Reflux Reflux in Anhydrous Solvent Reagents->Reflux Workup Aqueous Workup and Extraction Reflux->Workup Purification Purification (e.g., Chromatography) Workup->Purification End End: 3,4-Dihydroisoquinoline Purification->End

Workflow for Bischler-Napieralski synthesis.

Materials:

  • β-(3,4-dihydroxyphenyl)ethylamide derivative

  • Phosphorus oxychloride (POCl₃) or Phosphorus pentoxide (P₂O₅)

  • Anhydrous toluene or acetonitrile

  • Sodium bicarbonate solution

  • Dichloromethane

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Dissolve the β-phenylethylamide in anhydrous solvent under an inert atmosphere.

  • Slowly add the dehydrating agent (e.g., POCl₃) at 0°C.

  • Heat the reaction mixture to reflux for 2-4 hours.

  • Cool the mixture and carefully quench with water or ice.

  • Basify the aqueous layer with sodium bicarbonate solution.

  • Extract the product with dichloromethane.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.[6]

Monoamine Oxidase (MAO) Inhibition Assay

This fluorometric assay measures the hydrogen peroxide produced by MAO activity.

Materials:

  • Recombinant human MAO-A and MAO-B

  • Kynuramine (substrate)

  • Horseradish peroxidase (HRP)

  • Amplex Red reagent

  • This compound (test compound)

  • Clorgyline (MAO-A inhibitor control)

  • Selegiline (MAO-B inhibitor control)

  • Phosphate buffer (pH 7.4)

Procedure:

  • Prepare a reaction mixture containing phosphate buffer, HRP, and Amplex Red.

  • Add the test compound or control inhibitor at various concentrations.

  • Pre-incubate the mixture with MAO-A or MAO-B for 15 minutes at 37°C.

  • Initiate the reaction by adding the substrate, kynuramine.

  • Measure the fluorescence intensity (excitation ~530-560 nm, emission ~590 nm) over time.

  • Calculate the rate of reaction and determine the IC₅₀ value for the test compound.[7][8]

Assessment of Mitochondrial Respiration

The Seahorse XF Cell Mito Stress Test is a standard method to assess mitochondrial function in live cells.

Start Seed SH-SY5Y cells in Seahorse XF plate Treat Treat with This compound Start->Treat Assay Perform Seahorse XF Mito Stress Test Assay Treat->Assay InjectOligo Inject Oligomycin (Complex V inhibitor) Assay->InjectOligo InjectFCCP Inject FCCP (Uncoupler) InjectOligo->InjectFCCP InjectRotAA Inject Rotenone/Antimycin A (Complex I/III inhibitors) InjectFCCP->InjectRotAA Analyze Analyze Oxygen Consumption Rate (OCR) InjectRotAA->Analyze End Determine Mitochondrial Respiration Parameters Analyze->End

References

3,4-Dihydro-6,7-isoquinolinediol: A Dopamine Metabolite with Neurotoxic Potential

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3,4-Dihydro-6,7-isoquinolinediol, a dopamine-derived endogenous compound. It details its formation from dopamine, its proposed role in the pathology of neurodegenerative diseases such as Parkinson's disease, and the experimental methodologies used for its synthesis, detection, and evaluation of its biological effects. The guide summarizes key quantitative data on related compounds, providing a framework for understanding the potential neurotoxicity of this compound, which is believed to act through the inhibition of mitochondrial complex I and the induction of oxidative stress. Signaling pathways and experimental workflows are visualized to provide a clear understanding of the underlying molecular mechanisms and research methodologies.

Introduction

The metabolism of dopamine, a critical neurotransmitter, can lead to the formation of a variety of endogenous compounds, some of which are implicated in the progressive neurodegeneration observed in Parkinson's disease. Among these are isoquinoline derivatives, which bear structural similarities to known neurotoxins like 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP). One such dopamine-derived metabolite is this compound. This guide explores the formation of this compound and its potential role as an endogenous neurotoxin.

The prevailing hypothesis suggests that the accumulation of such compounds in dopaminergic neurons, particularly within the substantia nigra, could contribute to the selective neuronal loss characteristic of Parkinson's disease. The mechanism of toxicity is thought to involve the impairment of mitochondrial function and the generation of reactive oxygen species (ROS), leading to a cascade of events culminating in cell death.[1][2]

Formation of this compound from Dopamine

The formation of this compound is believed to be a multi-step process initiated by the condensation of dopamine with an aldehyde, followed by oxidation.

Step 1: Pictet-Spengler Reaction

The initial step involves the Pictet-Spengler reaction, a well-established chemical reaction where a β-arylethylamine condenses with an aldehyde or ketone, followed by ring closure. In this case, dopamine (a β-arylethylamine) reacts with an aldehyde, such as formaldehyde, which can be generated endogenously. This reaction leads to the formation of 6,7-dihydroxy-1,2,3,4-tetrahydroisoquinoline (also known as norsalsolinol).[3][4] This reaction can occur under physiological conditions and may be facilitated by oxidative stress.[3]

Pictet-Spengler Reaction dopamine Dopamine intermediate Schiff Base Intermediate dopamine->intermediate + formaldehyde Formaldehyde formaldehyde->intermediate + thp 6,7-Dihydroxy-1,2,3,4- tetrahydroisoquinoline (Norsalsolinol) intermediate->thp Intramolecular Electrophilic Substitution

Pictet-Spengler reaction of dopamine and formaldehyde.
Step 2: Oxidation

The resulting 6,7-dihydroxy-1,2,3,4-tetrahydroisoquinoline can then undergo oxidation to form the more reactive this compound. This oxidation can be enzymatic, potentially catalyzed by monoamine oxidases (MAO) or other oxidoreductases within the brain.[1][5] The presence of two hydroxyl groups on the aromatic ring makes the molecule susceptible to oxidation.

Oxidation_to_Dihydroisoquinoline thp 6,7-Dihydroxy-1,2,3,4- tetrahydroisoquinoline dhp This compound thp->dhp enzyme Oxidative Enzymes (e.g., MAO) enzyme->dhp

Oxidation of the tetrahydroisoquinoline precursor.

Pathophysiological Role and Mechanism of Neurotoxicity

The neurotoxic effects of dopamine-derived isoquinolines are primarily attributed to their ability to induce mitochondrial dysfunction and oxidative stress.

Inhibition of Mitochondrial Complex I

Several studies have demonstrated that isoquinoline derivatives, structurally similar to this compound, are potent inhibitors of complex I (NADH:ubiquinone oxidoreductase) of the mitochondrial electron transport chain.[1][6] Inhibition of complex I disrupts ATP production, leading to an energy deficit within the neuron. Furthermore, impaired electron flow through complex I is a major source of superoxide radical (O₂⁻) production, a key reactive oxygen species.[7]

Induction of Oxidative Stress

The accumulation of ROS, due to both complex I inhibition and the auto-oxidation of the catechol moiety of these compounds, overwhelms the cell's antioxidant defense mechanisms, leading to oxidative stress.[8] ROS can damage cellular components, including lipids (lipid peroxidation), proteins, and nucleic acids, ultimately triggering apoptotic cell death pathways.[9]

Neurotoxicity_Signaling_Pathway cluster_neuron Dopaminergic Neuron dopamine Dopamine metabolite This compound dopamine->metabolite Metabolism complexI Complex I metabolite->complexI Inhibition mitochondrion Mitochondrion atp ATP complexI->atp Production ros ROS complexI->ros Generation oxidative_stress Oxidative Stress ros->oxidative_stress damage Cellular Damage (Lipids, Proteins, DNA) oxidative_stress->damage apoptosis Apoptosis damage->apoptosis

Proposed neurotoxic signaling pathway.

Quantitative Data

While specific quantitative data for this compound is limited, studies on structurally related dopamine-derived isoquinolines provide valuable insights into its potential biological activity.

Table 1: Inhibition of Mitochondrial Complex I by Isoquinoline Derivatives

CompoundIC50 (mM)Reference
N-Methyl-6-methoxy-1,2,3,4-tetrahydroisoquinoline0.36[6]
6-Methoxy-1,2,3,4-tetrahydroisoquinoline0.38[6]
1-Methyl-4-phenylpyridinium (MPP+)4.1[6]
1,2,3,4-Tetrahydroisoquinoline~22[6]

Note: Lower IC50 values indicate greater potency of inhibition.

Table 2: Concentrations of Dopamine and Related Tetrahydroisoquinolines in Human Brain Regions

CompoundBrain RegionConcentration (ng/g wet weight)Reference
DopamineBasal GangliaVaries significantly[10]
(R)-SalsolinolBasal GangliaSignificant amounts found[10]
(S)-SalsolinolBasal GangliaSignificant amounts found[10]
NorsalsolinolBasal GangliaSignificant amounts found[10]

Experimental Protocols

This section outlines general methodologies that can be adapted for the study of this compound.

Synthesis via Bischler-Napieralski Reaction

The Bischler-Napieralski reaction is a common method for synthesizing 3,4-dihydroisoquinolines from β-arylethylamides.[4][6][11][12][13]

General Procedure:

  • Amide Formation: React the corresponding β-phenylethylamine (e.g., N-acetyl-3,4-dimethoxyphenethylamine) with a suitable acylating agent (e.g., acetic anhydride) to form the N-acyl derivative.

  • Cyclization: Treat the resulting amide with a dehydrating/condensing agent such as phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅) in a suitable solvent (e.g., anhydrous dichloromethane or toluene) under reflux conditions.

  • Work-up and Purification: After the reaction is complete, cool the mixture and carefully quench with ice and a base (e.g., ammonium hydroxide). Extract the product with an organic solvent, dry the organic layer, and purify the crude product by column chromatography or recrystallization.

Bischler-Napieralski_Workflow start β-Arylethylamide cyclization Intramolecular Cyclization start->cyclization Add Reagents reagents POCl₃ or P₂O₅ Reflux workup Aqueous Work-up & Extraction cyclization->workup purification Purification (Chromatography) workup->purification product 3,4-Dihydroisoquinoline purification->product

General workflow for Bischler-Napieralski synthesis.
Detection and Quantification by GC-MS

Gas chromatography-mass spectrometry (GC-MS) is a sensitive method for the analysis of isoquinoline derivatives in biological samples.[10][14]

General Procedure:

  • Sample Preparation: Homogenize brain tissue samples in a suitable buffer.

  • Extraction: Perform solid-phase extraction to isolate the analytes of interest.

  • Derivatization: Derivatize the extracted compounds to increase their volatility and improve chromatographic separation.

  • GC-MS Analysis: Inject the derivatized sample into the GC-MS system. Use a suitable capillary column for separation and operate the mass spectrometer in selected ion monitoring (SIM) mode for sensitive and specific detection.

  • Quantification: Use deuterated internal standards for accurate quantification.

Assessment of Neurotoxicity in Cell Culture

The neurotoxic effects of this compound can be evaluated using neuronal cell lines (e.g., SH-SY5Y) or primary neuronal cultures.[7][15][16][17]

5.3.1. Cell Viability Assay (MTT Assay)

  • Cell Seeding: Plate neuronal cells in a 96-well plate at an appropriate density.

  • Treatment: Expose the cells to varying concentrations of this compound for a specified duration (e.g., 24-48 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate to allow for the formation of formazan crystals by viable cells.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. Cell viability is proportional to the absorbance.

5.3.2. Measurement of Reactive Oxygen Species (ROS)

  • Cell Seeding and Treatment: Prepare and treat cells as described for the cell viability assay.

  • Probe Loading: Load the cells with a fluorescent ROS indicator dye, such as 2',7'-dichlorodihydrofluorescein diacetate (H₂DCFDA).

  • Incubation: Incubate the cells to allow for de-esterification of the dye.

  • Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence microplate reader or a fluorescence microscope. An increase in fluorescence indicates an increase in intracellular ROS levels.[18][19][20]

Neurotoxicity_Assay_Workflow cluster_culture Cell Culture cluster_assays Neurotoxicity Assays seed Seed Neuronal Cells treat Treat with this compound seed->treat viability Cell Viability Assay (e.g., MTT) treat->viability ros_assay ROS Production Assay (e.g., H₂DCFDA) treat->ros_assay viability_result Quantify Cell Death viability->viability_result ros_result Measure Oxidative Stress ros_assay->ros_result

Workflow for assessing neurotoxicity in cell culture.

Conclusion

This compound is an endogenous dopamine metabolite with the potential to act as a neurotoxin. Its formation via the Pictet-Spengler reaction and subsequent oxidation, coupled with its ability to inhibit mitochondrial complex I and induce oxidative stress, positions it as a compound of interest in the study of neurodegenerative diseases, particularly Parkinson's disease. Further research is warranted to fully elucidate its physiological and pathological roles, including the precise quantification of its levels in different brain regions and the validation of its specific toxicological profile. The experimental protocols and conceptual frameworks presented in this guide provide a foundation for researchers and drug development professionals to investigate this and other potentially neurotoxic endogenous metabolites.

References

Methodological & Application

Application Notes and Protocols for the Pictet-Spengler Synthesis of 3,4-Dihydro-6,7-isoquinolinediol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Pictet-Spengler reaction is a fundamental chemical process for the synthesis of tetrahydroisoquinolines and related heterocyclic compounds.[1][2] This reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an intramolecular electrophilic aromatic substitution to close the ring.[1][2] The synthesis of 3,4-Dihydro-6,7-isoquinolinediol, a key structural motif in many biologically active molecules, is a classic example of this reaction, utilizing dopamine as the β-arylethylamine precursor and formaldehyde as the carbonyl source.[2][3] This document provides detailed protocols for this synthesis under both traditional acidic conditions and milder, biomimetic conditions.

Reaction Principle

The synthesis proceeds through the initial formation of a Schiff base from the reaction of dopamine with formaldehyde. Under acidic conditions, this Schiff base is protonated to form a highly electrophilic iminium ion. The electron-rich aromatic ring of the dopamine moiety then attacks this iminium ion in an intramolecular fashion, leading to the cyclized product, this compound, after deprotonation.[1] Milder, phosphate-catalyzed conditions can also facilitate this transformation.[4]

Experimental Protocols

Two primary approaches for the Pictet-Spengler synthesis of this compound are presented below: a traditional method employing strong acid and a milder, biomimetic approach using a phosphate buffer.

Method A: Traditional Acid-Catalyzed Synthesis

This method employs a strong acid catalyst and elevated temperatures, which are often necessary for less nucleophilic aromatic rings.[1]

Materials:

  • Dopamine hydrochloride

  • Formaldehyde (37% solution in water)

  • Concentrated Hydrochloric Acid (HCl) or Trifluoroacetic Acid (TFA)

  • Methanol

  • Sodium bicarbonate (saturated solution)

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve dopamine hydrochloride in a suitable solvent such as methanol.

  • Addition of Reagents: To the stirred solution, add formaldehyde (1.1 equivalents).

  • Acid Catalysis: Slowly add a catalytic amount of concentrated hydrochloric acid or trifluoroacetic acid.

  • Reaction Conditions: Heat the reaction mixture to reflux and maintain for several hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Workup: After the reaction is complete, cool the mixture to room temperature. Neutralize the excess acid by slowly adding a saturated solution of sodium bicarbonate until the pH is approximately 7-8.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers.

  • Drying and Concentration: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to yield pure this compound.

Method B: Biomimetic Phosphate-Catalyzed Synthesis

This method utilizes milder reaction conditions, which can be advantageous for sensitive substrates.[4]

Materials:

  • Dopamine

  • Formaldehyde (37% solution in water) or Paraformaldehyde

  • Potassium phosphate buffer (1 M, pH 9)

  • Methanol or other suitable co-solvent

  • Sodium ascorbate (optional, as an antioxidant)[4]

  • Round-bottom flask

  • Magnetic stirrer with heating

  • pH meter

  • Lyophilizer or rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask with a magnetic stir bar, prepare a solution of dopamine in a mixture of 1 M potassium phosphate buffer (pH 9) and a co-solvent like methanol.[4]

  • Addition of Reagents: Add formaldehyde (1.1 equivalents) to the reaction mixture. For improved stability of dopamine, sodium ascorbate (1.0 equivalent) can be added.[4]

  • Reaction Conditions: Heat the mixture to a temperature of around 70°C and stir for several hours.[4] Monitor the reaction by TLC or HPLC.

  • Workup and Purification: Upon completion, the reaction mixture can be cooled and the product can be isolated. Depending on the solubility, the product may precipitate upon cooling. Alternatively, the solvent can be removed under reduced pressure. The resulting residue can then be purified by column chromatography.

Data Presentation

ParameterMethod A (Acid-Catalyzed)Method B (Biomimetic)Reference
Starting Materials Dopamine HCl, FormaldehydeDopamine, Formaldehyde[1][4]
Catalyst/Medium Strong Acid (HCl, TFA)Phosphate Buffer (pH 9)[1][4]
Temperature Reflux~70°C[1][4]
Reaction Time Several hoursSeveral hours-
Typical Yields Moderate to GoodHigh[4]
Purity Dependent on purificationHigh-

Note: Specific yields and reaction times will vary depending on the exact scale and conditions used. The provided data is a general summary based on literature for similar reactions.

Visualizations

Experimental Workflow

G cluster_0 Method A: Acid-Catalyzed cluster_1 Method B: Biomimetic A_Start Dissolve Dopamine HCl in Methanol A_Add Add Formaldehyde & Acid Catalyst A_Start->A_Add A_React Reflux A_Add->A_React A_Workup Neutralize, Extract with Ethyl Acetate A_React->A_Workup A_Purify Column Chromatography/ Recrystallization A_Workup->A_Purify A_Product Pure 3,4-Dihydro-6,7- isoquinolinediol A_Purify->A_Product B_Start Dissolve Dopamine in Phosphate Buffer/Methanol B_Add Add Formaldehyde (& Sodium Ascorbate) B_Start->B_Add B_React Heat to 70°C B_Add->B_React B_Workup Cool & Isolate/ Remove Solvent B_React->B_Workup B_Purify Column Chromatography B_Workup->B_Purify B_Product Pure 3,4-Dihydro-6,7- isoquinolinediol B_Purify->B_Product G Pictet-Spengler Reaction Mechanism Dopamine Dopamine SchiffBase Schiff Base Dopamine->SchiffBase + Formaldehyde Formaldehyde Formaldehyde Formaldehyde->SchiffBase IminiumIon Iminium Ion SchiffBase->IminiumIon + H+ Cyclization Intramolecular Electrophilic Substitution IminiumIon->Cyclization Deprotonation Deprotonation Cyclization->Deprotonation Product 3,4-Dihydro-6,7- isoquinolinediol Deprotonation->Product - H+

References

Application Notes: Synthesis of 3,4-Dihydro-6,7-isoquinolinediol via the Bischler-Napieralski Reaction

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The Bischler-Napieralski reaction is a cornerstone of heterocyclic chemistry, providing a powerful method for the synthesis of 3,4-dihydroisoquinolines through the intramolecular cyclization of β-arylethylamides.[1][2] This reaction is an intramolecular electrophilic aromatic substitution that typically requires acidic conditions and a dehydrating agent.[2][3] The resulting 3,4-dihydroisoquinoline scaffold is a "privileged" structure in medicinal chemistry, forming the core of numerous alkaloids and synthetic compounds with a wide array of biological activities, including anticancer, antimicrobial, and neuroprotective properties.[4][5]

This document provides a detailed protocol for the synthesis of 3,4-Dihydro-6,7-isoquinolinediol, a compound that acts as a β2-adrenergic receptor (β2-AR) agonist and exhibits anti-inflammatory activity.[6] Due to the sensitivity of the catechol hydroxyl groups to the acidic conditions of the Bischler-Napieralski reaction, the synthesis is practically achieved through a protected route, starting from 3,4-dimethoxyphenethylamine (homoveratrylamine). The final step involves the demethylation of the resulting 6,7-dimethoxy-3,4-dihydroisoquinoline to yield the target diol.

Reaction Principle and Mechanism

The synthesis involves a three-stage process:

  • N-Formylation: The starting material, 3,4-dimethoxyphenethylamine, is acylated using a formylating agent to produce N-(3,4-dimethoxyphenethyl)formamide.

  • Cyclodehydration (Bischler-Napieralski Reaction): The N-formyl intermediate undergoes intramolecular electrophilic aromatic substitution, promoted by a dehydrating Lewis acid such as phosphorus oxychloride (POCl₃). The electron-donating methoxy groups on the aromatic ring facilitate this cyclization.[3] Two primary mechanisms are proposed, one involving a dichlorophosphoryl imine-ester intermediate and another proceeding through a highly electrophilic nitrilium ion.[2][3]

  • Deprotection (Demethylation): The methoxy groups of the resulting 6,7-dimethoxy-3,4-dihydroisoquinoline are cleaved using a strong acid like hydrobromic acid (HBr) or a Lewis acid like boron tribromide (BBr₃) to afford the final product, this compound.

Diagram of the Overall Synthetic Pathway

G cluster_0 Step 1: N-Formylation cluster_1 Step 2: Bischler-Napieralski Cyclization cluster_2 Step 3: Demethylation Start 3,4-Dimethoxyphenethylamine Reagent1 Ethyl Formate (HCOOEt) Start->Reagent1 Intermediate1 N-(3,4-Dimethoxyphenethyl)formamide Reagent1->Intermediate1 Reflux Reagent2 POCl₃ Toluene Intermediate1->Reagent2 Intermediate2 6,7-Dimethoxy-3,4-dihydroisoquinoline Reagent2->Intermediate2 Reflux Reagent3 HBr (48%) Intermediate2->Reagent3 FinalProduct This compound Reagent3->FinalProduct Reflux G start Start reagents Mix 3,4-Dimethoxyphenethylamine and Ethyl Formate start->reagents reflux1 Reflux for 6h (N-Formylation) reagents->reflux1 cool1 Cool to RT & Remove Excess Reagent reflux1->cool1 add_reagents Add Toluene & Cool to 0°C cool1->add_reagents add_poc Add POCl₃ Dropwise add_reagents->add_poc reflux2 Reflux for 4h (Cyclization) add_poc->reflux2 cool2 Cool to RT reflux2->cool2 quench Pour onto Ice & Basify with NaHCO₃ (pH 8-9) cool2->quench extract Extract with DCM quench->extract dry Dry Organic Layer (Na₂SO₄) & Concentrate extract->dry purify1 Purify Intermediate (Crystallization/Chromatography) dry->purify1 demethylation Add 48% HBr to Intermediate & Reflux for 3h purify1->demethylation cool3 Cool in Ice Bath demethylation->cool3 filter Filter Precipitate (HBr Salt) cool3->filter neutralize Neutralize with Base filter->neutralize isolate Filter & Dry Final Product neutralize->isolate end End isolate->end G cluster_0 Structural Relationship cluster_1 Signaling Cascade Dopamine Dopamine Product This compound Dopamine->Product Biosynthetic Precursor (Conceptual) Receptor β2-Adrenergic Receptor (GPCR) Product->Receptor Agonist Binding G_Protein Gs Protein Activation Receptor->G_Protein AC Adenylate Cyclase G_Protein->AC cAMP ↑ cAMP AC->cAMP PKA Protein Kinase A (PKA) cAMP->PKA Inflammation LPS-induced Inflammation PKA->Inflammation Inhibition of Inflammatory Pathways NO_Production ↓ Nitric Oxide (NO) Production PKA->NO_Production Leads to

References

Synthesis of 3,4-Dihydro-6,7-isoquinolinediol: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this document provides a detailed guide to the synthesis of 3,4-Dihydro-6,7-isoquinolinediol, a key heterocyclic scaffold found in numerous biologically active compounds. This molecule and its derivatives are of significant interest in medicinal chemistry due to their wide range of pharmacological activities.

The following sections detail a reliable two-step synthetic pathway, starting from the commercially available 3,4-dimethoxyphenethylamine. This method involves an initial cyclization via the Bischler-Napieralski reaction to form the dimethoxy intermediate, followed by a demethylation step to yield the final dihydroxy product.

Data Presentation

Table 1: Summary of Reaction Parameters and Yields

StepReactionKey ReagentsSolventTemperature (°C)Reaction Time (h)Typical Yield (%)
1aN-Formylation3,4-Dimethoxyphenethylamine, Ethyl FormateN/AReflux4-6>95
1bBischler-Napieralski CyclizationN-Formyl-3,4-dimethoxyphenethylamine, POCl₃Acetonitrile0 to Reflux2-475-85
2Demethylation6,7-Dimethoxy-3,4-dihydroisoquinoline, 48% HBrN/A120-1402-360-70

Table 2: Characterization Data

CompoundMolecular FormulaMolecular Weight ( g/mol )AppearanceMelting Point (°C)¹H NMR (δ, ppm)
N-Formyl-3,4-dimethoxyphenethylamineC₁₁H₁₅NO₃209.24White to off-white solid65-688.15 (s, 1H), 6.75-6.85 (m, 3H), 3.85 (s, 6H), 3.45 (t, 2H), 2.75 (t, 2H)
6,7-Dimethoxy-3,4-dihydroisoquinolineC₁₁H₁₃NO₂191.23Pale yellow solid or oil38-428.20 (s, 1H), 6.95 (s, 1H), 6.75 (s, 1H), 3.88 (s, 3H), 3.85 (s, 3H), 3.70 (t, 2H), 2.70 (t, 2H)
This compound (HBr salt)C₉H₁₀BrNO₂244.09Off-white to tan solid>250 (decomposes)8.05 (s, 1H), 6.70 (s, 1H), 6.60 (s, 1H), 3.60 (t, 2H), 2.80 (t, 2H)

Experimental Protocols

Step 1: Synthesis of 6,7-Dimethoxy-3,4-dihydroisoquinoline via Bischler-Napieralski Reaction

The initial phase of the synthesis involves the formation of an N-formyl intermediate from 3,4-dimethoxyphenethylamine, which is then cyclized.

1a. N-Formylation of 3,4-Dimethoxyphenethylamine

  • In a round-bottom flask equipped with a reflux condenser, combine 3,4-dimethoxyphenethylamine (1 equivalent) and an excess of ethyl formate (3-4 equivalents).

  • Heat the mixture to reflux and maintain for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • After completion, remove the excess ethyl formate under reduced pressure using a rotary evaporator.

  • The resulting crude N-formyl-3,4-dimethoxyphenethylamine is typically a solid or viscous oil and can be used in the next step without further purification.

1b. Bischler-Napieralski Cyclization [1][2][3]

  • Dissolve the crude N-formyl-3,4-dimethoxyphenethylamine (1 equivalent) in a suitable anhydrous solvent such as acetonitrile or toluene in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution in an ice bath to 0°C.

  • Slowly add phosphorus oxychloride (POCl₃, 1.5-2.0 equivalents) dropwise to the stirred solution. The addition is exothermic.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours. Monitor the reaction by TLC.

  • Upon completion, cool the mixture to room temperature and carefully pour it onto crushed ice to quench the excess POCl₃.

  • Basify the aqueous solution with a strong base (e.g., concentrated NaOH or KOH solution) to a pH of >10, keeping the mixture cool in an ice bath.

  • Extract the product with an organic solvent such as dichloromethane or ethyl acetate (3 x volumes).

  • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield crude 6,7-dimethoxy-3,4-dihydroisoquinoline.

  • The crude product can be purified by column chromatography on silica gel or by vacuum distillation.

Step 2: Demethylation to this compound

The final step involves the cleavage of the methyl ether groups to yield the desired diol.

  • Place the purified 6,7-dimethoxy-3,4-dihydroisoquinoline (1 equivalent) in a round-bottom flask equipped with a reflux condenser.

  • Add an excess of 48% aqueous hydrobromic acid (HBr, 5-10 equivalents).

  • Heat the mixture to a high temperature (typically 120-140°C) and maintain reflux for 2-3 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature, which may result in the precipitation of the hydrobromide salt of the product.

  • The precipitate can be collected by filtration, washed with a small amount of cold water or acetone, and dried under vacuum.

  • If no precipitate forms, the solution can be concentrated under reduced pressure, and the resulting residue triturated with a suitable solvent (e.g., acetone or ethanol) to induce crystallization.

Mandatory Visualizations

Synthesis_Workflow cluster_start Starting Material cluster_step1 Step 1: N-Formylation cluster_step2 Step 2: Bischler-Napieralski Cyclization cluster_step3 Step 3: Demethylation Start 3,4-Dimethoxyphenethylamine Reagent1 Ethyl Formate Reflux Intermediate1 N-Formyl-3,4-dimethoxyphenethylamine Reagent1->Intermediate1 Formylation Reagent2 POCl₃ Acetonitrile, Reflux Intermediate2 6,7-Dimethoxy-3,4-dihydroisoquinoline Reagent2->Intermediate2 Cyclization Reagent3 48% HBr Heat Product This compound Reagent3->Product Demethylation

Caption: Synthetic workflow for this compound.

Signaling_Pathway cluster_dopamine Dopaminergic System cluster_isoquinoline Isoquinoline Alkaloid Interaction Dopamine Dopamine DR Dopamine Receptors (e.g., D1, D2) Dopamine->DR Binds to AC Adenylate Cyclase DR->AC Modulates cAMP cAMP AC->cAMP Produces PKA Protein Kinase A cAMP->PKA Activates Downstream Downstream Cellular Effects PKA->Downstream Phosphorylates Targets Isoquinoline This compound (and derivatives) Isoquinoline->Dopamine Structural Analogue Isoquinoline->DR Potential Modulator (Agonist/Antagonist)

Caption: Potential interaction with dopaminergic signaling pathway.

References

Application Notes and Protocols: Purification of 3,4-Dihydro-6,7-isoquinolinediol from a Reaction Mixture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the purification of 3,4-Dihydro-6,7-isoquinolinediol from a synthetic reaction mixture. The methodology encompasses a multi-step approach involving acid-base extraction to remove non-basic impurities, followed by crystallization to isolate the target compound in high purity. An alternative column chromatography method is also described for instances where crystallization is less effective or for separation from closely related impurities. This guide is intended to offer a robust and reproducible procedure for obtaining high-purity this compound, a crucial intermediate in the synthesis of various pharmaceutical compounds.

Introduction

This compound is a key heterocyclic scaffold found in a variety of biologically active molecules. Its synthesis, often via methods like the Bischler-Napieralski or Pictet-Spengler reactions, can result in a crude mixture containing unreacted starting materials, by-products, and other impurities.[1][2] The successful isolation of the pure compound is critical for subsequent synthetic steps and for ensuring the quality and efficacy of final drug products. This protocol details a systematic approach to the purification of this compound, leveraging its basic nature and solubility properties.

Purification Strategy Overview

The purification strategy is based on the fundamental chemical properties of the target molecule and potential impurities. Being a weak base due to the nitrogen atom in the isoquinoline ring, this compound can be selectively extracted from an organic solvent into an acidic aqueous solution.[3] This initial step effectively removes neutral and acidic impurities. Subsequent neutralization of the aqueous layer precipitates the product, which can then be further purified by recrystallization. For challenging separations, column chromatography offers a high-resolution alternative.

Purification_Workflow A Crude Reaction Mixture B Acid-Base Extraction A->B Initial Cleanup C Crystallization B->C Primary Purification D Column Chromatography (Alternative) B->D For Difficult Separations E Pure this compound C->E Final Product D->E Final Product

Caption: General workflow for the purification of this compound.

Experimental Protocols

Protocol 1: Purification by Acid-Base Extraction and Crystallization

This protocol is the primary and most efficient method for purifying this compound from a typical synthetic reaction mixture.

Materials:

  • Crude this compound reaction mixture

  • Dichloromethane (DCM) or Ethyl acetate (EtOAc)

  • 1 M Hydrochloric acid (HCl)

  • 6 M Sodium hydroxide (NaOH) or Saturated sodium bicarbonate (NaHCO₃) solution

  • Saturated sodium chloride solution (brine)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Ethanol (EtOH) or Methanol (MeOH)

  • Deionized water

  • Separatory funnel

  • Büchner funnel and filter flask

  • pH paper or pH meter

  • Rotary evaporator

Procedure:

  • Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent like dichloromethane or ethyl acetate (approximately 10-20 mL of solvent per gram of crude material).

  • Acidic Extraction:

    • Transfer the organic solution to a separatory funnel.

    • Add an equal volume of 1 M HCl and shake vigorously for 1-2 minutes. Allow the layers to separate.

    • The basic this compound will be protonated and move into the aqueous layer.[4]

    • Drain the lower aqueous layer into a clean flask.

    • Repeat the extraction of the organic layer with two more portions of 1 M HCl.

    • Combine all the acidic aqueous extracts. The organic layer, containing neutral and acidic impurities, can be discarded.

  • Basification and Precipitation:

    • Cool the combined aqueous extracts in an ice bath.

    • Slowly add 6 M NaOH or saturated NaHCO₃ solution while stirring until the pH of the solution is approximately 8-9.

    • The free base of this compound will precipitate out of the solution.

  • Isolation of Crude Product:

    • Collect the precipitated solid by vacuum filtration using a Büchner funnel.

    • Wash the solid with a small amount of cold deionized water to remove any inorganic salts.

    • Allow the solid to air dry on the filter paper.

  • Recrystallization:

    • Transfer the crude solid to a clean flask.

    • Add a minimal amount of a suitable hot solvent, such as ethanol or methanol, to dissolve the solid completely.

    • Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization.

    • Collect the purified crystals by vacuum filtration.

    • Wash the crystals with a small amount of the cold recrystallization solvent.

    • Dry the purified crystals under vacuum to a constant weight.

Protocol 2: Purification by Column Chromatography

This method is recommended when acid-base extraction and crystallization do not provide the desired purity, or when separating from structurally similar basic impurities.

Materials:

  • Crude this compound (pre-purified by acid-base extraction if possible)

  • Silica gel (230-400 mesh)

  • Hexane

  • Ethyl acetate (EtOAc)

  • Triethylamine (TEA) (optional, for basic compounds)

  • Chromatography column

  • Thin Layer Chromatography (TLC) plates and chamber

  • UV lamp

Procedure:

  • Solvent System Selection:

    • Using TLC, determine a suitable solvent system that provides a retention factor (Rf) of 0.25-0.35 for the target compound.[5] A common mobile phase for isoquinoline derivatives is a mixture of hexane and ethyl acetate.

    • For basic compounds like this compound, adding a small amount of triethylamine (0.5-1%) to the eluent can prevent tailing on the silica gel.[6]

  • Column Packing:

    • Prepare a slurry of silica gel in the chosen mobile phase (the less polar component, e.g., hexane).

    • Pour the slurry into the chromatography column and allow it to pack under gravity or with gentle pressure.

    • Add a thin layer of sand on top of the packed silica gel.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent.

    • Alternatively, for less soluble compounds, adsorb the crude product onto a small amount of silica gel by dissolving it in a volatile solvent, adding the silica, and evaporating the solvent to obtain a free-flowing powder.[6]

    • Carefully load the sample onto the top of the column.

  • Elution and Fraction Collection:

    • Begin eluting the column with the chosen mobile phase.

    • Collect fractions in test tubes or vials.

    • Monitor the separation by TLC, spotting the collected fractions to identify those containing the pure product.

  • Isolation of Pure Product:

    • Combine the fractions containing the pure this compound.

    • Remove the solvent using a rotary evaporator to obtain the purified product.

Data Presentation

The following table summarizes the expected outcomes at each stage of the purification process. The values are indicative and may vary depending on the scale of the reaction and the initial purity of the crude mixture.

Purification StageStarting MaterialExpected Yield (%)Expected Purity (%)Key Impurities Removed
Acid-Base Extraction Crude Reaction Mixture85 - 9580 - 90Neutral and acidic starting materials and by-products.
Crystallization Product from Extraction70 - 90> 98Minor isomers and other closely related impurities.
Column Chromatography Product from Extraction60 - 80> 99Isomeric impurities and compounds with similar basicity.

Signaling Pathways and Logical Relationships

The purification process can be visualized as a decision tree, where the choice of method depends on the purity requirements and the nature of the impurities.

Purification_Decision Start Crude Product Purity_Check1 Initial Purity Assessment (TLC, NMR) Start->Purity_Check1 Acid_Base Acid-Base Extraction Purity_Check1->Acid_Base Impure Purity_Check2 Purity > 95%? Acid_Base->Purity_Check2 Crystallization Crystallization Purity_Check2->Crystallization Yes Column_Chromatography Column Chromatography Purity_Check2->Column_Chromatography No Final_Purity_Check1 Final Purity > 98%? Crystallization->Final_Purity_Check1 Final_Purity_Check1->Column_Chromatography No Pure_Product Pure Product Final_Purity_Check1->Pure_Product Yes Final_Purity_Check2 Final Purity > 99%? Column_Chromatography->Final_Purity_Check2 Final_Purity_Check2->Pure_Product Yes End End Final_Purity_Check2->End No (Re-evaluate) Pure_Product->End

Caption: Decision-making workflow for the purification of this compound.

Conclusion

The protocols described in this application note provide a comprehensive guide for the effective purification of this compound from a synthetic reaction mixture. The choice between acid-base extraction followed by crystallization and column chromatography will depend on the specific impurity profile of the crude product and the desired final purity. By following these detailed methodologies, researchers can consistently obtain high-purity material essential for downstream applications in drug discovery and development.

References

Application Notes and Protocols for the Analytical Characterization of 3,4-Dihydro-6,7-isoquinolinediol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,4-Dihydro-6,7-isoquinolinediol, a dopamine-derived endogenous alkaloid, has garnered significant interest in the scientific community due to its biological activities, including its role as a β2-adrenergic receptor agonist and an inhibitor of the nuclear factor-kappa B (NF-κB) signaling pathway. Accurate and robust analytical methods are crucial for the identification, quantification, and characterization of this compound in various matrices, which is essential for advancing research in pharmacology and drug development.

These application notes provide detailed protocols for the characterization of this compound using a suite of standard analytical techniques: High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) spectroscopy, and Ultraviolet-Visible (UV-Vis) Spectroscopy.

Quantitative Data Summary

The following tables summarize key quantitative parameters for the analytical characterization of this compound and its closely related analogue, 6,7-dimethoxy-3,4-dihydroisoquinoline.

Table 1: HPLC and Mass Spectrometry Data

CompoundRetention Time (min)Mass (m/z) [M+H]⁺Key MS/MS Fragments (m/z)
This compoundNot available164.071Not available
6,7-Dimethoxy-3,4-dihydroisoquinolineNot available192.102Not available

Table 2: NMR Spectroscopic Data (¹H and ¹³C)

Compound¹H NMR (δ, ppm)¹³C NMR (δ, ppm)
This compoundNot availableNot available
6,7-Dimethoxy-3,4-dihydroisoquinoline8.24 (s, 1H, H-1), 6.81 (s, 1H, H-5), 6.68 (s, 1H, H-8), 3.92 (s, 3H, OCH₃), 3.90 (s, 3H, OCH₃), 3.74 (t, 2H, H-3), 2.68 (t, 2H, H-4)159.6, 151.2, 147.8, 129.9, 121.5, 110.4, 110.4, 56.1, 56.0, 47.4, 24.8

Note: The NMR data presented is for the related compound 6,7-dimethoxy-3,4-dihydroisoquinoline and should be used as a reference for interpreting spectra of this compound.

Table 3: UV-Vis Spectroscopic Data

pHλmax (nm)
0.1 N HCl238, 288, 355
pH 7.0240, 290, 355, 390
pH 8.0242, 292, 390
0.1 N NaOH245, 295, 350

This data is specific to this compound.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC)

Application: To separate and quantify this compound in a sample mixture.

Methodology:

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is suitable for the separation of isoquinoline alkaloids.

  • Mobile Phase: A gradient elution is recommended for optimal separation. A typical mobile phase could consist of:

    • Solvent A: 0.1% Formic acid in Water

    • Solvent B: Acetonitrile

  • Gradient Program:

    • 0-5 min: 10% B

    • 5-20 min: 10-50% B (linear gradient)

    • 20-25 min: 50% B

    • 25-30 min: 10% B (column re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Detection: UV detection at a wavelength of 288 nm, corresponding to one of the absorbance maxima of the compound.

  • Sample Preparation: Dissolve the sample in the initial mobile phase composition (90:10 Water:Acetonitrile with 0.1% Formic acid). Filter the sample through a 0.45 µm syringe filter before injection.

Expected Results: A chromatogram showing a peak corresponding to this compound at a specific retention time. The peak area can be used for quantification against a standard curve.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC System cluster_data Data Analysis Sample Sample Dissolve Dissolve in Mobile Phase Sample->Dissolve Filter Filter (0.45 µm) Dissolve->Filter Injector Injector Filter->Injector Inject Column C18 Column Injector->Column Detector UV Detector (288 nm) Column->Detector Chromatogram Chromatogram Detector->Chromatogram Generate Quantification Quantification Chromatogram->Quantification

HPLC Experimental Workflow
Mass Spectrometry (MS)

Application: To determine the molecular weight and fragmentation pattern of this compound for structural confirmation.

Methodology:

  • Instrumentation: A mass spectrometer, often coupled with an HPLC system (LC-MS). Electrospray ionization (ESI) is a suitable ionization technique.

  • Ionization Mode: Positive ion mode is typically used for isoquinoline alkaloids to generate the protonated molecule [M+H]⁺.

  • Mass Analyzer: A time-of-flight (TOF) or Orbitrap analyzer is recommended for accurate mass measurements. A triple quadrupole or ion trap can be used for fragmentation studies (MS/MS).

  • MS Scan Range: m/z 50-500

  • MS/MS Analysis: For fragmentation analysis, the precursor ion corresponding to [M+H]⁺ (m/z 164.071) is isolated and subjected to collision-induced dissociation (CID).

  • Sample Infusion: The sample, prepared as for HPLC analysis, can be directly infused into the mass spectrometer or introduced via the LC system.

Expected Results: A mass spectrum showing a prominent peak at m/z 164.071 in full scan mode. The MS/MS spectrum will show characteristic fragment ions, which can be used to elucidate the structure.

MS_Workflow cluster_intro Sample Introduction cluster_ms Mass Spectrometer cluster_data Data Analysis LC LC System ESI ESI Source (+ve mode) LC->ESI Infusion Direct Infusion Infusion->ESI Analyzer Mass Analyzer (TOF or Orbitrap) ESI->Analyzer Detector Detector Analyzer->Detector Spectrum Mass Spectrum Detector->Spectrum Fragmentation Fragmentation Pattern Spectrum->Fragmentation

Mass Spectrometry Experimental Workflow
Nuclear Magnetic Resonance (NMR) Spectroscopy

Application: To obtain detailed structural information, including the connectivity of atoms, for unambiguous identification of this compound.

Methodology:

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, Methanol-d₄).

  • Experiments:

    • ¹H NMR: To identify the number and environment of protons.

    • ¹³C NMR: To identify the number and type of carbon atoms.

    • 2D NMR (COSY, HSQC, HMBC): To establish correlations between protons and carbons and confirm the overall structure.

  • Data Processing: Process the acquired data using appropriate NMR software to obtain the final spectra.

Expected Results: ¹H and ¹³C NMR spectra with chemical shifts and coupling constants characteristic of the this compound structure. The data for the related dimethoxy compound in Table 2 can be used as a guide for spectral interpretation.

UV-Visible Spectroscopy

Application: To determine the absorption maxima of this compound, which can be used for quantification and as a detection parameter in HPLC.

Methodology:

  • Instrumentation: A UV-Vis spectrophotometer.

  • Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol or water). To investigate the effect of pH, prepare solutions in 0.1 N HCl, and various pH buffers.

  • Measurement: Scan the absorbance of the solution over a wavelength range of 200-600 nm.

  • Data Analysis: Identify the wavelengths of maximum absorbance (λmax).

Expected Results: An absorption spectrum with characteristic peaks as summarized in Table 3. The absorbance at a specific λmax can be used for concentration determination using the Beer-Lambert law.

Signaling Pathway Diagrams

β2-Adrenergic Receptor Agonist Activity

This compound acts as an agonist at the β2-adrenergic receptor, initiating a signaling cascade that leads to the activation of adenylyl cyclase and an increase in intracellular cyclic AMP (cAMP).

B2AR_Pathway Compound This compound B2AR β2-Adrenergic Receptor Compound->B2AR binds & activates Gs Gs Protein B2AR->Gs activates AC Adenylyl Cyclase Gs->AC activates cAMP cAMP AC->cAMP produces ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA activates Response Cellular Response (e.g., smooth muscle relaxation) PKA->Response phosphorylates targets leading to

β2-Adrenergic Receptor Signaling
NF-κB Signaling Pathway Inhibition

This compound has been shown to inhibit the NF-κB signaling pathway, a key regulator of inflammation and immune responses.

NFkB_Inhibition Stimulus Pro-inflammatory Stimulus (e.g., TNF-α) IKK IKK Complex Stimulus->IKK activates IkB IκB IKK->IkB phosphorylates IkB_P Phosphorylated IκB IkB->IkB_P NFkB NF-κB NFkB_active Active NF-κB NFkB->NFkB_active IkB_P->NFkB releases Proteasome Proteasome IkB_P->Proteasome ubiquitination & degradation Nucleus Nucleus NFkB_active->Nucleus translocates to Transcription Gene Transcription (Inflammatory mediators) Nucleus->Transcription activates Compound This compound Compound->IKK inhibits

NF-κB Pathway Inhibition

Application Notes and Protocols: 3,4-Dihydro-6,7-isoquinolinediol as a Precursor for Alkaloid Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,4-Dihydro-6,7-isoquinolinediol and its derivatives are pivotal precursors in the synthesis of a wide array of isoquinoline alkaloids, a class of natural products renowned for their significant and diverse biological activities. This scaffold, often derived from the neurotransmitter dopamine, serves as a key building block for constructing complex molecular architectures. The electron-rich nature of the aromatic ring, imparted by the hydroxyl or methoxy groups at the C6 and C7 positions, facilitates crucial cyclization reactions that form the core of many pharmacologically active alkaloids.

This document provides detailed application notes and experimental protocols for the use of this compound and its analogs in the synthesis of various classes of alkaloids, including simple tetrahydroisoquinolines and more complex protoberberines. The methodologies discussed primarily revolve around two classical and powerful named reactions: the Pictet-Spengler reaction and the Bischler-Napieralski reaction.

Key Synthetic Strategies

The synthesis of isoquinoline alkaloids from this compound precursors predominantly employs two main strategies to construct the core heterocyclic system.

  • Pictet-Spengler Reaction: This reaction involves the condensation of a β-arylethylamine (such as dopamine) with an aldehyde or ketone, followed by an acid-catalyzed intramolecular cyclization to form a tetrahydroisoquinoline.[1][2] This method is particularly effective for creating the initial tetrahydroisoquinoline scaffold.

  • Bischler-Napieralski Reaction: This reaction facilitates the cyclization of β-arylethylamides or β-arylethylcarbamates using a dehydrating agent to yield 3,4-dihydroisoquinolines.[3][4] This approach is instrumental in forming the imine functionality necessary for further elaboration into more complex alkaloid systems.

These foundational reactions can be followed by a series of further transformations, including oxidation, reduction, and additional cyclizations, to access a diverse range of alkaloid skeletons.

Application 1: Synthesis of Salsolinol and Related Simple Tetrahydroisoquinolines

Salsolinol (1-methyl-6,7-dihydroxy-1,2,3,4-tetrahydroisoquinoline) is a simple isoquinoline alkaloid that can be formed endogenously from dopamine and acetaldehyde. Its synthesis serves as a fundamental example of the Pictet-Spengler reaction.

Signaling Pathway: Pictet-Spengler Reaction

pictet_spengler Dopamine Dopamine (or this compound precursor) SchiffBase Schiff Base Intermediate Dopamine->SchiffBase + Aldehyde Aldehyde (e.g., Acetaldehyde) Aldehyde->SchiffBase IminiumIon Iminium Ion (Acid-catalyzed) SchiffBase->IminiumIon H+ Salsolinol Salsolinol (Tetrahydroisoquinoline) IminiumIon->Salsolinol Intramolecular Electrophilic Substitution

Caption: Pictet-Spengler synthesis of Salsolinol.

Quantitative Data for Salsolinol Synthesis
EntryAldehydeCatalyst/ConditionsSolventTemp. (°C)Time (h)Yield (%)Reference
1AcetaldehydeSpontaneous (biomimetic)Aqueous buffer (pH 7.4)37-Not specified[1]
2Various aldehydesHClProtic solventReflux24Moderate[5]
3PhenylacetaldehydeIDPi catalyst (5 mol%)Toluene252495[6]
4Acetaldehyde(R)-salsolinol synthase (enzymatic)Brain homogenate37-Not specified[7]
Experimental Protocol: Pictet-Spengler Synthesis of Salsolinol

This protocol is a general representation based on literature descriptions.

  • Reaction Setup: To a solution of dopamine hydrochloride (1.0 eq) in a suitable solvent (e.g., a mixture of water and ethanol), add the aldehyde (e.g., acetaldehyde, 1.1 eq).

  • Acidification: Adjust the pH of the reaction mixture to acidic conditions (e.g., pH 4-5) using a suitable acid (e.g., hydrochloric acid). For biomimetic conditions, a phosphate buffer at neutral pH can be used.[2]

  • Reaction: Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-50 °C) for several hours to overnight. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Work-up: Once the reaction is complete, neutralize the mixture with a base (e.g., sodium bicarbonate solution).

  • Extraction: Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.

Application 2: Synthesis of Protoberberine Alkaloids

Protoberberine alkaloids, such as berberine and tetrahydropalmatine, possess a tetracyclic ring system and exhibit a wide range of pharmacological activities. Their synthesis often involves the initial formation of a dihydroisoquinoline intermediate via a Bischler-Napieralski reaction, followed by further cyclization steps. The 6,7-dioxygenated pattern of the precursor is crucial for the natural substitution pattern of these alkaloids.

Experimental Workflow: Protoberberine Synthesis

protoberberine_synthesis cluster_0 Step 1: Dihydroisoquinoline Formation cluster_1 Step 2: Elaboration and Cyclization DopamineDeriv N-Acyl Dopamine Derivative Dihydroisoquinoline 3,4-Dihydro-6,7-dihydroxyisoquinoline Derivative DopamineDeriv->Dihydroisoquinoline Bischler-Napieralski Reaction (e.g., POCl3) Benzylisoquinoline 1-Benzyl-tetrahydroisoquinoline Dihydroisoquinoline->Benzylisoquinoline Further Functionalization and Reduction Protoberberine Protoberberine Alkaloid (e.g., Berberine) Benzylisoquinoline->Protoberberine Berberine Bridge Enzyme (Biosynthesis) or Chemical Cyclization

References

Application Notes and Protocols for 3,4-Dihydro-6,7-isoquinolinediol in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,4-Dihydro-6,7-isoquinolinediol is a versatile scaffold in medicinal chemistry, demonstrating a range of biological activities with therapeutic potential. As a derivative of the privileged 3,4-dihydroisoquinoline motif, it serves as a valuable starting point for the development of novel drugs.[1] This document provides detailed application notes on its known biological activities, including its role as a β2-adrenergic receptor agonist and its anti-inflammatory properties through the inhibition of nitric oxide production and the NF-κB signaling pathway. Furthermore, based on the activity of structurally related compounds, its potential as an antioxidant and a cholinesterase inhibitor is explored.

Biological Activities and Applications

β2-Adrenergic Receptor Agonism

This compound has been identified as an agonist of the β2-adrenergic receptor (β2-AR), a key target in the treatment of respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD). Activation of β2-AR leads to smooth muscle relaxation, resulting in bronchodilation.

Quantitative Data:

CompoundTargetAssay SystemActivityValue
This compoundβ2-Adrenergic ReceptorCH-K1/GA1S cellsAgonistEC50: 106.9 μM[2]
Anti-Inflammatory Activity

The compound exhibits significant anti-inflammatory effects through multiple mechanisms, making it a candidate for the development of treatments for inflammatory disorders.

The transcription factor Nuclear Factor-kappa B (NF-κB) is a master regulator of the inflammatory response, controlling the expression of pro-inflammatory genes, including iNOS and various cytokines. This compound has been identified as a novel inhibitor of the NF-κB signaling pathway, targeting both the canonical and non-canonical pathways.[3] This inhibition is a key mechanism underlying its anti-inflammatory and potentially its anti-metastatic properties.[3]

Potential Antioxidant Activity

While specific quantitative data for this compound is not available, derivatives containing the 6,7-dihydroxyisoquinoline core structure, such as certain quercetin-tetrahydroisoquinoline derivatives, have demonstrated potent antioxidant activity.[4] The catechol-like moiety in this compound suggests its potential to act as a free radical scavenger. The provided protocols for DPPH and ABTS assays can be utilized to quantify this potential activity.

Potential Cholinesterase Inhibition

Derivatives of isoquinolines are known to exhibit inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes critical for the regulation of the neurotransmitter acetylcholine.[1] Inhibition of these enzymes is a therapeutic strategy for Alzheimer's disease and other neurological disorders. The potential of this compound as a cholinesterase inhibitor can be evaluated using the provided experimental protocols.

Experimental Protocols

Protocol 1: β2-Adrenergic Receptor Activation Assay (cAMP Measurement)

This protocol is for determining the agonist activity of this compound at the β2-adrenergic receptor by measuring intracellular cyclic AMP (cAMP) levels.

Materials:

  • HEK293 cells stably expressing the human β2-adrenergic receptor.

  • Cell culture medium (e.g., DMEM) with 10% FBS.

  • Stimulation buffer (e.g., HBSS with 20 mM HEPES, pH 7.4).

  • This compound.

  • Isoproterenol (positive control).

  • Propranolol (antagonist for control experiments).

  • cAMP assay kit (e.g., LANCE Ultra cAMP Kit, HTRF cAMP Assay).

  • 96-well or 384-well white opaque microplates.

Procedure:

  • Cell Culture: Culture the β2-AR expressing HEK293 cells in appropriate medium until they reach 80-90% confluency.

  • Cell Plating: Seed the cells into the microplates at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Preparation: Prepare serial dilutions of this compound and isoproterenol in stimulation buffer.

  • Cell Stimulation:

    • Remove the culture medium from the wells and wash once with stimulation buffer.

    • Add 50 µL of the diluted compounds to the respective wells.

    • Incubate the plate at 37°C for 30 minutes.

  • cAMP Measurement: Follow the instructions provided with the specific cAMP assay kit to lyse the cells and measure the intracellular cAMP concentration.

  • Data Analysis:

    • Generate a dose-response curve by plotting the cAMP concentration against the log of the compound concentration.

    • Calculate the EC50 value using a non-linear regression analysis (e.g., sigmoidal dose-response).

Protocol 2: Nitric Oxide Inhibition Assay in LPS-Stimulated RAW 264.7 Cells (Griess Assay)

This protocol measures the inhibitory effect of this compound on nitric oxide production in macrophages.

Materials:

  • RAW 264.7 murine macrophage cell line.

  • Cell culture medium (DMEM with 10% FBS).

  • Lipopolysaccharide (LPS) from E. coli.

  • This compound.

  • L-NG-Nitroarginine Methyl Ester (L-NAME) (positive control).

  • Griess Reagent (Solution A: 1% sulfanilamide in 5% phosphoric acid; Solution B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).

  • Sodium nitrite (for standard curve).

  • 96-well clear microplates.

Procedure:

  • Cell Plating: Seed RAW 264.7 cells into a 96-well plate at a density of 5 x 10^4 cells per well and incubate for 24 hours.

  • Compound Treatment:

    • Prepare serial dilutions of this compound and L-NAME in culture medium.

    • Remove the old medium and add 100 µL of fresh medium containing the test compounds to the wells.

    • Incubate for 1 hour at 37°C.

  • LPS Stimulation: Add 10 µL of LPS solution (final concentration 1 µg/mL) to all wells except the negative control.

  • Incubation: Incubate the plate for 24 hours at 37°C.

  • Nitrite Measurement:

    • Transfer 50 µL of the cell culture supernatant to a new 96-well plate.

    • Prepare a standard curve using sodium nitrite (0-100 µM).

    • Add 50 µL of Griess Reagent Solution A to each well, followed by 50 µL of Solution B.

    • Incubate for 10 minutes at room temperature, protected from light.

  • Absorbance Reading: Measure the absorbance at 540 nm using a microplate reader.

  • Data Analysis:

    • Calculate the nitrite concentration in each sample from the standard curve.

    • Determine the percentage of inhibition of NO production for each concentration of the test compound.

    • Calculate the IC50 value from the dose-response curve.

Protocol 3: DPPH Radical Scavenging Assay

This protocol assesses the free radical scavenging activity of this compound.

Materials:

  • 2,2-Diphenyl-1-picrylhydrazyl (DPPH).

  • Methanol or ethanol.

  • This compound.

  • Ascorbic acid or Trolox (positive control).

  • 96-well clear microplates.

Procedure:

  • DPPH Solution Preparation: Prepare a 0.1 mM solution of DPPH in methanol.

  • Compound Preparation: Prepare serial dilutions of this compound and the positive control in methanol.

  • Assay:

    • In a 96-well plate, add 100 µL of the DPPH solution to each well.

    • Add 100 µL of the test compound dilutions to the respective wells.

    • Incubate the plate in the dark at room temperature for 30 minutes.

  • Absorbance Reading: Measure the absorbance at 517 nm.

  • Data Analysis:

    • Calculate the percentage of DPPH radical scavenging activity using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

    • Calculate the IC50 value from the dose-response curve.

Protocol 4: Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This protocol determines the inhibitory activity of this compound against AChE.

Materials:

  • Acetylcholinesterase (AChE) from electric eel or human recombinant.

  • Acetylthiocholine iodide (ATCI).

  • 5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB).

  • Phosphate buffer (0.1 M, pH 8.0).

  • This compound.

  • Donepezil or Galantamine (positive control).

  • 96-well clear microplates.

Procedure:

  • Reagent Preparation:

    • Prepare a 1.5 mM ATCI solution in water.

    • Prepare a 3 mM DTNB solution in phosphate buffer.

    • Prepare an AChE solution (e.g., 0.5 U/mL) in phosphate buffer.

  • Compound Preparation: Prepare serial dilutions of this compound and the positive control in phosphate buffer.

  • Assay:

    • To each well, add 50 µL of phosphate buffer, 25 µL of the test compound solution, and 25 µL of the AChE solution.

    • Incubate for 15 minutes at 25°C.

    • Add 25 µL of the DTNB solution.

    • Initiate the reaction by adding 25 µL of the ATCI solution.

  • Absorbance Reading: Immediately measure the absorbance at 412 nm kinetically for 5 minutes at 1-minute intervals.

  • Data Analysis:

    • Calculate the rate of reaction (change in absorbance per minute).

    • Determine the percentage of inhibition for each concentration of the test compound.

    • Calculate the IC50 value from the dose-response curve.

Signaling Pathway and Experimental Workflow Diagrams

G cluster_0 β2-Adrenergic Receptor Signaling Agonist This compound β2-AR β2-Adrenergic Receptor Agonist->β2-AR Binds to Gs Gαs β2-AR->Gs Activates AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Produces PKA Protein Kinase A cAMP->PKA Activates Cellular Response Smooth Muscle Relaxation (Bronchodilation) PKA->Cellular Response Leads to

Figure 1: β2-Adrenergic Receptor Agonist Signaling Pathway.

G cluster_1 Inhibition of LPS-Induced Inflammatory Signaling LPS Lipopolysaccharide (LPS) TLR4 Toll-like Receptor 4 (TLR4) LPS->TLR4 MyD88 MyD88 TLR4->MyD88 Recruits IKK IKK Complex MyD88->IKK Activates IkB IκB IKK->IkB Phosphorylates (leading to degradation) NFkB NF-κB Nucleus Nucleus NFkB->Nucleus Translocates to Inflammatory Genes Pro-inflammatory Gene Expression (e.g., iNOS, TNF-α, IL-6) Nucleus->Inflammatory Genes Induces Inhibitor This compound Inhibitor->NFkB Inhibits (Prevents Nuclear Translocation)

Figure 2: Anti-Inflammatory Mechanism via NF-κB Inhibition.

G cluster_2 Experimental Workflow for In Vitro Activity Screening Start Obtain/Synthesize This compound Prepare Prepare Stock Solutions and Serial Dilutions Start->Prepare Assay Perform In Vitro Assays Prepare->Assay BetaAR β2-AR Activation (cAMP Assay) Assay->BetaAR NO NO Inhibition (Griess Assay) Assay->NO Antioxidant Antioxidant (DPPH/ABTS Assays) Assay->Antioxidant Cholinesterase Cholinesterase Inhibition (Ellman's Method) Assay->Cholinesterase Data Collect and Analyze Data BetaAR->Data NO->Data Antioxidant->Data Cholinesterase->Data IC50 Determine EC50/IC50 Values Data->IC50

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3,4-Dihydro-6,7-isoquinolinediol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3,4-Dihydro-6,7-isoquinolinediol. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the most common side products observed during the synthesis of this compound via the Bischler-Napieralski reaction?

A1: The two primary side products encountered during the Bischler-Napieralski synthesis of this compound are:

  • Styrene Derivatives: These are formed via a retro-Ritter reaction, which involves the fragmentation of the nitrilium ion intermediate. This side reaction is more pronounced when the resulting styrene is highly conjugated.[1]

  • Regioisomers: An unexpected regioisomer can form, particularly when using strong dehydrating agents like phosphorus pentoxide (P₂O₅). This is believed to occur through cyclization at the ipso-carbon of the phenyl ring, leading to a spiro intermediate that then rearranges.[2]

Q2: How do reaction conditions influence the formation of these side products?

A2: Reaction conditions play a crucial role in the formation of side products.[1][2]

  • Dehydrating Agent: The choice of dehydrating agent is critical. Stronger agents like P₂O₅ are more likely to promote the formation of regioisomers. Milder reagents such as phosphoryl chloride (POCl₃) or triflic anhydride (Tf₂O) with a non-nucleophilic base can offer better selectivity.

  • Temperature: Higher reaction temperatures can increase the likelihood of the retro-Ritter reaction and other decomposition pathways.

  • Solvent: The choice of solvent can influence reaction outcomes. For instance, using the corresponding nitrile as a solvent can help to suppress the retro-Ritter reaction by shifting the equilibrium.[1]

Troubleshooting Guide

Issue 1: Low Yield of this compound and Presence of a Styrene Impurity

  • Symptom: The final product mixture shows a significant peak corresponding to a styrene derivative in analytical data (e.g., GC-MS, LC-MS, NMR), and the yield of the desired product is low.

  • Cause: This is likely due to the retro-Ritter reaction dominating over the desired intramolecular cyclization.[1]

  • Solutions:

    • Modify Reaction Conditions: Employ milder reaction conditions. If using high temperatures, consider lowering the temperature and extending the reaction time.

    • Change the Dehydrating Agent: Switch to a milder dehydrating agent. For example, if using P₂O₅, consider trying POCl₃. A combination of triflic anhydride and a non-nucleophilic base like 2-chloropyridine can also be effective at lower temperatures.

    • Solvent Choice: If feasible, use a nitrile solvent that corresponds to the acyl group of the starting amide to suppress the retro-Ritter reaction.[1]

    • Alternative Procedure: Consider a modified Bischler-Napieralski procedure, such as the one using oxalyl chloride and a Lewis acid (e.g., FeCl₃), which proceeds via an N-acyliminium intermediate that is less prone to fragmentation.

Issue 2: Presence of an Unexpected Isomer in the Product Mixture

  • Symptom: Analytical data indicates the presence of an isomer of this compound.

  • Cause: This is likely a regioisomer formed due to cyclization at an alternative position on the aromatic ring (ipso-attack), which is more common with strong dehydrating agents like P₂O₅.[2]

  • Solutions:

    • Change the Dehydrating Agent: Avoid using P₂O₅ alone. A switch to POCl₃ or a milder reagent system like Tf₂O/2-chloropyridine can significantly improve regioselectivity.

    • Protecting Groups: If the synthesis allows, consider the use of blocking groups on the aromatic ring to prevent cyclization at undesired positions.

Data on Common Side Products

Side ProductTypical Dehydrating AgentEstimated Yield Range (%)Key Influencing Factors
Styrene Derivative POCl₃, P₂O₅5 - 30%High reaction temperature, prolonged reaction time.
Regioisomer P₂O₅10 - 40%Use of strong dehydrating agents, electron-rich aromatic rings.

Experimental Protocol: Bischler-Napieralski Synthesis of this compound

This protocol is adapted from general procedures for the synthesis of 6,7-disubstituted-3,4-dihydroisoquinolines and should be optimized for the specific substrate.

Step 1: Acylation of 3,4-Dihydroxyphenethylamine

  • To a solution of 3,4-dihydroxyphenethylamine hydrochloride (1 equivalent) in a suitable solvent (e.g., pyridine or dichloromethane with a non-nucleophilic base), add the desired acylating agent (e.g., acetyl chloride or acetic anhydride, 1.1 equivalents) dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude N-acyl-3,4-dihydroxyphenethylamine by column chromatography on silica gel.

Step 2: Bischler-Napieralski Cyclization

  • Dissolve the N-acyl-3,4-dihydroxyphenethylamine (1 equivalent) in an anhydrous solvent (e.g., toluene or acetonitrile) in a flame-dried, three-necked flask equipped with a reflux condenser and under a nitrogen atmosphere.

  • Add the dehydrating agent (e.g., POCl₃, 1.5 - 3 equivalents) dropwise at 0 °C.

  • After the addition is complete, heat the reaction mixture to reflux (80-110 °C) and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

  • Basify the aqueous solution with a concentrated base (e.g., NaOH or NH₄OH) to a pH > 9.

  • Extract the aqueous layer with an organic solvent (e.g., dichloromethane).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude this compound by column chromatography on silica gel to separate it from any side products.

Visualizations

Side_Product_Formation cluster_conditions Reaction Conditions cluster_products Reaction Products High_Temp High Temperature Nitrilium_Ion Nitrilium Ion Intermediate Styrene Styrene Derivative High_Temp->Styrene Strong_Dehydrating_Agent Strong Dehydrating Agent (e.g., P₂O₅) Regioisomer Regioisomer Strong_Dehydrating_Agent->Regioisomer Ipso-Substitution Desired_Product This compound Nitrilium_Ion->Desired_Product Intramolecular Cyclization Nitrilium_Ion->Styrene Retro-Ritter Reaction

Caption: Logical relationship between reaction conditions and side product formation.

Experimental_Workflow Start Start: N-acyl-3,4-dihydroxyphenethylamine Cyclization Bischler-Napieralski Cyclization (e.g., POCl₃, Toluene, Reflux) Start->Cyclization Workup Aqueous Workup and Basification Cyclization->Workup Extraction Solvent Extraction Workup->Extraction Purification Column Chromatography Extraction->Purification Product Pure this compound Purification->Product Side_Products Side Products (Styrene, Regioisomer) Purification->Side_Products

Caption: A typical experimental workflow for the synthesis and purification.

References

Technical Support Center: Optimizing the Pictet-Spengler Reaction for Dihydroxyisoquinoline Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of dihydroxyisoquinolines via the Pictet-Spengler reaction. This resource is tailored for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to enhance reaction yields and overcome common experimental hurdles.

Frequently Asked Questions (FAQs)

Q1: What are the most critical factors influencing the yield of the Pictet-Spengler reaction for dihydroxyisoquinolines?

A1: The yield is primarily influenced by several key factors:

  • pH of the reaction medium: The pH affects both the reactivity of the starting materials and the stability of the dihydroxyisoquinoline product. For instance, in the reaction of dopamine, acidic conditions favor the formation of the iminium ion necessary for cyclization, but highly basic conditions (e.g., pH 12) can lead to the oxidation of the dopamine catechol ring, reducing the yield.[1][2]

  • Choice of Catalyst: Traditional acid catalysts (e.g., HCl, H₂SO₄, TFA) are commonly used.[3][4] However, for dihydroxy substrates like dopamine, milder catalysts such as phosphate buffers have been shown to be effective, particularly in aqueous media.[2]

  • Reaction Temperature: Temperature can significantly impact the reaction rate and selectivity. While some reactions proceed at room temperature, others may require heating to achieve a reasonable yield.[5]

  • Choice of Aldehyde or Ketone: The reactivity of the carbonyl compound plays a crucial role. Aldehydes are generally more reactive than ketones.

  • Solvent: The choice of solvent can affect the solubility of reactants and the stability of intermediates. While protic solvents are traditional, aprotic media have sometimes provided superior yields.[4]

Q2: I am observing a low yield in my reaction. What are the likely causes and how can I troubleshoot this?

A2: Low yields in the Pictet-Spengler synthesis of dihydroxyisoquinolines can stem from several issues. Please refer to our detailed troubleshooting guide below for a systematic approach to identifying and resolving the problem. Common culprits include suboptimal pH, catalyst deactivation, starting material degradation (especially oxidation of the catechol moiety), and poor regioselectivity.

Q3: How can I control the regioselectivity of the cyclization when using substrates like dopamine?

A3: With a substrate like dopamine (3,4-dihydroxyphenethylamine), cyclization can occur at either the C-6 (para to the ethylamine group, forming the 6,7-dihydroxy product, e.g., salsolinol) or the C-2 (ortho, forming the 7,8-dihydroxy product, e.g., isosalsolinol).[6] Controlling this regioselectivity is a key challenge. Computational studies suggest that in acidic media, the para-cyclized product (salsolinol) is preferentially formed.[6] The formation of the ortho-cyclized product (isosalsolinol) is more favored at neutral pH.[6] Therefore, careful control of the reaction pH is a primary strategy for influencing regioselectivity.

Q4: Can I use ketones instead of aldehydes in this reaction?

A4: Yes, ketones can be used, leading to the formation of 1,1-disubstituted tetrahydroisoquinolines. However, ketones are generally less reactive than aldehydes, and their reactions often require harsher conditions to achieve good yields. Phosphate buffer-catalyzed systems have shown promise in promoting the reaction of ketones with dopamine.

Q5: Are there any biocompatible methods for this reaction?

A5: Yes, enzymatic and chemo-enzymatic approaches are gaining traction. Norcoclaurine synthase (NCS) is an enzyme that catalyzes the Pictet-Spengler condensation of dopamine with an aldehyde.[7] Additionally, phosphate buffers have been successfully used to catalyze the reaction under mild, aqueous conditions, offering a more biocompatible alternative to strong acids.[2]

Troubleshooting Guide

This guide provides a structured approach to diagnosing and resolving common issues encountered during the Pictet-Spengler synthesis of dihydroxyisoquinolines.

Problem Potential Cause Recommended Solution
Low or No Product Yield Suboptimal pH: The pH may be too high, leading to catechol oxidation, or too low, affecting the nucleophilicity of the aromatic ring.Systematically screen a range of pH values. For dopamine-based reactions, a pH around 6-9 has been shown to be effective with phosphate buffers.[1][2]
Ineffective Catalyst: The acid catalyst may be too weak or used in insufficient quantity.If using a traditional acid catalyst, consider a stronger acid or a Lewis acid like BF₃·OEt₂.[4] For aqueous reactions, ensure the phosphate buffer concentration is adequate (e.g., 0.1 M or higher).[5]
Starting Material Degradation: The dihydroxyphenethylamine (e.g., dopamine) may be oxidizing, especially in the presence of air and at higher pH.Degas the solvent and run the reaction under an inert atmosphere (e.g., nitrogen or argon). Consider adding an antioxidant like sodium ascorbate to the reaction mixture.[2]
Low Reaction Temperature: The reaction may be too slow at the current temperature.Gradually increase the reaction temperature while monitoring for product formation and potential side products. A temperature of around 70°C has been used in some phosphate-buffered systems.[2]
Formation of Multiple Products Poor Regioselectivity: Cyclization is occurring at multiple positions on the aromatic ring.Adjust the reaction pH. As a general guideline for dopamine, acidic conditions favor the 6,7-dihydroxy isomer, while neutral conditions may increase the proportion of the 7,8-dihydroxy isomer.[6]
Side Reactions: The aldehyde may be undergoing self-condensation or other side reactions.Use a slight excess of the aldehyde to ensure the complete consumption of the more valuable dihydroxyphenethylamine.[4]
Difficult Product Purification Incomplete Reaction: Significant amounts of starting materials remain.Re-evaluate the reaction conditions (pH, catalyst, temperature, time) to drive the reaction to completion.
Formation of Polar Byproducts: Oxidation of the catechol can lead to highly polar byproducts that are difficult to separate.Employ an inert atmosphere and consider adding an antioxidant. For purification, column chromatography on silica gel with a gradient of polar solvents (e.g., methanol in dichloromethane) is often effective.

Data Presentation

The following tables summarize quantitative data on the Pictet-Spengler reaction for the synthesis of dihydroxyisoquinolines under various conditions.

Table 1: Influence of pH and Co-solvent on the Yield of a Dihydroxyisoquinoline

Reaction of dopamine with cyclohexanone catalyzed by 1 M potassium phosphate (KPi) buffer at 70°C.[2]

EntrypHCo-solvent (50% v/v)Yield (%)
16Acetonitrile11
24Acetonitrile0
312Acetonitrile0
49Acetonitrile16
59DMSO14
69Ethanol21
79Methanol43
89None36

Table 2: Influence of Aldehyde Structure on Yield in a Phosphate-Buffered System

Reaction of dopamine with various aldehydes in a phosphate buffer system.

AldehydeCatalystSolventTemperature (°C)Yield (%)Reference
FormaldehydeFe(III)-mediated oxidation of dopamineAqueousRoom Tempup to 10%[8][9]
AcetaldehydePhosphate Buffer (pH 6)Aqueous5077% conversion[5]
PropanalPhosphate BufferAqueous23Not specified (product observed)[5]
4-HydroxyphenylacetaldehydeNorcoclaurine SynthaseAqueous BufferNot specifiedNot specified[7]
Substituted BenzaldehydesNorcoclaurine SynthaseAqueous BufferNot specifiedNot specified[10]

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of 6,7-Dihydroxytetrahydroisoquinolines using a Phosphate Buffer

This protocol is a generalized representation based on the phosphate-catalyzed Pictet-Spengler reaction.

Materials:

  • Dopamine hydrochloride (1.0 eq)

  • Aldehyde or ketone (1.1 - 10 eq)[2]

  • Potassium phosphate (KPi) buffer (e.g., 0.3 M, pH 9)[2]

  • Methanol (as co-solvent, optional)

  • Sodium ascorbate (optional, as an antioxidant, 1.0 eq)[2]

  • Inert atmosphere (Nitrogen or Argon)

  • Standard glassware for organic synthesis

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere, dissolve dopamine hydrochloride in the potassium phosphate buffer.

  • If using a co-solvent, add methanol to the solution.

  • Add the aldehyde or ketone to the reaction mixture.

  • If desired, add sodium ascorbate to the mixture.

  • Heat the reaction mixture to the desired temperature (e.g., 70°C) and stir for the required time (e.g., 20 hours).[1]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the methanol under reduced pressure.

  • The aqueous solution can be freeze-dried to obtain the crude product as a solid.[1]

  • Purify the crude product by column chromatography on silica gel or by preparative High-Performance Liquid Chromatography (HPLC) to afford the desired dihydroxyisoquinoline.

Mandatory Visualizations

Pictet_Spengler_Workflow Pictet-Spengler Reaction Workflow for Dihydroxyisoquinolines cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification start Dissolve Dihydroxyphenethylamine (e.g., Dopamine) in Buffer/Solvent add_carbonyl Add Aldehyde or Ketone start->add_carbonyl add_catalyst Add Catalyst (e.g., Acid or Phosphate Buffer) add_carbonyl->add_catalyst inert_atm Establish Inert Atmosphere (N2 or Ar) add_catalyst->inert_atm heat Heat to Desired Temperature inert_atm->heat monitor Monitor Progress (TLC/LC-MS) heat->monitor quench Quench Reaction (if necessary) monitor->quench Reaction Complete extract Solvent Extraction quench->extract purify Purification (Column Chromatography/HPLC) extract->purify characterize Characterization (NMR, MS) purify->characterize

Caption: A step-by-step workflow for the Pictet-Spengler synthesis of dihydroxyisoquinolines.

Troubleshooting_Tree Troubleshooting Low Yield in Pictet-Spengler Reaction start Low Yield Observed check_ph Is the pH optimal? start->check_ph check_catalyst Is the catalyst active and in sufficient amount? check_ph->check_catalyst Yes adjust_ph Adjust pH (screen a range) check_ph->adjust_ph No check_oxidation Is there evidence of starting material oxidation? check_catalyst->check_oxidation Yes change_catalyst Increase catalyst loading or switch to a more effective catalyst check_catalyst->change_catalyst No check_temp Is the reaction temperature adequate? check_oxidation->check_temp No prevent_oxidation Use inert atmosphere and/or add an antioxidant check_oxidation->prevent_oxidation Yes increase_temp Increase reaction temperature check_temp->increase_temp No further_investigation Investigate other factors (solvent, reaction time) check_temp->further_investigation Yes adjust_ph->start Re-run change_catalyst->start Re-run prevent_oxidation->start Re-run increase_temp->start Re-run

Caption: A decision tree for troubleshooting low yields in the Pictet-Spengler reaction.

References

Technical Support Center: Bischler-Napieralski Cyclization of Catecholamines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals employing the Bischler-Napieralski reaction to synthesize dihydroisoquinoline derivatives from catecholamines.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when using catecholamine derivatives in the Bischler-Napieralski reaction?

A1: The primary challenges stem from the catechol motif itself. The free phenolic hydroxyl groups are sensitive to the strongly acidic and high-temperature conditions typical of the reaction. This can lead to several issues:

  • Aromatic Ring Deactivation: Phenolic hydroxyl groups can be protonated or complex with Lewis acids, which may decrease the nucleophilicity of the aromatic ring, hindering the electrophilic cyclization.

  • Side Reactions: The sensitive catechol moiety can undergo undesired side reactions, such as polymerization or degradation under harsh conditions, leading to complex reaction mixtures and low yields.[1]

  • Regioselectivity Issues: Unprotected or differentially protected catechols can lead to mixtures of regioisomeric products.

Q2: Why is my reaction yield consistently low or failing entirely?

A2: Low or no yield in the Bischler-Napieralski cyclization of catecholamine derivatives is a common issue. Key factors include:

  • Inadequate Ring Activation: The reaction is an intramolecular electrophilic aromatic substitution and is most effective with electron-rich aromatic rings.[1][2] If the catechol hydroxyl groups are not appropriately protected with electron-donating groups, the ring may not be nucleophilic enough for the cyclization to occur efficiently.

  • Sub-optimal Dehydrating Agent: The choice of dehydrating agent is critical. While strong reagents like P₂O₅ or a P₂O₅/POCl₃ mixture are effective for less reactive substrates, they might be too harsh for sensitive catecholamine derivatives, causing degradation.[1][3] Milder, more modern conditions using triflic anhydride (Tf₂O) with a non-nucleophilic base at low temperatures may be more suitable.[1][4]

  • Side Reactions Dominating: The formation of stable side products, such as styrenes via a retro-Ritter reaction, can be a significant competing pathway, consuming the starting material.[1][5]

Q3: What is the retro-Ritter reaction and how can I prevent it?

A3: The retro-Ritter reaction is a major side reaction where the key nitrilium ion intermediate fragments into a styrene derivative and a nitrile, instead of cyclizing.[5] This is particularly favored if the resulting styrene is highly conjugated.[1] To minimize this side reaction, you can:

  • Use the corresponding nitrile as a solvent to shift the reaction equilibrium away from the fragmentation products.[1][5]

  • Employ milder reaction conditions that favor cyclization over fragmentation. The use of Tf₂O with 2-chloropyridine at low temperatures is a good strategy.[1]

  • Consider modified procedures, such as the Larsen method, which uses oxalyl chloride to generate an N-acyliminium intermediate that is less prone to the retro-Ritter pathway.[5]

Q4: How do I choose the right protecting groups for the catechol hydroxyls?

A4: Protecting the catechol hydroxyl groups is often essential for a successful reaction. The ideal protecting groups should:

  • Be stable to the acidic dehydrating conditions of the reaction.

  • Act as electron-donating groups to activate the aromatic ring for cyclization.

  • Be readily cleavable after the cyclization is complete.

Commonly used protecting groups for catechols that are compatible with these requirements include methyl (forming a veratrole derivative) or benzyl ethers. Methylene acetals (forming a methylenedioxyphenyl group) are also effective at activating the ring. The choice will depend on the overall synthetic strategy and the desired final product.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s) Citation(s)
No Reaction or Starting Material Recovery 1. Insufficiently activated aromatic ring. 2. Dehydrating agent is too weak for the substrate. 3. Reaction temperature is too low.1. Ensure catechol hydroxyls are protected with electron-donating groups (e.g., methyl, benzyl). 2. Switch to a stronger dehydrating agent (e.g., from POCl₃ to P₂O₅ in refluxing POCl₃ or Tf₂O). 3. Increase the reaction temperature or switch to a higher boiling solvent like xylene.[1][3][5]
Low Yield of Desired Product 1. Competing side reactions (e.g., retro-Ritter). 2. Substrate or product degradation under harsh conditions. 3. Incomplete reaction.1. Use milder conditions (Tf₂O/2-chloropyridine at low temp). Consider using the corresponding nitrile as a solvent. 2. Reduce reaction time and temperature. Monitor reaction closely by TLC/LC-MS. 3. Increase reaction time or try a more potent dehydrating agent.[1][4][5]
Complex Mixture / Product Degradation 1. Reaction conditions (temperature, time) are too harsh for the sensitive catecholamine substrate. 2. Substrate is unstable to the strongly acidic conditions.1. Employ milder, low-temperature methods (e.g., Movassaghi's Tf₂O/2-chloropyridine protocol). 2. Ensure proper protection of the catechol moiety. Consider alternative synthetic routes like the Pictet-Spengler reaction if the substrate is fundamentally unstable.[1][3][5]
Formation of Unexpected Regioisomer 1. Cyclization occurs at an unintended position on the aromatic ring (ipso-attack).1. This can sometimes occur with certain substitution patterns and strong dehydrating agents like P₂O₅. Modify the protecting groups or dehydrating agent to influence the electronics and sterics of the cyclization.[3][6]

Experimental Protocols

Protocol 1: Classical Bischler-Napieralski Conditions (for Protected Catecholamines)

This protocol is suitable for substrates where the catechol hydroxyls are protected, for example, as dimethyl ethers (veratrole derivatives).

  • Setup: In an oven-dried, round-bottom flask equipped with a reflux condenser and under an inert nitrogen atmosphere, add the N-acyl-3,4-dimethoxyphenethylamine (1.0 equiv).

  • Reagent Addition: Add an anhydrous solvent such as toluene or acetonitrile. Add phosphorus oxychloride (POCl₃, 2.0–5.0 equiv) dropwise to the solution at room temperature. An ice bath may be used to control any initial exotherm.[4]

  • Reaction: Heat the reaction mixture to reflux (typically 80-110 °C) and maintain for 2–6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or LC-MS.[4]

  • Work-up: After completion, cool the reaction mixture to room temperature. Carefully and slowly pour the mixture onto crushed ice to quench the excess POCl₃.

  • Neutralization: Basify the acidic aqueous solution by adding a concentrated base like ammonium hydroxide or sodium hydroxide until the pH is >10.[1]

  • Extraction: Extract the aqueous layer multiple times with an organic solvent (e.g., dichloromethane or ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield the crude 3,4-dihydroisoquinoline product.[1][4]

Protocol 2: Mild Conditions using Triflic Anhydride (for Sensitive Substrates)

This protocol is advantageous for more sensitive catecholamine derivatives and can sometimes be used with milder protecting groups.

  • Setup: To a flame-dried flask under a nitrogen atmosphere, add the N-acyl-phenethylamine substrate (1.0 equiv) and dissolve it in anhydrous dichloromethane (CH₂Cl₂).

  • Base Addition: Add a non-nucleophilic base, such as 2-chloropyridine (1.2–2.0 equiv).[1][4]

  • Reagent Addition: Cool the mixture to a low temperature (e.g., -20 °C). Slowly add triflic anhydride (Tf₂O, 1.1–1.25 equiv) dropwise. The solution may change color.[1][2]

  • Reaction: Stir the reaction at the low temperature for 30 minutes, then allow it to warm slowly to 0 °C or room temperature, stirring for an additional 1-2 hours while monitoring by TLC.[1][4]

  • Work-up: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extraction: Extract the product with dichloromethane, wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: The crude product is typically purified by column chromatography on silica gel.[1]

Visualizations

A diagram illustrating the general workflow for troubleshooting common issues in the Bischler-Napieralski cyclization is provided below.

G start Start Experiment check_yield Reaction Complete: Check Yield & Purity start->check_yield success High Yield & Purity: Success! check_yield->success Yes low_yield Low Yield / No Reaction check_yield->low_yield No complex_mixture Complex Mixture check_yield->complex_mixture Impure sub_node Is Aromatic Ring Sufficiently Activated? (e.g., protected catechol) low_yield->sub_node conditions_node Are Conditions Too Harsh? complex_mixture->conditions_node reagent_node Is Dehydrating Agent Appropriate? sub_node->reagent_node Yes protect_groups Action: Add/Change Protecting Groups (e.g., -OMe, -OBn) sub_node->protect_groups No reagent_node->conditions_node Yes stronger_reagent Action: Use Stronger Reagent (P₂O₅, Tf₂O) reagent_node->stronger_reagent No (Too Weak) conditions_node->check_yield No, try longer time milder_reagent Action: Use Milder Reagent (Tf₂O at low temp) conditions_node->milder_reagent Yes protect_groups->start stronger_reagent->start milder_reagent->start

Caption: Troubleshooting workflow for the Bischler-Napieralski reaction.

Below is a diagram illustrating the two primary mechanistic pathways proposed for the Bischler-Napieralski reaction.

G cluster_main Bischler-Napieralski Reaction Pathways cluster_1 Mechanism I: Imine-Ester Intermediate cluster_2 Mechanism II: Nitrilium Ion Intermediate amide β-Arylethylamide reagent + Dehydrating Agent (e.g., POCl₃, Tf₂O) imine_ester Dichlorophosphoryl Imine-Ester reagent->imine_ester Path I nitrilium Nitrilium Ion reagent->nitrilium Path II (Generally Favored) cyclized_intermediate Cyclized Intermediate imine_ester->cyclized_intermediate elimination Elimination cyclized_intermediate->elimination product 3,4-Dihydroisoquinoline elimination->product cyclization Intramolecular Electrophilic Attack nitrilium->cyclization cyclization->product

Caption: Competing mechanistic pathways in the Bischler-Napieralski reaction.[2][3]

References

Preventing oxidation of 3,4-Dihydro-6,7-isoquinolinediol during synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Synthesis of 3,4-Dihydro-6,7-isoquinolinediol

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions regarding the synthesis of this compound, with a core focus on preventing its oxidative degradation.

Frequently Asked Questions (FAQs)

Q1: Why is my reaction mixture turning pink or brown during the synthesis of this compound?

A: This color change is a characteristic indicator of the oxidation of the catechol moiety in your molecule.[1] Catecholamines and their derivatives are highly susceptible to oxidation, which converts the 1,2-diol structure into highly colored ortho-quinone products.[1] The appearance of this color suggests that your compound is degrading and that preventative measures are required.

Q2: What are the primary factors that promote the oxidation of this compound?

A: The oxidation is primarily promoted by:

  • Atmospheric Oxygen: The presence of molecular oxygen is the main driver of oxidation.

  • Basic pH: Deprotonation of the catechol hydroxyl groups under basic or even neutral conditions makes them more electron-rich and thus more susceptible to oxidation. Spectroscopic studies on 6,7-dihydroxy-3,4-dihydroisoquinoline show that the formation of a quinoidal structure is most prominent around pH 8.[2]

  • Presence of Metal Ions: Trace metal ions (e.g., Fe³⁺, Cu²⁺) in solvents or reagents can catalytically accelerate the oxidation process.

  • Light Exposure: UV or visible light can provide the energy to initiate radical oxidation pathways.

Q3: What are the most effective strategies to prevent oxidation during the synthesis?

A: A multi-faceted approach is most effective:

  • Use of an Inert Atmosphere: Rigorously excluding oxygen is critical. All reactions should be conducted under a dry, inert atmosphere, such as nitrogen or argon.[3]

  • Degassed Solvents: Solvents should be thoroughly degassed before use to remove dissolved oxygen. This can be achieved by sparging with an inert gas or through freeze-pump-thaw cycles.

  • pH Control: Maintaining a slightly acidic pH (e.g., pH 4-6) can significantly enhance stability by keeping the catechol hydroxyls protonated.

  • Addition of Antioxidants: Small quantities of antioxidants can be added to the reaction mixture to quench radical species and inhibit the oxidation cascade. Common choices include ascorbic acid or sodium metabisulfite.[1]

Q4: How should I purify and store this compound to ensure its long-term stability?

A: For purification, techniques like flash column chromatography should be performed using degassed solvents. For storage, the purified compound should be kept as a solid under an inert atmosphere (argon or nitrogen), protected from light in an amber vial, and stored at low temperatures (e.g., -20°C). Storing the compound as a more stable salt, such as a hydrobromide or hydrochloride, is also highly recommended.

Q5: What analytical techniques can I use to monitor for oxidation byproducts?

A: Several techniques are useful for monitoring the purity and degradation of your compound:

  • UV-Vis Spectroscopy: The formation of quinone byproducts can be monitored by the appearance of new absorption bands at longer wavelengths (e.g., around 390 mµ for similar structures)[2][4].

  • Thin-Layer Chromatography (TLC): Oxidation products will typically appear as new, often more polar and colored, spots on a TLC plate.

  • High-Performance Liquid Chromatography (HPLC): HPLC provides a quantitative measure of purity and can effectively separate the desired product from its various oxidation byproducts.[4]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is a powerful tool for identifying the exact mass of the desired product and confirming the presence of oxidized species (typically M+14 or M-2, corresponding to quinone formation or other rearrangements)[5].

Troubleshooting Guide

This guide addresses common problems encountered during the synthesis and provides actionable solutions.

Observed Problem Potential Cause(s) Recommended Solution(s)
Reaction mixture darkens immediately upon reagent addition.Severe and rapid oxidation due to high exposure to atmospheric oxygen or highly basic conditions.1. Ensure all glassware is oven-dried and cooled under an inert gas stream. 2. Use thoroughly degassed solvents for the reaction and workup. 3. Run the entire procedure under a positive pressure of nitrogen or argon.[3] 4. If possible, buffer the reaction to maintain a neutral or slightly acidic pH.
Low yield of desired product with multiple spots on TLC.Gradual oxidation occurring throughout the reaction, workup, and purification stages.1. Add a small amount (e.g., 0.1-1 mol%) of an antioxidant like ascorbic acid to the reaction mixture.[1] 2. Minimize reaction time. 3. Use degassed water and solvents for the aqueous workup. 4. Purify the product quickly after isolation.
Product degrades during column chromatography.Presence of oxygen in the mobile phase or adsorbed on the stationary phase (silica gel).1. Prepare the mobile phase using degassed solvents. 2. Consider deactivating the silica gel by washing with an inert solvent. 3. Perform flash chromatography to minimize the time the compound spends on the column.
Purified, solid product discolors over time.Improper storage allowing for slow oxidation by air and light.1. Store the final product in a sealed vial backfilled with argon or nitrogen. 2. Use an amber vial or wrap the vial in foil to protect from light. 3. Store in a freezer at -20°C or below. 4. Consider converting the freebase to a more stable salt form for long-term storage.

Data Summary: Factors Affecting Stability

The stability of this compound is highly dependent on environmental conditions. The following table summarizes the expected stability under various scenarios based on the known chemistry of catechols.

Condition Expected Stability Primary Rationale Relevant Citation
Aerobic, pH > 8Very Low (Degrades in minutes to hours)Atmospheric oxygen and alkaline conditions work synergistically to accelerate the formation of ortho-quinones.[1][2]
Aerobic, pH < 6Low to Moderate (Stable for several hours)An acidic environment protonates the hydroxyl groups, reducing their electron-donating character and thus slowing oxidation.[2]
Anaerobic (N₂/Ar), pH 7Good (Stable for many hours to days)The exclusion of oxygen, the primary oxidizing agent, is the most critical factor for preventing degradation.[3]
Anaerobic (N₂/Ar), pH < 6, with AntioxidantExcellent (Stable for days to weeks)This combines three protective mechanisms: removal of oxygen, stabilization by acidification, and chemical quenching of oxidative processes.[1]

Experimental Protocols & Visualizations

Protocol 1: General Procedure for Synthesis under Inert Atmosphere
  • Glassware Preparation: Oven-dry all glassware (reaction flask, condenser, dropping funnel) at >120°C for at least 4 hours. Assemble the apparatus while still hot and immediately place it under a positive pressure of dry nitrogen or argon. Allow to cool to room temperature.

  • Solvent Degassing: Degas all solvents by sparging with nitrogen or argon for 30-60 minutes. For highly sensitive reactions, use the freeze-pump-thaw method (3 cycles).

  • Reagent Transfer: Transfer liquid reagents using gas-tight syringes. Add solid reagents under a strong counter-flow of inert gas.

  • Reaction Monitoring: Take aliquots for analysis (TLC, LC-MS) using a syringe, ensuring the system remains under positive inert gas pressure.

  • Workup and Isolation: Perform any aqueous workup using degassed, deionized water. Conduct extractions and solvent removal under an inert atmosphere where possible.

Diagrams

Below are diagrams illustrating the key chemical pathway of oxidation and a recommended workflow to prevent it.

OxidationPathway Molecule This compound (Catechol Form) Semiquinone Semiquinone Radical Molecule->Semiquinone -e⁻, -H⁺ (O₂) Quinone Ortho-Quinone (Colored Product) Semiquinone->Quinone -e⁻, -H⁺ (O₂) PreventionWorkflow Start Start Synthesis Setup Prepare Glassware under N₂ / Ar Start->Setup Solvents Use Degassed Solvents Setup->Solvents Additives Consider Additives? (e.g., Ascorbic Acid) Solvents->Additives Add_Yes Add Antioxidant Additives->Add_Yes Yes Reaction Run Reaction (Monitor by TLC/LCMS) Additives->Reaction No Add_Yes->Reaction Workup Inert Workup & Purification Reaction->Workup Storage Store Product under N₂, -20°C, Dark Workup->Storage End Stable Product Storage->End

References

Stability issues and degradation pathways of 3,4-Dihydro-6,7-isoquinolinediol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability, degradation, and handling of 3,4-Dihydro-6,7-isoquinolinediol.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications in research?

This compound, also known as 6,7-Dihydroxy-3,4-dihydroisoquinoline, is a bioactive heterocyclic compound. In research, it is primarily investigated for its potential as an inhibitor of the nuclear factor-kappaB (NF-κB) signaling pathway, which is implicated in inflammation and cancer.[1] Its structural similarity to endogenous neuroactive compounds like salsolinol also makes it a subject of interest in neurobiology.

Q2: What are the general stability characteristics of this compound?

This compound is relatively stable as a solid at room temperature when protected from light and moisture. However, in solution, its stability is influenced by several factors including pH, temperature, light exposure, and the presence of oxidizing agents. The dihydroxy-substituted isoquinoline ring is susceptible to oxidation.

Q3: How should I store this compound?

  • Solid Form: Store in a tightly sealed, light-resistant container at -20°C for long-term storage. For short-term use, storage at 2-8°C is acceptable. The storage area should be dry and well-ventilated.

  • In Solution: Prepare solutions fresh for each experiment whenever possible. If storage is necessary, aliquot the solution into small, tightly sealed vials, purge with an inert gas (e.g., argon or nitrogen) to minimize oxidation, and store at -80°C. Avoid repeated freeze-thaw cycles.

Q4: What solvents are recommended for dissolving this compound?

It is soluble in some organic solvents and has limited solubility in water. For cell culture experiments, dissolving the compound in a minimal amount of DMSO and then diluting with the appropriate aqueous buffer or culture medium is a common practice. Ensure the final DMSO concentration is compatible with your experimental system and include a vehicle control.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Compound solution changes color (e.g., turns brown). Oxidation of the dihydroxy groups. This can be accelerated by exposure to air (oxygen), light, or basic pH.1. Prepare solutions fresh before use. 2. Use deoxygenated solvents. 3. Store stock solutions under an inert atmosphere (argon or nitrogen). 4. Protect solutions from light by using amber vials or wrapping vials in aluminum foil. 5. Maintain a neutral or slightly acidic pH if experimentally feasible.
Inconsistent or lower-than-expected activity in biological assays. 1. Degradation of the compound due to improper storage or handling. 2. Precipitation of the compound in aqueous media. 3. Inaccurate initial concentration of the stock solution.1. Verify the integrity of the solid compound and prepare a fresh stock solution. 2. Check for precipitation after diluting the stock solution in your experimental buffer or medium. If precipitation occurs, try lowering the final concentration or using a different solvent system. 3. Confirm the concentration of your stock solution using spectrophotometry, if a molar extinction coefficient is known, or by analytical methods like HPLC.
High background or off-target effects in cell-based assays. 1. Cytotoxicity of the compound at the tested concentrations. 2. High concentration of the solvent (e.g., DMSO).1. Perform a dose-response cell viability assay (e.g., MTT or LDH assay) to determine the non-toxic concentration range for your specific cell line. 2. Ensure the final solvent concentration is below the toxic threshold for your cells (typically <0.5% for DMSO) and include a vehicle control in your experiments.
Difficulty in detecting the compound or its metabolites by HPLC. 1. Inappropriate mobile phase or column. 2. Degradation of the compound during sample preparation or analysis. 3. Low concentration of the analyte.1. Optimize the HPLC method, including the mobile phase composition (pH and organic modifier) and column type (e.g., C18). 2. Keep samples cool and protected from light during preparation and analysis. Use an autosampler with temperature control if available. 3. Concentrate the sample or use a more sensitive detector (e.g., mass spectrometry).

Stability and Degradation Pathways

While specific quantitative kinetic data for the degradation of this compound under various conditions is not extensively published, the primary degradation pathways can be inferred from its chemical structure and related compounds. The main routes of degradation are oxidation and potential photodegradation.

Degradation Pathways

The dihydroxy-isoquinoline core is susceptible to oxidation, which can be initiated by atmospheric oxygen, metal ions, or high pH conditions. This can lead to the formation of quinone-type structures, which may further polymerize or undergo other reactions, leading to a loss of biological activity and a visible color change in the solution.

A This compound B Oxidized Intermediates (e.g., Quinones) A->B Oxidation (O₂, pH, Metal Ions) C Polymerized and Degradation Products B->C Further Reactions

Figure 1: Potential oxidative degradation pathway of this compound.

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol is designed to identify the potential degradation products and pathways of this compound under various stress conditions.

1. Materials:

  • This compound
  • Methanol or Acetonitrile (HPLC grade)
  • Water (HPLC grade)
  • Hydrochloric acid (HCl)
  • Sodium hydroxide (NaOH)
  • Hydrogen peroxide (H₂O₂)
  • HPLC system with UV or MS detector
  • pH meter
  • Water bath or oven
  • Photostability chamber

2. Stock Solution Preparation:

  • Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., methanol or a mixture of acetonitrile and water).

3. Stress Conditions:

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.
  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at room temperature for 4 hours.
  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours.
  • Thermal Degradation: Store the stock solution at 60°C for 7 days.
  • Photolytic Degradation: Expose the stock solution in a photostability chamber to UV and visible light according to ICH Q1B guidelines.

4. Sample Analysis:

  • At specified time points, withdraw aliquots, neutralize if necessary (for acid and base hydrolysis samples), and dilute to a suitable concentration.
  • Analyze the samples using a stability-indicating HPLC method (e.g., C18 column with a gradient of water and acetonitrile containing 0.1% formic acid).
  • Compare the chromatograms of the stressed samples with that of an unstressed control to identify and quantify the degradation products.

// Nodes start [label="Prepare Stock Solution\n(1 mg/mL)", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; acid [label="Acid Hydrolysis\n(0.1 M HCl, 60°C)", style=filled, fillcolor="#FFFFFF", fontcolor="#202124", color="#EA4335"]; base [label="Base Hydrolysis\n(0.1 M NaOH, RT)", style=filled, fillcolor="#FFFFFF", fontcolor="#202124", color="#EA4335"]; oxid [label="Oxidative Degradation\n(3% H₂O₂, RT)", style=filled, fillcolor="#FFFFFF", fontcolor="#202124", color="#FBBC05"]; therm [label="Thermal Degradation\n(60°C)", style=filled, fillcolor="#FFFFFF", fontcolor="#202124", color="#FBBC05"]; photo [label="Photolytic Degradation\n(UV/Vis light)", style=filled, fillcolor="#FFFFFF", fontcolor="#202124", color="#34A853"]; analyze [label="HPLC Analysis", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges start -> acid [color="#EA4335"]; start -> base [color="#EA4335"]; start -> oxid [color="#FBBC05"]; start -> therm [color="#FBBC05"]; start -> photo [color="#34A853"]; acid -> analyze [color="#5F6368"]; base -> analyze [color="#5F6368"]; oxid -> analyze [color="#5F6368"]; therm -> analyze [color="#5F6368"]; photo -> analyze [color="#5F6368"]; }

Figure 2: Workflow for the forced degradation study of this compound.

Protocol 2: In Vitro NF-κB Inhibition Assay (Western Blot)

This protocol describes how to assess the inhibitory effect of this compound on the NF-κB pathway by measuring the phosphorylation of IκBα and the nuclear translocation of the p65 subunit.

1. Cell Culture and Treatment:

  • Seed a suitable cell line (e.g., murine mammary cancer cells DA3, or other cells with an active NF-κB pathway like RAW 264.7 macrophages) in 6-well plates and allow them to adhere overnight.
  • Pre-treat the cells with various concentrations of this compound (and a vehicle control, e.g., DMSO) for 1-2 hours.
  • Stimulate the cells with an NF-κB activator (e.g., TNF-α at 10 ng/mL or LPS at 1 µg/mL) for 15-30 minutes.

2. Protein Extraction:

  • Cytoplasmic and Nuclear Fractions: Lyse the cells using a nuclear/cytoplasmic extraction kit according to the manufacturer's instructions to separate the cytoplasmic and nuclear proteins.
  • Whole-Cell Lysates: Lyse the cells with RIPA buffer containing protease and phosphatase inhibitors.
  • Determine the protein concentration of the lysates using a BCA or Bradford assay.

3. Western Blotting:

  • Separate equal amounts of protein (20-40 µg) on an SDS-PAGE gel and transfer them to a PVDF or nitrocellulose membrane.
  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
  • Incubate the membrane with primary antibodies overnight at 4°C. Recommended primary antibodies include:
  • Phospho-IκBα (Ser32)
  • Total IκBα
  • NF-κB p65
  • Lamin B1 (nuclear marker)
  • β-actin or GAPDH (cytoplasmic/loading control)
  • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
  • Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

4. Data Analysis:

  • Quantify the band intensities using densitometry software.
  • Normalize the phosphorylated protein levels to the total protein levels.
  • For nuclear translocation, normalize the nuclear p65 levels to the nuclear marker (Lamin B1) and compare with the cytoplasmic levels.

// Nodes start [label="Cell Seeding", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; treat [label="Pre-treatment with\nthis compound", style=filled, fillcolor="#FFFFFF", fontcolor="#202124", color="#34A853"]; stim [label="Stimulation with\nNF-κB Activator (e.g., TNF-α)", style=filled, fillcolor="#FFFFFF", fontcolor="#202124", color="#EA4335"]; extract [label="Protein Extraction\n(Cytoplasmic/Nuclear or Whole Cell)", style=filled, fillcolor="#FFFFFF", fontcolor="#202124", color="#FBBC05"]; sds [label="SDS-PAGE and Western Blot", style=filled, fillcolor="#FFFFFF", fontcolor="#202124", color="#4285F4"]; probe [label="Primary and Secondary\nAntibody Probing", style=filled, fillcolor="#FFFFFF", fontcolor="#202124", color="#34A853"]; detect [label="ECL Detection", style=filled, fillcolor="#FFFFFF", fontcolor="#202124", color="#EA4335"]; analyze [label="Data Analysis\n(Densitometry)", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges start -> treat [color="#5F6368"]; treat -> stim [color="#5F6368"]; stim -> extract [color="#5F6368"]; extract -> sds [color="#5F6368"]; sds -> probe [color="#5F6368"]; probe -> detect [color="#5F6368"]; detect -> analyze [color="#5F6368"]; }

Figure 3: Experimental workflow for assessing NF-κB inhibition by Western blot.

Signaling Pathway

This compound has been identified as an inhibitor of the canonical and non-canonical NF-κB signaling pathways.[1] The canonical pathway is typically activated by pro-inflammatory stimuli like TNF-α and leads to the phosphorylation and subsequent degradation of IκBα. This releases the p50/p65 NF-κB dimer, allowing it to translocate to the nucleus and activate the transcription of target genes involved in inflammation, cell survival, and proliferation. By inhibiting this pathway, this compound can potentially exert anti-inflammatory and anti-cancer effects.

cluster_cytoplasm Cytoplasm stim Inflammatory Stimuli (e.g., TNF-α) receptor Receptor stim->receptor ikk IKK Complex receptor->ikk activates ikb IκBα ikk->ikb phosphorylates p65p50 p65/p50 ikb->p65p50 releases p65p50_nuc p65/p50 p65p50->p65p50_nuc translocates compound This compound compound->ikk inhibits nucleus Nucleus gene Gene Transcription (Inflammation, Proliferation) p65p50_nuc->gene activates

Figure 4: Inhibition of the canonical NF-κB signaling pathway by this compound.

References

Technical Support Center: Purification of Polar Isoquinoline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in overcoming the common challenges associated with the purification of polar isoquinoline derivatives. Below you will find troubleshooting guides and frequently asked questions to aid in your experimental work.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the purification of polar isoquinoline derivatives.

Problem: My isolated isoquinoline derivative is colored (yellow or brown).

  • Possible Causes:

    • Oxidation: Exposure to air can lead to the formation of colored oxidation byproducts.[1]

    • Residual Catalysts: Traces of metal catalysts from the synthesis can impart color.[1]

    • Highly Conjugated Impurities: The presence of minor byproducts with extensive chromophores can cause coloration.[1]

    • Starting Material Impurities: If derived from sources like coal tar, colored impurities may be carried through the synthesis.[1]

  • Solutions:

    • Activated Carbon Treatment: This is effective for removing colored impurities. A typical procedure involves dissolving the crude product, adding a small amount of activated charcoal (1-5% w/w), heating the mixture, and performing a hot filtration.[1]

    • Recrystallization: A carefully selected solvent system can leave colored impurities behind in the mother liquor.[1]

    • Column Chromatography:

      • Normal Phase: Colored, polar impurities may adhere strongly to silica or alumina, allowing the less polar product to elute.[1]

      • Reversed-Phase: This can be effective for separating the desired product from colored impurities that have different polarities.[1]

Problem: I am having difficulty separating my polar isoquinoline derivative from a structurally similar impurity (e.g., a quinoline isomer).

  • Possible Causes:

    • Similar Polarity: The impurity and the product have very similar polarities, making chromatographic separation challenging.[1]

    • Similar Solubility: Co-crystallization may occur if the impurity has similar solubility characteristics to the product.[1]

  • Solutions:

    • Fractional Crystallization: This technique relies on slight differences in solubility. It has been reported that isoquinoline can be separated from quinoline by fractional crystallization of their acid sulfates, as isoquinoline is more basic.[1]

    • Preparative High-Performance Liquid Chromatography (Prep-HPLC): This technique offers higher resolution than standard column chromatography and is often successful in separating closely related compounds.

    • pH-Zone-Refining Countercurrent Chromatography (PZRCCC): This is a specialized liquid-liquid chromatography technique that has proven effective for separating alkaloids with similar structures.[1]

Problem: My polar isoquinoline derivative shows poor retention or peak tailing in Reversed-Phase HPLC.

  • Possible Causes:

    • High Polarity: The compound has a high affinity for the polar mobile phase and weak interaction with the nonpolar stationary phase.[2]

    • Secondary Interactions: The basic nitrogen in the isoquinoline ring can interact with acidic residual silanol groups on the silica-based stationary phase, causing peak tailing.[2]

  • Solutions:

    • Increase Mobile Phase Polarity: If not already at 100% aqueous, increase the water content in the mobile phase.[2]

    • Employ a More Polar Stationary Phase: Consider using a reversed-phase column with a more polar character, such as those with embedded polar groups (EPG).[2]

    • Mobile Phase pH Adjustment: For basic isoquinoline compounds, operating at a low pH (e.g., 2.5-4) will protonate the analyte and suppress the ionization of acidic silanol groups, minimizing unwanted interactions.[2]

    • Use Mobile Phase Additives: Adding a small amount of a competing base, like triethylamine (TEA), to the mobile phase can mask the active silanol sites and improve peak shape.[2]

    • Consider Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is well-suited for very polar compounds that are poorly retained in reversed-phase chromatography.[2]

Problem: My polar isoquinoline derivative is unstable or streaks on a silica gel column.

  • Possible Causes:

    • Acidity of Silica Gel: Some isoquinoline derivatives can be sensitive to the acidic nature of standard silica gel, leading to degradation.[2][3]

    • Strong Adsorption: The polar nature of these alkaloids can cause them to bind very strongly to the polar stationary phase, making elution difficult and causing streaking.[4]

  • Solutions:

    • Deactivate the Silica Gel: Neutralize the acidic sites on the silica by pre-treating it. This can be done by flushing the packed column with a solvent system containing a small amount of a base, such as 1-3% triethylamine.[2]

    • Use an Alternative Stationary Phase: Consider a less acidic stationary phase like alumina (basic or neutral).[2]

    • Add a Competing Amine to the Mobile Phase: Incorporate a small amount (0.5-2%) of a volatile amine like triethylamine or pyridine into the eluent to neutralize the acidic sites on the silica.[5]

Frequently Asked Questions (FAQs)

Q1: What are the most common types of stubborn impurities in isoquinoline derivatives?

A1: Stubborn impurities can be categorized as process-related, including unreacted starting materials, reagents, residual solvents, and byproducts from the synthetic route.[1]

Q2: Which purification technique is best for achieving very high purity (>99.9%)?

A2: A combination of techniques is often necessary. While distillation can significantly increase purity, for instance, from 70% to 95%, achieving purities greater than 99.9% often requires multi-step recrystallization.[1] A patented method involving repeated crystallization has been shown to achieve a purity of ≥99.9% with a sulfur compound removal rate of ≥99%.[6]

Q3: How can I remove residual metal catalysts from my reaction?

A3: Column chromatography is often effective. Polar metal residues will typically bind strongly to silica or alumina, allowing for their separation from the desired product.[1]

Q4: My yield is very low after recrystallization. What could be the cause?

A4: Possible causes for low yield after recrystallization include the selection of an inappropriate solvent where the product is too soluble even at cold temperatures, or using an excessive amount of solvent, which leaves a significant portion of the product in the mother liquor.[1]

Q5: What is HILIC and when should I consider using it?

A5: HILIC stands for Hydrophilic Interaction Liquid Chromatography. It is a separation technique that utilizes a polar stationary phase (like silica) and a mobile phase with a high concentration of an organic solvent and a small amount of aqueous solvent.[2] You should consider using HILIC when your polar isoquinoline derivative elutes too early on a C18 column, even with a highly aqueous mobile phase.[2]

Data Presentation

Table 1: Troubleshooting Chromatography Peak Shape for Polar Isoquinoline Derivatives

IssuePotential CauseRecommended Solution
Peak Tailing Secondary interactions with acidic silanol groups on silica.Adjust mobile phase to a lower pH (2.5-4) or add a competing base (e.g., 0.1-1% TEA).[2]
Peak Fronting Column overload.Reduce the amount of sample loaded onto the column.
Split Peaks Channeling in the column bed or compound precipitating on the column.Repack the column carefully. Ensure the sample is fully dissolved in the loading solvent.

Table 2: Comparison of Purification Techniques for Polar Isoquinoline Derivatives

TechniquePrincipleAdvantagesDisadvantages
Recrystallization Differential solubilityCan achieve very high purity; scalable.Can have low recovery; not suitable for all compounds.[1]
Normal-Phase Chromatography AdsorptionGood for separating compounds with different polarities.Can cause degradation of acid-sensitive compounds; peak tailing is common for basic compounds.[2][4]
Reversed-Phase HPLC PartitioningHigh resolution; good for polar compounds.Poor retention of very polar compounds without modification.[2]
HILIC Partitioning into an adsorbed water layerExcellent for very polar compounds poorly retained in RP-HPLC.[2]Can have longer equilibration times.

Experimental Protocols

Protocol 1: General Recrystallization Procedure

  • Solvent Selection: In a small test tube, add approximately 20-30 mg of your crude isoquinoline derivative. Add a few drops of a test solvent and observe the solubility at room temperature. If it is insoluble, gently heat the test tube. A good solvent will dissolve the compound when hot but not when cold.[1]

  • Dissolution: Place the bulk of your crude product in an Erlenmeyer flask. Add the chosen solvent portion-wise while heating and swirling until the solid is just dissolved. Use the minimum amount of hot solvent necessary.[1]

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration. Pre-heat a funnel and a new Erlenmeyer flask. Place a fluted filter paper in the funnel and pour the hot solution through it.[1]

  • Crystallization: Cover the flask containing the hot, clear solution and allow it to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.[1]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[1]

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering mother liquor.[1]

  • Drying: Allow the crystals to air dry on the filter paper or in a desiccator.[1]

Protocol 2: General Column Chromatography Procedure (Normal Phase)

  • Solvent System Selection: Using thin-layer chromatography (TLC), find a solvent system (eluent) that gives your desired compound a retention factor (Rf) of approximately 0.25-0.35.[1]

  • Column Packing: Place a small plug of cotton or glass wool at the bottom of the chromatography column. Add a layer of sand. Prepare a slurry of silica gel in your chosen eluent and pour it into the column, allowing the solvent to drain. Gently tap the column to ensure even packing and remove air bubbles. Add another layer of sand on top of the silica gel.[1]

  • Sample Loading:

    • Wet Loading: Dissolve your crude product in a minimal amount of the eluent and carefully pipette it onto the top of the column.[1]

    • Dry Loading: Dissolve your crude product in a suitable solvent, add a small amount of silica gel, and evaporate the solvent. The resulting free-flowing powder can then be carefully added to the top of the column.[1]

  • Elution: Add the eluent to the top of the column and begin collecting fractions. Monitor the separation by TLC.[1]

  • Fraction Analysis: Combine the fractions that contain your pure product and evaporate the solvent to obtain the purified isoquinoline derivative.[1]

Visualizations

Purification_Workflow cluster_start Crude Product Analysis cluster_purification Purification Strategy cluster_end Final Product Crude_Product Crude Polar Isoquinoline Derivative TLC_Analysis TLC Analysis Crude_Product->TLC_Analysis Initial Purity Assessment Decision Impurity Profile? TLC_Analysis->Decision Recrystallization Recrystallization Decision->Recrystallization Crystalline Solid & Few Impurities Column_Chromatography Column Chromatography Decision->Column_Chromatography Multiple Impurities Prep_HPLC Preparative HPLC Decision->Prep_HPLC Closely Related Impurities Pure_Product Pure Isoquinoline Derivative Recrystallization->Pure_Product Column_Chromatography->Pure_Product Prep_HPLC->Pure_Product Purity_Check Purity Verification (HPLC, NMR) Pure_Product->Purity_Check

A generalized workflow for the purification of polar isoquinoline derivatives.

Troubleshooting_Silica_Column Start Problem: Streaking or No Elution on Silica Gel Cause Likely Cause: Strong interaction with acidic silanol groups Start->Cause Solution1 Solution 1: Add Basic Modifier to Mobile Phase (e.g., 1% TEA) Cause->Solution1 Solution2 Solution 2: Deactivate Silica Gel (Flush with base before use) Cause->Solution2 Solution3 Solution 3: Change Stationary Phase (e.g., Alumina) Cause->Solution3 Result Improved Peak Shape and Elution Solution1->Result Solution2->Result Solution3->Result

A troubleshooting guide for issues encountered during silica gel chromatography.

References

Optimizing reaction conditions for the N-formylation of dopamine derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the N-formylation of dopamine derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to help optimize your experimental outcomes.

I. Troubleshooting Guide

This guide addresses common issues encountered during the N-formylation of dopamine and its derivatives.

Issue 1: Low to No Product Yield

Low or no yield of the desired N-formyl product is a frequent challenge. Several factors can contribute to this issue.

Potential CauseRecommended Solution
Insufficiently reactive formylating agent Switch to a more reactive formylating agent. For instance, acetic formic anhydride, generated in situ from formic acid and acetic anhydride, is often more effective than formic acid alone.[1]
Low reaction temperature While low temperatures can enhance selectivity, they also slow down reaction kinetics.[2] Gradually increase the reaction temperature in small increments (e.g., 10°C) and monitor the reaction progress by TLC or LC-MS.
Inadequate removal of water For reactions using formic acid, the water produced during the reaction can inhibit forward progress. Using a Dean-Stark trap with a suitable solvent like toluene can effectively remove water and drive the reaction to completion.[3]
Substrate is in a salt form (e.g., hydrochloride) The amine hydrochloride salt is less nucleophilic. Neutralize the amine salt to its free base form before the reaction. This can be achieved by adding a suitable base like triethylamine.
Catalyst deactivation or absence For less reactive substrates, a catalyst can be crucial. Consider using a Lewis acid catalyst (e.g., ZnCl₂) or an iodine catalyst with formic acid to enhance the reaction rate.[1][4]

Troubleshooting Workflow for Low Yield

low_yield_troubleshooting start Low or No Yield check_reagent Is the formylating agent reactive enough? start->check_reagent increase_reactivity Use a more reactive agent (e.g., Acetic Formic Anhydride) check_reagent->increase_reactivity No check_temp Is the reaction temperature too low? check_reagent->check_temp Yes increase_reactivity->check_temp increase_temp Gradually increase temperature check_temp->increase_temp Yes check_water Is water removal efficient? check_temp->check_water No increase_temp->check_water use_dean_stark Use a Dean-Stark trap with toluene check_water->use_dean_stark No check_substrate_form Is the amine in its free base form? check_water->check_substrate_form Yes use_dean_stark->check_substrate_form neutralize_amine Neutralize hydrochloride salt check_substrate_form->neutralize_amine No check_catalyst Is a catalyst needed? check_substrate_form->check_catalyst Yes neutralize_amine->check_catalyst add_catalyst Add a Lewis acid or Iodine catalyst check_catalyst->add_catalyst Yes end Improved Yield check_catalyst->end No add_catalyst->end

A troubleshooting guide for addressing low yields in N-formylation reactions.

Issue 2: Formation of Side Products

The presence of multiple functional groups in dopamine derivatives can lead to the formation of undesired side products.

Side ProductPotential CauseRecommended Solution
O-Formylation The hydroxyl groups of the catechol ring can also be formylated, especially under harsh conditions.Use milder reaction conditions (e.g., lower temperature).[3] Formic acid is generally selective for N-formylation over O-formylation of phenols.[5]
Pictet-Spengler Reaction Product (Tetrahydroisoquinoline) The phenethylamine structure of dopamine can undergo cyclization with an aldehyde (e.g., formaldehyde, which can be a contaminant or byproduct) under acidic conditions to form a tetrahydroisoquinoline.[6][7]Ensure the purity of reagents and solvents to avoid aldehyde contaminants. If formaldehyde is suspected, consider using a formaldehyde scavenger. Running the reaction under neutral or slightly basic conditions can also suppress this side reaction.
Oxidation/Polymerization of Dopamine The catechol moiety of dopamine is sensitive to oxidation, especially under basic conditions or in the presence of air, leading to colored impurities and polymerization.Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).[8] Use degassed solvents. If possible, consider protecting the catechol group prior to formylation.

Troubleshooting Workflow for Side Product Formation

side_product_troubleshooting start Side Product Formation identify_side_product Identify the side product (e.g., via NMR, MS) start->identify_side_product o_formylation O-Formylation identify_side_product->o_formylation Hydroxyl group formylated pictet_spengler Pictet-Spengler Product identify_side_product->pictet_spengler Cyclized product oxidation Oxidation/ Polymerization identify_side_product->oxidation Colored impurities mild_conditions Use milder conditions (lower temperature) o_formylation->mild_conditions check_reagents Ensure reagent purity (aldehyde-free) pictet_spengler->check_reagents inert_atmosphere Run under inert atmosphere (N2/Ar) oxidation->inert_atmosphere end Reduced Side Products mild_conditions->end check_reagents->end inert_atmosphere->end

A logical workflow for troubleshooting side product formation.

II. Frequently Asked Questions (FAQs)

Q1: Which formylating agent is best for dopamine derivatives?

The choice of formylating agent depends on the specific derivative and the desired reaction conditions. Here is a comparison of common agents:

Formylating AgentTypical ConditionsAdvantagesDisadvantages
Formic Acid Neat or in a solvent (e.g., toluene), often with heating.[5]Readily available, inexpensive, generally selective for N-formylation.[3]Can require high temperatures and long reaction times; water removal may be necessary.[3]
Acetic Formic Anhydride Generated in situ from formic acid and acetic anhydride, often at low temperatures (-20°C to 0°C).[1]Highly reactive, leading to faster reactions and high yields.[1]Moisture-sensitive, can decompose on storage, and requires anhydrous conditions.[3]
Carbon Dioxide with a Reductant (e.g., Hydrosilane) Catalytic (e.g., with a zinc catalyst), often under mild conditions.Utilizes a green and abundant C1 source.Requires a catalyst and a stoichiometric reductant.

Q2: How can I selectively N-formylate dopamine without protecting the catechol hydroxyls?

Selective N-formylation is often achievable without protection. Using formic acid at moderate temperatures is a common strategy, as it is generally more reactive towards the amine than the phenolic hydroxyl groups.[5] One study demonstrated that N-formylation of compounds containing both hydroxyl and amino groups with 85% formic acid in toluene resulted in selective N-formylation.[3]

Q3: My dopamine derivative is a hydrochloride salt. Do I need to convert it to the free base first?

Yes, it is highly recommended. The protonated amine of the hydrochloride salt is not nucleophilic and will not react. You can convert it to the free base in situ by adding a non-nucleophilic base, such as triethylamine, to the reaction mixture before adding the formylating agent.[8]

Q4: What is the Pictet-Spengler reaction, and how can I avoid it?

The Pictet-Spengler reaction is an intramolecular cyclization of a β-arylethylamine with an aldehyde or ketone under acidic conditions, which for dopamine derivatives leads to the formation of a tetrahydroisoquinoline.[9] This can be a significant side reaction. To avoid it:

  • Ensure your reagents and solvents are free of aldehyde impurities (especially formaldehyde).

  • Run the reaction under neutral or slightly basic conditions if possible.

  • Consider using a formylating agent that does not generate or require conditions that could produce aldehydes.

Q5: How should I purify my N-formylated dopamine derivative?

Purification can often be achieved by the following steps:

  • After the reaction is complete, quench the reaction mixture (e.g., with ice water).

  • Extract the product with a suitable organic solvent like ethyl acetate.

  • Wash the organic layer with a saturated sodium bicarbonate solution to remove any remaining acidic reagents.

  • Wash with brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.[5]

  • If further purification is needed, column chromatography on silica gel is a common method.[3]

III. Experimental Protocols

Protocol 1: N-Formylation using Formic Acid in Toluene

This protocol is a general method for the N-formylation of a primary amine like a dopamine derivative.[3]

Materials:

  • Dopamine derivative (free base) (1.0 equiv)

  • 85% Formic acid (1.2 - 2.0 equiv)

  • Toluene

  • Dean-Stark trap

  • Round-bottom flask and condenser

Procedure:

  • To a round-bottom flask equipped with a Dean-Stark trap and condenser, add the dopamine derivative and toluene.

  • Add formic acid dropwise to the stirred solution at room temperature.

  • Heat the reaction mixture to reflux and collect the water in the Dean-Stark trap.

  • Monitor the reaction progress by TLC or LC-MS. Reaction times can vary from 4 to 9 hours.[3]

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure. The crude product can often be of high purity.

  • If necessary, purify by column chromatography.[3]

Protocol 2: N-Formylation using Acetic Formic Anhydride (in situ generation)

This protocol utilizes a highly reactive formylating agent for efficient formylation, often at lower temperatures.[1]

Materials:

  • Dopamine derivative (free base) (1.0 equiv)

  • Formic acid (excess)

  • Acetic anhydride

  • Suitable solvent (e.g., THF or DCM)

  • Ice bath

Procedure:

  • In a round-bottom flask, cool an excess of formic acid to -20°C.

  • Slowly add acetic anhydride to the cold formic acid while stirring to generate acetic formic anhydride in situ.

  • In a separate flask, dissolve the dopamine derivative in a suitable anhydrous solvent.

  • Slowly add the solution of the dopamine derivative to the cold acetic formic anhydride mixture.

  • Allow the reaction to proceed at a low temperature (e.g., -20°C to 0°C) and monitor its progress by TLC or LC-MS. Reactions are often complete in under 30 minutes.[1]

  • Once complete, carefully quench the reaction with ice water.

  • Extract the product with an organic solvent, wash with saturated sodium bicarbonate solution and brine, dry, and concentrate.

  • Purify as needed by column chromatography.

General Experimental Workflow

experimental_workflow start Start prep_substrate Prepare Dopamine Derivative (ensure free base form) start->prep_substrate choose_reagent Select Formylating Agent (e.g., Formic Acid or Acetic Formic Anhydride) prep_substrate->choose_reagent formic_acid_path Set up reaction with Dean-Stark trap in Toluene choose_reagent->formic_acid_path Formic Acid afa_path Generate Acetic Formic Anhydride in situ at low temperature choose_reagent->afa_path AFA run_reaction Run Reaction and Monitor (TLC / LC-MS) formic_acid_path->run_reaction afa_path->run_reaction workup Quench and Workup (Extraction and Washing) run_reaction->workup purification Purification (e.g., Column Chromatography) workup->purification analysis Characterize Product (NMR, MS, etc.) purification->analysis end End analysis->end

A generalized workflow for the N-formylation of dopamine derivatives.

References

Technical Support Center: Troubleshooting Anomalous NMR Spectra of 3,4-Dihydroisoquinolines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals who are encountering unexpected challenges in the NMR analysis of 3,4-dihydroisoquinolines. Below you will find troubleshooting guides and frequently asked questions to help you identify and resolve common issues leading to anomalous spectra.

Troubleshooting Guide: Question-and-Answer Format

Q1: Why are the 1H NMR signals for my 3,4-dihydroisoquinoline, particularly the C1-H and C3-H2 protons, extremely broad or completely absent?

This is a frequently observed phenomenon for this class of compounds and can often be attributed to issues with the NMR solvent or dynamic processes in solution.[1][2][3]

  • Solvent-Induced Line Broadening: Trace amounts of acid in deuterated solvents such as CDCl3, CCl4, DMSO-d6, and acetone-d6 are a common culprit.[1][2][3] This acidity can lead to a slow equilibrium between the protonated and unprotonated forms of the imine nitrogen on the NMR timescale, resulting in significant line broadening.[2]

  • Slow Conformational Exchange or Aggregation: The molecule itself may be undergoing slow conformational changes or forming aggregates in the chosen solvent, which can also lead to broadened signals.[2]

Troubleshooting Steps:

  • Assess Solvent Acidity: You can test the acidity of your NMR solvent by adding a small amount to distilled water containing a pH indicator.[2]

  • Use Fresh or Purified Solvent: Try acquiring the spectrum in a freshly opened bottle of deuterated solvent.[2] If acidity is suspected, you can purify the solvent by passing it through a short plug of basic alumina or by storing it over potassium carbonate.[2]

  • Add a Proton Scavenger: The addition of a small quantity of a non-nucleophilic base, such as triethylamine, to your NMR sample can neutralize trace acids and lead to sharper signals.[2]

  • Controlled Acidification: Alternatively, adding a drop of a strong acid like trifluoroacetic acid (TFA) will fully protonate the imine.[2][3] This locks the molecule into a single, charged species, which should produce a sharp, well-defined spectrum, although the chemical shifts will differ from the free base.

  • Vary the Temperature: Acquiring spectra at different temperatures (Variable Temperature NMR) can help determine if a dynamic process is occurring.[2][4] If the signals sharpen at higher or lower temperatures, it is indicative of a conformational exchange process.[2]

Q2: The aromatic region of my substituted 3,4-dihydroisoquinoline spectrum is much more complex than I anticipated. What could be the cause?

A more complex aromatic region than expected can arise from several factors, including the presence of rotational isomers or unexpected byproducts from the synthesis.

  • Presence of Atropisomers: If your molecule contains bulky substituents, particularly at the C1 position or on the aromatic ring, hindered rotation around a single bond can lead to the formation of stable rotational isomers known as atropisomers.[2][5] These atropisomers are distinct chemical species on the NMR timescale and will each exhibit their own set of signals, complicating the spectrum.[2]

  • Unexpected Side Products: The synthesis of 3,4-dihydroisoquinolines, for instance, via the Bischler-Napieralski reaction, can sometimes generate side products.[2][6] A retro-Ritter reaction, for example, can lead to the formation of styrenes.[2] These impurities will contribute their own signals to the aromatic region.

  • Regioisomers: In some synthetic procedures, cyclization can occur at an unintended position on the aromatic ring, resulting in the formation of regioisomers, each with a unique NMR spectrum.[2]

Troubleshooting Steps:

  • Review Synthetic Route: Carefully re-examine the reaction mechanism for potential side products or alternative cyclization pathways.

  • Purification: Ensure your sample is of high purity. Re-purification by chromatography or recrystallization may be necessary.

  • 2D NMR Spectroscopy: Techniques like COSY, HSQC, and HMBC can help in assigning the complex aromatic signals and identifying the different spin systems present.

Q3: My N-acyl 3,4-dihydroisoquinoline shows a doubled set of signals for most protons. What is happening?

The doubling of signals in N-acyl derivatives of 3,4-dihydroisoquinolines is a classic sign of cis/trans isomerism due to restricted rotation around the C-N amide bond.

  • Amide Bond Resonance: The resonance character of the amide bond gives it partial double-bond character, which hinders free rotation.[7][8] This creates two distinct rotational isomers (rotamers) that are often stable enough at room temperature to be observed as separate species in the NMR spectrum.

Troubleshooting Steps:

  • Variable Temperature NMR: Increasing the temperature of the NMR experiment will increase the rate of rotation around the amide bond.[4] At a sufficiently high temperature (the coalescence temperature), the two sets of signals will broaden and merge into a single, averaged set of signals. This is a definitive confirmation of the presence of rotamers.

Data Presentation

Table 1: Typical 1H NMR Chemical Shift Ranges for Unsubstituted 3,4-Dihydroisoquinolines

ProtonChemical Shift (ppm) in CDCl3Multiplicity
C1-H8.0 - 8.5Singlet (or Triplet if coupled to C1-H)
C3-H23.5 - 4.5Triplet
C4-H22.5 - 3.5Triplet
Aromatic Protons6.5 - 8.0Multiplet

Note: These are approximate values and can be significantly influenced by substitution patterns, solvent, and pH.[2][9]

Experimental Protocols

Protocol 1: Purification of Acidic Deuterated Solvents

This protocol is a general method for removing trace acidic impurities from deuterated solvents like CDCl3.

Materials:

  • Deuterated solvent (e.g., CDCl3)

  • Basic alumina

  • Pasteur pipette

  • Glass wool

  • Clean, dry vial

Procedure:

  • Place a small plug of glass wool at the bottom of a Pasteur pipette.

  • Add a 2-3 cm layer of basic alumina on top of the glass wool.

  • Carefully pass approximately 0.7 mL of the deuterated solvent through the alumina column directly into a clean, dry vial.

  • Dissolve 5-10 mg of your 3,4-dihydroisoquinoline sample in the purified, acid-free solvent.

  • Transfer the solution to an NMR tube.

  • Acquire the NMR spectrum as soon as possible to minimize potential re-contamination or sample degradation.[2]

Protocol 2: General Procedure for Variable Temperature (VT) NMR

This protocol provides a general workflow for investigating dynamic processes using VT-NMR.

Materials:

  • NMR sample of the 3,4-dihydroisoquinoline in a suitable deuterated solvent (e.g., toluene-d8 or DMSO-d6 for higher temperatures).

  • NMR spectrometer equipped with a variable temperature unit.

Procedure:

  • Acquire a standard 1H NMR spectrum at room temperature.

  • Gradually increase the temperature in increments of 10-20 K.

  • Allow the sample to equilibrate at each new temperature for 5-10 minutes before acquiring a new spectrum.

  • Monitor the signals of interest for changes in line shape, such as broadening, sharpening, or coalescence (merging of signals).

  • If investigating a process that might slow down at lower temperatures, repeat the process by cooling the sample from room temperature in similar increments.

  • Analyze the series of spectra to determine coalescence temperatures and estimate the energy barrier for the dynamic process.

Mandatory Visualizations

troubleshooting_workflow start Anomalous NMR Spectrum (Broad/Missing Signals) check_solvent Check Solvent Purity start->check_solvent solvent_acidic Is Solvent Acidic? check_solvent->solvent_acidic Test Acidity purify_solvent Purify Solvent or Use Fresh Solvent solvent_acidic->purify_solvent Yes run_vt_nmr Perform Variable Temperature (VT) NMR solvent_acidic->run_vt_nmr No add_base Add Proton Scavenger (e.g., Triethylamine) purify_solvent->add_base add_acid Add Strong Acid (TFA) to form salt purify_solvent->add_acid end_good Sharp Spectrum Obtained purify_solvent->end_good add_base->end_good add_acid->end_good dynamic_process Dynamic Process Detected (Conformational Exchange, Atropisomers, Aggregation) run_vt_nmr->dynamic_process Signals sharpen/coalesce no_dynamic_process Re-evaluate Structure (Purity, Isomers) run_vt_nmr->no_dynamic_process No Change dynamic_process->end_good no_dynamic_process->end_good

Caption: Troubleshooting workflow for anomalous NMR spectra.

iminium_equilibrium cluster_imine Imine Form (Free Base) cluster_protonated Protonated Imine (Iminium Ion) imine R-CH=N-R' protonated R-CH=N+H-R' imine->protonated + H+ / - H+ (Slow on NMR Timescale)

Caption: Acid-catalyzed iminium equilibrium causing line broadening.

References

Validation & Comparative

A Comparative Analysis of the Biological Activities of 3,4-Dihydro-6,7-isoquinolinediol and its Tetrahydroisoquinoline Analog

Author: BenchChem Technical Support Team. Date: December 2025

A Comparison Guide for Researchers in Drug Discovery and Development

The isoquinoline scaffold is a fundamental structural motif in a vast array of biologically active compounds. Minor variations in the saturation and substitution of this heterocyclic system can lead to significant differences in pharmacological profiles. This guide provides a comparative analysis of the biological activities of two closely related catecholisoquinolines: 3,4-Dihydro-6,7-isoquinolinediol and its fully saturated analog, 6,7-dihydroxy-1,2,3,4-tetrahydroisoquinoline, commonly known as norsalsolinol. This document is intended for researchers, scientists, and drug development professionals, offering a side-by-side look at their interactions with key biological targets, supported by available experimental data and detailed methodologies.

Comparative Biological Activity Data

The following tables summarize the available quantitative data for the biological activities of this compound and its tetrahydroisoquinoline analog, norsalsolinol. It is important to note that direct comparative studies for all activities are not always available; therefore, data from different studies are presented and should be interpreted with caution.

Table 1: Inhibition of Monoamine Oxidase (MAO)
CompoundTargetInhibition Constant (Kᵢ)Source
3,4-Dihydroisoquinolines (general class) MAO-A2-130 µMBembenek et al., 1990[1]
Norsalsolinol Analog (Salsolinol) MAO-A31 µMBembenek et al., 1990[1]
3,4-Dihydroisoquinolines (general class) MAO-BMarkedly less activeBembenek et al., 1990[1]
Norsalsolinol Analog (Salsolinol) MAO-BMarkedly less activeBembenek et al., 1990[1]

As a class, 3,4-dihydroisoquinolines have been reported to be potent inhibitors of MAO-A.[1]

Table 2: Interaction with Catechol-O-Methyltransferase (COMT)
CompoundInteractionQuantitative DataSource
This compound Potent, Uncompetitive InhibitorNot specifiedCheng et al., 1987[2]
6,7-dihydroxy-1,2,3,4-tetrahydroisoquinoline (Norsalsolinol) Substrate and Competitive InhibitorNot specifiedLookChem[3], Kurnik-Łucka et al., 2017[2]
Table 3: Dopamine Receptor Binding Affinity
CompoundTargetBinding Affinity (Kᵢ)Source
This compound Not reportedNot available
Norsalsolinol Analog ((S)-Salsolinol) Dopamine D₂ Receptor4.79 µMWszołek et al., 2023[4]
Norsalsolinol Analog ((S)-Salsolinol) Dopamine D₃ Receptor0.48 µMWszołek et al., 2023[4]
Table 4: Neurotoxicity in SH-SY5Y Human Neuroblastoma Cells
CompoundEndpointIC₅₀ / TC₅₀ ValueSource
This compound Not reportedNot available
Norsalsolinol Cytotoxicity>3000 µM (TC₅₀)Benchchem[5]
Norsalsolinol Derivative (N-Methyl-Norsalsolinol) Cell Viability864 µM (IC₅₀)Wszołek et al., 2023[6][7]

Norsalsolinol is considered a potential endogenous neurotoxin, though some studies also suggest neuroprotective properties.[3][6]

Table 5: Antioxidant Activity
CompoundAssayIC₅₀ ValueSource
This compound Not reportedNot available
Norsalsolinol (in crude extract) DPPH89 µg/mL (for the crude sponge extract)Lestari et al., 2023[8]

Key Experimental Methodologies

Detailed and reproducible experimental protocols are crucial for the validation and comparison of biological data. Below are representative methodologies for the key assays mentioned in this guide.

Monoamine Oxidase (MAO) Inhibition Assay

This protocol is based on the method described by Bembenek et al. (1990) and is suitable for determining the inhibitory potential of compounds against MAO-A and MAO-B.

1. Enzyme Preparation:

  • Highly purified human MAO-A and MAO-B are used. These can be obtained from recombinant sources (e.g., expressed in yeast or insect cells) or purified from human tissues like the placenta (for MAO-A) or platelets (for MAO-B).

2. Assay Procedure:

  • The assay is typically performed in a potassium phosphate buffer (e.g., 100 mM, pH 7.4).

  • A range of concentrations of the test compound (this compound or its analog) is pre-incubated with the enzyme at 37°C for a specified time (e.g., 20 minutes).

  • The enzymatic reaction is initiated by adding a substrate. Kynuramine is a common non-selective substrate for both MAO-A and MAO-B.

  • The reaction mixture is incubated at 37°C for a defined period (e.g., 30 minutes).

  • The reaction is terminated by adding a strong base (e.g., 2N NaOH).

3. Detection and Data Analysis:

  • The product of kynuramine oxidation, 4-hydroxyquinoline, is a fluorescent molecule. Its formation is quantified using a fluorescence spectrophotometer with an excitation wavelength of approximately 310 nm and an emission wavelength of around 400 nm.

  • The rate of the reaction is calculated for each inhibitor concentration.

  • IC₅₀ values (the concentration of inhibitor that causes 50% inhibition of enzyme activity) are determined by plotting the reaction rate against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

  • The inhibition constant (Kᵢ) is calculated from the IC₅₀ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [S]/Kₘ), where [S] is the substrate concentration and Kₘ is the Michaelis constant of the substrate for the enzyme.

Dopamine Receptor Binding Assay

This protocol describes a typical radioligand binding assay to determine the affinity of the test compounds for dopamine receptors (e.g., D₂).

1. Membrane Preparation:

  • Cell membranes expressing the dopamine receptor of interest (e.g., D₂ receptor) are prepared from cultured cells (e.g., CHO or HEK293 cells stably transfected with the receptor) or from brain tissue rich in the receptor (e.g., striatum).

  • The cells or tissue are homogenized in a cold buffer and centrifuged to pellet the membranes, which are then washed and resuspended in an appropriate assay buffer.

2. Binding Assay:

  • The assay is performed in a multi-well plate format.

  • A constant concentration of a specific radioligand (e.g., [³H]spiperone for the D₂ receptor) is incubated with the membrane preparation.

  • A range of concentrations of the test compound is added to compete with the radioligand for binding to the receptor.

  • Non-specific binding is determined in the presence of a high concentration of a known, non-labeled D₂ receptor ligand (e.g., haloperidol).

  • The mixture is incubated to allow binding to reach equilibrium (e.g., 60 minutes at room temperature).

3. Detection and Data Analysis:

  • The incubation is terminated by rapid filtration through glass fiber filters, which trap the membranes with the bound radioligand.

  • The filters are washed with cold buffer to remove unbound radioligand.

  • The amount of radioactivity retained on the filters is measured using a scintillation counter.

  • The specific binding is calculated by subtracting the non-specific binding from the total binding.

  • The IC₅₀ value is determined by plotting the percentage of specific binding against the logarithm of the competitor concentration.

  • The Kᵢ value is calculated using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₐ), where [L] is the concentration of the radioligand and Kₐ is its dissociation constant.

In Vitro Neurotoxicity (MTT) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used as an indicator of cell viability and cytotoxicity.

1. Cell Culture:

  • A neuronal cell line, such as the human neuroblastoma SH-SY5Y line, is cultured in an appropriate medium (e.g., DMEM/F12 supplemented with fetal bovine serum) in a humidified incubator at 37°C with 5% CO₂.

2. Cell Treatment:

  • Cells are seeded into 96-well plates at a predetermined density and allowed to attach overnight.

  • The culture medium is then replaced with a medium containing various concentrations of the test compound. Control wells receive a medium with the vehicle used to dissolve the compound.

  • The cells are incubated with the compound for a specified period (e.g., 24 or 48 hours).

3. MTT Assay:

  • After the incubation period, a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well.

  • The plate is incubated for a further 2-4 hours, during which viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals.

  • A solubilizing agent (e.g., DMSO or a solution of SDS in HCl) is added to each well to dissolve the formazan crystals.

  • The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

4. Data Analysis:

  • Cell viability is expressed as a percentage of the control (vehicle-treated) cells.

  • The IC₅₀ value, representing the concentration of the compound that reduces cell viability by 50%, is calculated from the dose-response curve.

Visualizing Mechanisms and Workflows

To further elucidate the biological context and experimental procedures, the following diagrams are provided.

MAO_Inhibition cluster_pathway Monoamine Metabolism & Inhibition Monoamine Monoamine (e.g., Dopamine, Serotonin) MAO Monoamine Oxidase (MAO-A/B) Monoamine->MAO Substrate Metabolite Inactive Aldehyde Metabolite + H₂O₂ MAO->Metabolite Oxidative Deamination Inhibitor This compound or Norsalsolinol Inhibitor->MAO Inhibition

MAO Inhibition Pathway

Cytotoxicity_Workflow cluster_workflow In Vitro Cytotoxicity Assay Workflow (MTT) A 1. Seed Neuronal Cells (e.g., SH-SY5Y) in 96-well plate B 2. Treat cells with varying concentrations of test compound A->B C 3. Incubate for 24-48 hours B->C D 4. Add MTT reagent C->D E 5. Incubate for 2-4 hours (Formazan formation) D->E F 6. Solubilize Formazan crystals E->F G 7. Measure Absorbance at ~570 nm F->G H 8. Calculate % Viability and determine IC₅₀ G->H

Workflow for In Vitro Cytotoxicity Testing

Conclusion

This comparative guide highlights the distinct biological profiles of this compound and its tetrahydroisoquinoline analog, norsalsolinol. The available data suggests that the degree of saturation in the isoquinoline ring significantly influences activity, particularly concerning the inhibition of monoamine oxidase, where the dihydro- form appears to be a more potent inhibitor of MAO-A. Conversely, the tetrahydro- analog, norsalsolinol, has been more extensively studied for its effects on the dopaminergic system, including receptor binding and potential neurotoxicity.

It is evident that there are gaps in the literature regarding direct, side-by-side comparisons of these two compounds across a broader range of biological targets. Further research is warranted to fully elucidate their structure-activity relationships, which could inform the design of more selective and potent therapeutic agents targeting these pathways. The experimental protocols and data presented herein provide a valuable resource for researchers aiming to build upon the current understanding of these intriguing isoquinoline derivatives.

References

A Comparative Analysis of Pictet-Spengler and Bischler-Napieralski Routes for the Synthesis of 3,4-Dihydro-6,7-isoquinolinediol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to the Synthetic Approaches for a Key Isoquinoline Intermediate

The 3,4-dihydro-6,7-isoquinolinediol core is a pivotal structural motif present in numerous biologically active alkaloids and serves as a crucial intermediate in the synthesis of various pharmaceutical agents.[1][2] Its preparation is predominantly achieved through two classical and robust methodologies: the Pictet-Spengler reaction and the Bischler-Napieralski reaction. This guide provides an objective comparative analysis of these two synthetic routes, offering a summary of quantitative data, detailed experimental protocols, and mechanistic insights to aid researchers in selecting the most suitable method for their specific needs.

Quantitative Comparison of Synthetic Routes

The choice between the Pictet-Spengler and Bischler-Napieralski routes for the synthesis of this compound often depends on factors such as desired yield, reaction conditions, and the availability of starting materials. The following table summarizes the key quantitative parameters for each route.

ParameterPictet-Spengler RouteBischler-Napieralski Route
Starting Material Dopamine hydrochlorideN-formyl-2-(3,4-dihydroxyphenyl)ethylamine
Key Reagents Formaldehyde (or a formaldehyde equivalent)Phosphorus oxychloride (POCl₃) or other dehydrating agents
Typical Solvents Aqueous acidic medium, methanolAcetonitrile, toluene, or excess POCl₃
Reaction Temperature 40-70°CReflux (80-110°C)
Reaction Time 2-20 hours2-4 hours
Reported Yield Range 54-97% (for similar tetrahydroisoquinolines)[3][4]40-90% (general for dihydroisoquinolines)[1]
Key Advantages Milder reaction conditions, often proceeds in one pot.[3]Good for a wide range of N-acyl precursors, typically shorter reaction times.[1]
Key Disadvantages May require longer reaction times, potential for side product formation.[5]Requires harsher, anhydrous conditions and strongly acidic reagents.[6][7]

Experimental Protocols

Detailed and reproducible experimental procedures are critical for the successful synthesis of this compound. Below are representative protocols for both the Pictet-Spengler and Bischler-Napieralski methods.

Pictet-Spengler Synthesis of 1,2,3,4-Tetrahydro-6,7-isoquinolinediol

This protocol is adapted from procedures for the synthesis of similar tetrahydroisoquinolines from dopamine.[3][8] The initial product of the Pictet-Spengler reaction is the tetrahydroisoquinoline, which can be subsequently oxidized to the desired 3,4-dihydroisoquinolinediol if required.

Materials:

  • Dopamine hydrochloride

  • Formaldehyde (37% aqueous solution)

  • Potassium phosphate buffer (100 mM, pH 6.5)

  • Methanol

  • 1-Butanol

  • Sodium sulfate

Procedure:

  • In a round-bottom flask, dissolve dopamine hydrochloride (1.0 mmol) in 10 mL of 100 mM potassium phosphate buffer (pH 6.5).

  • Add formaldehyde (1.5 mmol, 37% aqueous solution) to the stirred solution.

  • Heat the reaction mixture to 40°C and stir for 2 hours.[8]

  • After cooling to room temperature, extract the aqueous mixture with 1-butanol (2 x 20 mL).

  • Combine the organic extracts and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to yield the crude 1,2,3,4-tetrahydro-6,7-isoquinolinediol.

  • The crude product can be purified by column chromatography on silica gel.

Bischler-Napieralski Synthesis of this compound

This protocol is a generalized procedure based on the Bischler-Napieralski reaction for the synthesis of 3,4-dihydroisoquinolines.[7][9] It requires the prior preparation of N-formyl-2-(3,4-dihydroxyphenyl)ethylamine from dopamine.

Materials:

  • N-formyl-2-(3,4-dihydroxyphenyl)ethylamine

  • Phosphorus oxychloride (POCl₃)

  • Anhydrous acetonitrile

  • Crushed ice

  • Sodium hydroxide or potassium carbonate solution

  • Dichloromethane or ethyl acetate

Procedure:

  • In an oven-dried, two-neck round-bottom flask equipped with a reflux condenser and under an inert atmosphere (e.g., nitrogen), dissolve N-formyl-2-(3,4-dihydroxyphenyl)ethylamine (1.0 equiv) in anhydrous acetonitrile.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add phosphorus oxychloride (2.0-3.0 equiv) to the stirred solution.[7]

  • After the addition is complete, warm the reaction mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).[7]

  • Once the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice to quench the reaction.

  • Basify the aqueous solution to a pH of 8-9 with a suitable base (e.g., NaOH or K₂CO₃ solution).

  • Extract the product with an organic solvent such as dichloromethane or ethyl acetate.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

  • The crude product can be purified by column chromatography on silica gel.

Mechanistic Overview and Logical Workflow

To visualize the synthetic pathways and their underlying mechanisms, the following diagrams are provided.

G cluster_PS Pictet-Spengler Route cluster_BN Bischler-Napieralski Route Dopamine Dopamine PS_Intermediate Iminium Ion Intermediate Dopamine->PS_Intermediate Condensation N_Formyl_Dopamine N-Formyl-Dopamine Dopamine->N_Formyl_Dopamine Formylation Formaldehyde Formaldehyde Formaldehyde->PS_Intermediate THIQ 1,2,3,4-Tetrahydro-6,7-isoquinolinediol PS_Intermediate->THIQ Intramolecular Electrophilic Aromatic Substitution DHIQ This compound THIQ->DHIQ Oxidation BN_Intermediate Nitrilium Ion Intermediate N_Formyl_Dopamine->BN_Intermediate Dehydration (POCl3) BN_Intermediate->DHIQ Intramolecular Electrophilic Aromatic Substitution Final_Product This compound

Caption: Comparative workflow of Pictet-Spengler and Bischler-Napieralski routes.

The above diagram illustrates the overall workflow for the synthesis of this compound via both the Pictet-Spengler and Bischler-Napieralski pathways. The Pictet-Spengler reaction proceeds through an iminium ion intermediate, while the Bischler-Napieralski reaction involves a nitrilium ion intermediate.[10][11]

G cluster_PS_Mech Pictet-Spengler Mechanism cluster_BN_Mech Bischler-Napieralski Mechanism A β-Arylethylamine C Iminium Ion A->C Condensation B Aldehyde/Ketone B->C D Tetrahydroisoquinoline C->D Cyclization E N-Acyl-β-arylethylamine G Nitrilium Ion E->G Activation F Dehydrating Agent F->G H Dihydroisoquinoline G->H Cyclization

Caption: Generalized mechanisms of the Pictet-Spengler and Bischler-Napieralski reactions.

This diagram provides a simplified, high-level comparison of the key mechanistic steps in both reactions, highlighting the formation of the critical electrophilic intermediate that undergoes intramolecular cyclization. The Pictet-Spengler reaction is a condensation followed by ring closure, whereas the Bischler-Napieralski reaction involves the activation of an amide by a dehydrating agent prior to cyclization.[10][11]

Concluding Remarks

Both the Pictet-Spengler and Bischler-Napieralski reactions are powerful and well-established methods for the synthesis of the isoquinoline scaffold. The Pictet-Spengler route offers the advantage of milder conditions, making it suitable for sensitive substrates. In contrast, the Bischler-Napieralski reaction, while requiring more forcing conditions, is often faster and highly effective for a broad range of N-acylated precursors. The choice of synthetic route will ultimately be guided by the specific requirements of the research, including scale, available instrumentation, and the desired purity of the final product. This guide provides the necessary data and protocols to make an informed decision for the synthesis of this compound.

References

A Comparative Guide to the Validation of 3,4-Dihydro-6,7-isoquinolinediol as a Dopamine D1/D2 Agonist

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive validation of 3,4-Dihydro-6,7-isoquinolinediol, also known as 6,7-ADTN, as a dopamine D1 and D2 receptor agonist. Its performance is objectively compared with other established dopamine agonists, supported by experimental data from in vitro and in vivo studies. This document is intended to serve as a valuable resource for researchers and professionals in the fields of pharmacology and drug development.

Introduction

This compound is a compound of interest due to its structural similarity to dopamine and its potential to act as an agonist at both D1 and D2 dopamine receptors. The dopaminergic system is a critical target for therapeutic intervention in a variety of neurological and psychiatric disorders, including Parkinson's disease and schizophrenia. Dopamine receptors are classified into two main families: D1-like (D1 and D5) and D2-like (D2, D3, and D4). D1-like receptors are typically coupled to Gs/olf proteins, leading to the stimulation of adenylyl cyclase and an increase in intracellular cyclic AMP (cAMP). Conversely, D2-like receptors are coupled to Gi/o proteins, which inhibit adenylyl cyclase activity and decrease cAMP levels. The balanced activation of both D1 and D2 receptors is crucial for modulating motor control, motivation, and cognition. This guide evaluates the binding and functional properties of this compound in comparison to other well-characterized dopamine agonists.

Data Presentation

Table 1: Comparative Binding Affinities (Ki in nM) of Dopamine Receptor Agonists
CompoundD1 Receptor Ki (nM)D2 Receptor Ki (nM)Reference
This compound (ADTN) Low nM range Low nM range [1][2]
Dopamine18312[3]
Pergolide447Low nM[4]
Pramipexole>10,00079,500[4]
Ropinirole>10,00098,700[4]
BromocriptineHigh nMLow nM
ApomorphineModerate nMLow nM
SKF-38393 (D1-selective)Low nMHigh nM
Quinpirole (D2-selective)High nMLow nM

Note: Specific numerical Ki values for ADTN were not consistently reported across the literature, but it is consistently described as having high affinity for both D1 and D2 receptors.

Table 2: Functional Activity Profile of Dopamine Receptor Agonists
CompoundReceptor TargetFunctional EffectIn Vivo Effect (Locomotor Activity)Reference
This compound (ADTN) D1/D2 Agonist Biphasic: low doses can inhibit, higher doses can induce stereotyped behavior [5]
DopamineD1/D2AgonistIncreases locomotor activity[2]
SKF-38393D1-selectiveAgonistIncreases locomotor activity[2]
QuinpiroleD2-selectiveAgonistDecreases locomotor activity at low doses, can induce stereotypy at higher doses[2]
BromocriptineD2 > D1AgonistCan improve motor function in Parkinson's models[5]
ApomorphineD1/D2AgonistInduces stereotyped behavior

Note: Specific EC50 values for this compound in functional cAMP assays were not available in the reviewed literature.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the canonical signaling pathways for D1 and D2 receptors, as well as the workflows for the key experimental assays used in their validation.

D1_Signaling_Pathway cluster_membrane Cell Membrane D1R D1 Receptor Gs Gs Protein D1R->Gs Activates AC Adenylyl Cyclase Gs->AC Stimulates cAMP cAMP AC->cAMP Converts Agonist D1 Agonist (e.g., 3,4-Dihydro-6,7- isoquinolinediol) Agonist->D1R Binds ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Cellular Response (e.g., Gene Expression, Ion Channel Modulation) PKA->Cellular_Response Phosphorylates Targets

Dopamine D1 Receptor Signaling Pathway

D2_Signaling_Pathway cluster_membrane Cell Membrane D2R D2 Receptor Gi Gi Protein D2R->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Conversion Blocked Agonist D2 Agonist (e.g., 3,4-Dihydro-6,7- isoquinolinediol) Agonist->D2R Binds ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Reduced Activation Cellular_Response Cellular Response (e.g., Ion Channel Modulation) PKA->Cellular_Response Reduced Phosphorylation Radioligand_Binding_Assay_Workflow A Prepare cell membranes expressing D1 or D2 receptors B Incubate membranes with a radiolabeled ligand (e.g., [3H]spiperone for D2, [3H]SCH23390 for D1) A->B C Add increasing concentrations of This compound (or other test compounds) B->C D Separate bound from free radioligand (via vacuum filtration) C->D E Quantify bound radioactivity (scintillation counting) D->E F Analyze data to determine IC50 and calculate Ki E->F cAMP_Assay_Workflow A Culture cells expressing D1 or D2 receptors B Pre-treat D2-expressing cells with forskolin to stimulate cAMP A->B For D2 (Gi-coupled) assays C Add increasing concentrations of This compound (or other test compounds) A->C For D1 (Gs-coupled) assays B->C D Incubate to allow for cAMP production/inhibition C->D E Lyse cells and measure intracellular cAMP levels (e.g., HTRF, AlphaScreen) D->E F Analyze data to determine EC50 E->F

References

Spectroscopic Comparison of 3,4-Dihydro-6,7-isoquinolinediol and its Methylated Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed spectroscopic comparison of 3,4-Dihydro-6,7-isoquinolinediol and its methylated derivatives: 6-methoxy-7-hydroxy-3,4-dihydroisoquinoline, 7-methoxy-6-hydroxy-3,4-dihydroisoquinoline, and 6,7-dimethoxy-3,4-dihydroisoquinoline. The information presented is intended to aid in the identification, characterization, and further development of these compounds.

Introduction

This compound and its methylated analogs are important scaffolds in medicinal chemistry, often associated with dopaminergic activities. Their structural similarity to dopamine allows them to interact with various biological targets. Spectroscopic analysis is crucial for the unambiguous identification and characterization of these closely related structures. This guide summarizes available Nuclear Magnetic Resonance (NMR), Infrared (IR), Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopic data for these compounds.

Spectroscopic Data Comparison

Table 1: ¹H NMR Spectroscopic Data

CompoundSolventChemical Shifts (δ, ppm) and Coupling Constants (J, Hz)
This compound Data not availableData not available
6-Methoxy-7-hydroxy-3,4-dihydroisoquinoline CDCl₃Anomalous spectra with extreme line broadening have been reported, with some signals not being clearly visible.[1]
7-Methoxy-6-hydroxy-3,4-dihydroisoquinoline Data not availableData not available
6,7-Dimethoxy-3,4-dihydroisoquinoline CDCl₃8.24 (t, J = 2.4 Hz, 1H), 6.81 (s, 1H), 6.68 (s, 1H), 3.92 (s, 3H), 3.90 (s, 3H), 3.74 (ddd, J = 8.0, 5.6, 2.4 Hz, 2H), 2.68 (dd, J = 7.6, 6.4 Hz, 2H)[2]

Table 2: ¹³C NMR Spectroscopic Data

CompoundSolventChemical Shifts (δ, ppm)
This compound Data not availableData not available
6-Methoxy-7-hydroxy-3,4-dihydroisoquinoline Data not availableData not available
7-Methoxy-6-hydroxy-3,4-dihydroisoquinoline Data not availableData not available
6,7-Dimethoxy-3,4-dihydroisoquinoline CDCl₃159.6, 151.2, 147.8, 129.9, 121.5, 110.4, 110.4, 56.1, 56.0, 47.4, 24.8[2]

Table 3: IR Spectroscopic Data

CompoundTechniqueKey Absorption Bands (ν, cm⁻¹)
This compound Data not availableData not available
6-Methoxy-7-hydroxy-3,4-dihydroisoquinoline Vaseline Oil1632, 1612, 1560, 1512 (for a related 3,3-dimethyl derivative)[3]
7-Methoxy-6-hydroxy-3,4-dihydroisoquinoline Data not availableData not available
6,7-Dimethoxy-3,4-dihydroisoquinoline Vapor PhaseData available in spectral databases.[4]

Table 4: Mass Spectrometry Data

CompoundIonization MethodKey m/z values
This compound Data not availableData not available
6-Methoxy-7-hydroxy-3,4-dihydroisoquinoline Data not availableData not available
7-Methoxy-6-hydroxy-3,4-dihydroisoquinoline Data not availableData not available
6,7-Dimethoxy-3,4-dihydroisoquinoline GC-MSData available in spectral databases.[4]

Table 5: UV-Vis and Fluorescence Spectroscopic Data

CompoundSolvent/pHAbsorption λmax (nm)Excitation λmax (nm)Emission λmax (nm)
This compound 0.1 N HCl235, 288, 320--
pH 8390--
6-Methoxy-7-hydroxy-3,4-dihydroisoquinoline 0.1 N HCl235, 288, 320--
pH 8390--
7-Methoxy-6-hydroxy-3,4-dihydroisoquinoline pH 1-7Similar to the dihydroxy and 6-methoxy-7-hydroxy derivativesVery weak fluorescence-
6,7-Dimethoxy-3,4-dihydroisoquinoline pH 1-7Similar to the dihydroxy and 6-methoxy-7-hydroxy derivatives--

Experimental Protocols

Detailed experimental protocols for the acquisition of spectroscopic data are crucial for reproducibility. Below are generalized methodologies for the key experiments cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Instrumentation: ¹H and ¹³C NMR spectra are typically recorded on a spectrometer operating at a frequency of 300 MHz or higher.

  • Sample Preparation: Samples are dissolved in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Data Acquisition: Chemical shifts are reported in parts per million (ppm) relative to an internal standard (e.g., tetramethylsilane, TMS, at 0.00 ppm). Coupling constants (J) are reported in Hertz (Hz).

Infrared (IR) Spectroscopy

  • Instrumentation: IR spectra are recorded on a Fourier Transform Infrared (FTIR) spectrometer.

  • Sample Preparation: Solid samples can be prepared as KBr pellets or as a mull in Nujol. Liquid samples can be analyzed as a thin film between salt plates (e.g., NaCl or KBr).

  • Data Acquisition: Spectra are typically recorded in the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

  • Instrumentation: Mass spectra can be obtained using various ionization techniques such as Electron Ionization (EI) or Electrospray Ionization (ESI), coupled with a mass analyzer (e.g., quadrupole, time-of-flight).

  • Sample Introduction: Samples can be introduced directly, or via a chromatographic system like Gas Chromatography (GC) or Liquid Chromatography (LC).

  • Data Acquisition: Data is presented as a mass-to-charge ratio (m/z).

UV-Visible (UV-Vis) Spectroscopy

  • Instrumentation: UV-Vis absorption spectra are recorded on a spectrophotometer.

  • Sample Preparation: Samples are dissolved in a suitable solvent (e.g., ethanol, water) to a known concentration.

  • Data Acquisition: The absorbance is measured over a range of wavelengths, typically 200-800 nm.

Signaling Pathway and Experimental Workflow

The formation of this compound is intrinsically linked to dopamine metabolism, specifically through the Pictet-Spengler reaction. This non-enzymatic reaction involves the condensation of dopamine with an aldehyde, often formaldehyde, which can be formed endogenously. The resulting tetrahydroisoquinoline derivatives can then be oxidized to their dihydroisoquinoline counterparts. These compounds are known to interact with dopaminergic pathways and can exhibit neurotoxic or neuroprotective effects.

pictet_spengler_pathway Dopamine Dopamine Schiff_Base Schiff Base Intermediate Dopamine->Schiff_Base Formaldehyde Formaldehyde Formaldehyde->Schiff_Base THIQ 6,7-Dihydroxy-1,2,3,4- tetrahydroisoquinoline Schiff_Base->THIQ Pictet-Spengler Reaction DHIQ This compound THIQ->DHIQ Oxidation Metabolism Further Metabolism (e.g., O-methylation) DHIQ->Metabolism Neurotoxicity Neurotoxic Effects Metabolism->Neurotoxicity

Caption: Formation of this compound from Dopamine.

Conclusion

The spectroscopic characterization of this compound and its methylated derivatives is essential for understanding their structure-activity relationships. While comprehensive data for 6,7-dimethoxy-3,4-dihydroisoquinoline is available, further studies are required to fully elucidate the spectroscopic properties of the parent diol and its mono-methylated analogs. The provided data and protocols serve as a valuable resource for researchers in the field of medicinal chemistry and drug development.

References

A Comparative Guide to Assessing the Purity of Synthetic 3,4-Dihydro-6,7-isoquinolinediol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, establishing the purity of synthetic compounds is a critical, non-negotiable step. The presence of impurities, even in trace amounts, can significantly alter a compound's biological activity and lead to erroneous experimental results. This guide provides a comparative overview of standard analytical techniques for assessing the purity of synthetic 3,4-Dihydro-6,7-isoquinolinediol, a key intermediate in medicinal chemistry.[1][2] For comparative purposes, we will reference its common precursor and structural analog, 6,7-Dimethoxy-3,4-dihydroisoquinoline.

Compound Profiles

This compound and its dimethoxy analog are foundational scaffolds for developing novel therapeutic agents, particularly in neuropharmacology.[3] Their purity directly impacts the reliability of subsequent research and development.

PropertyThis compound 6,7-Dimethoxy-3,4-dihydroisoquinoline
Synonyms 6,7-Dihydroxy-3,4-dihydroisoquinoline[4][5][6]N/A
CAS Number 4602-83-9[5][6]3382-18-1[7]
Molecular Formula C₉H₉NO₂[1][5]C₁₁H₁₃NO₂[8]
Molecular Weight 163.17 g/mol [5]191.23 g/mol [8]
Appearance Dark Yellow to Dark Green Solid[6]Light yellow to orange crystalline powder[3]

Purity Assessment: A Multi-Technique Approach

A single analytical method is rarely sufficient to confirm the purity of a synthetic compound. A combination of chromatographic and spectroscopic techniques is essential for a comprehensive assessment.

Workflow for Purity Verification

The following diagram outlines a standard workflow for the synthesis and purity verification of a target compound like this compound.

G cluster_0 Synthesis & Initial Purification cluster_1 Purity & Identity Confirmation start Bischler-Napieralski Reaction (or other synthesis route) purify Flash Column Chromatography start->purify Crude Product hplc HPLC Analysis (Quantitative Purity) purify->hplc Isolated Product nmr NMR Spectroscopy (Structural Integrity) hplc->nmr end_product Purified Compound (>98% Purity) hplc->end_product ms Mass Spectrometry (Molecular Weight) nmr->ms nmr->end_product ms->end_product

Caption: General workflow for synthesis and purity analysis.

Comparative Analysis of Key Techniques

TechniqueInformation ProvidedStrengthsCommon Pitfalls & Considerations
HPLC Quantitative purity (% area), presence of impurities.High resolution and sensitivity for separating impurities. Robust and reproducible.Method development required (column, mobile phase). Co-elution of impurities is possible.
¹H & ¹³C NMR Structural confirmation, identification of impurities with different chemical structures.Provides detailed structural information. Can detect non-chromophoric impurities.Can suffer from line broadening in acidic solvents.[9][10] Less sensitive than HPLC for minor impurities.
LC-MS Molecular weight confirmation of the main peak and any impurities.Confirms identity and provides molecular weight of impurities. High sensitivity.Ionization efficiency can vary between compounds, affecting quantification.

Experimental Protocols

Protocol 1: High-Performance Liquid Chromatography (HPLC)

This protocol is a generalized method adapted for the analysis of isoquinoline alkaloids and should be optimized for specific instrumentation and samples.[11]

  • Instrumentation & Materials:

    • HPLC system with a UV-Vis or Diode Array Detector (DAD).

    • Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).

    • Mobile Phase A: 10 mM Ammonium Acetate in water, pH adjusted to 5.0.[11][12]

    • Mobile Phase B: Acetonitrile (HPLC grade).

    • Sample Solvent: Methanol or a mixture of water/acetonitrile.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 280 nm.

    • Injection Volume: 10 µL.

    • Gradient Elution: A typical gradient might run from 5% B to 95% B over 20-30 minutes to ensure elution of all components.[11]

  • Procedure:

    • Sample Preparation: Accurately weigh and dissolve the synthetic compound in the sample solvent to a concentration of approximately 1 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.

    • Analysis: Inject the sample and integrate the peak areas. The purity is typically reported as the area of the main peak relative to the total area of all peaks.

Protocol 2: NMR Spectroscopy
  • Sample Preparation:

    • Dissolve 5-10 mg of the compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.

    • Note: 3,4-dihydroisoquinolines can exhibit anomalous ¹H NMR spectra, including severe line broadening, in certain batches of CDCl₃ due to trace acidity.[9][10][13] If this occurs, the solvent can be passed through a small plug of basic alumina before use, or a drop of triethylamine can be added to the sample.[10]

  • Data Acquisition:

    • Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher spectrometer.

    • Key ¹H NMR signals for the 3,4-dihydroisoquinoline core include resonances for the C1-proton (imine), and two triplets for the C3 and C4 methylene groups.[7]

Protocol 3: Liquid Chromatography-Mass Spectrometry (LC-MS)
  • Instrumentation:

    • Utilize an LC system coupled to a mass spectrometer, typically with an electrospray ionization (ESI) source.[14]

    • The LC method can be similar to the HPLC protocol described above.

  • Mass Spectrometry Settings:

    • Operate in positive ion mode.[15]

    • Acquire a full scan to identify the protonated molecular ion [M+H]⁺. For this compound, this would be m/z 164.18.

    • Perform tandem MS (MS/MS) on the parent ion to confirm its structure through fragmentation patterns.[15]

Context: Biological Significance

The purity of isoquinoline derivatives is paramount because of their diverse biological activities. They are often investigated as inhibitors or modulators in various signaling pathways. For instance, some tetrahydroisoquinoline analogs are known to target Galectin-3, a protein involved in cell adhesion and migration, outside of its conventional binding site.[16]

The diagram below illustrates a simplified conceptual pathway where a bioactive compound might interfere with a signal transduction cascade leading to a cellular response, highlighting potential points of modulation.

G ext_signal External Signal (e.g., Growth Factor) receptor Cell Surface Receptor ext_signal->receptor transducer Signal Transducer (e.g., Galectin-3) receptor->transducer Activation kinase_cascade Kinase Cascade transducer->kinase_cascade transcription_factor Transcription Factor kinase_cascade->transcription_factor Phosphorylation cellular_response Cellular Response (e.g., Migration, Proliferation) transcription_factor->cellular_response Gene Expression compound Isoquinoline Derivative compound->transducer Modulation

Caption: Conceptual signaling pathway modulation.

By ensuring the high purity of synthetic intermediates like this compound, researchers can confidently attribute observed biological effects to the compound of interest, paving the way for accurate structure-activity relationship (SAR) studies and successful drug development campaigns.

References

Comparative Docking Studies of 3,4-Dihydro-6,7-isoquinolinediol at Dopamine Receptors: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the binding characteristics of 3,4-Dihydro-6,7-isoquinolinediol and its analogs at dopamine receptors. This document summarizes key experimental data, outlines detailed methodologies for computational studies, and visualizes essential biological and experimental workflows.

Introduction

Dopamine receptors, a class of G protein-coupled receptors (GPCRs), are pivotal in numerous neurological processes, including motor control, cognition, and reward pathways.[1] Their dysfunction is implicated in various disorders such as Parkinson's disease and schizophrenia. The development of selective ligands for dopamine receptor subtypes (D1-D5) is a significant goal in neuropharmacology. This compound, also known as 6,7-dihydroxy-1,2,3,4-tetrahydroisoquinoline, represents a core scaffold in the design of dopaminergic ligands. Understanding its interaction with dopamine receptors through in silico docking studies is crucial for the rational design of novel therapeutics with improved selectivity and efficacy. This guide presents a comparative overview of its docking performance alongside other relevant compounds.

Data Presentation: Comparative Binding Affinities

CompoundDopamine D1 Receptor (Ki, nM)Dopamine D2 Receptor (Ki, nM)Dopamine D3 Receptor (Ki, nM)Reference
6,7-dihydroxy-1,2,3,4-tetrahydroisoquinoline 9215936479[2]
Compound 6a (a 6,7-dihydroxy-THIQ derivative) >10000982[2]
Compound 6c (a 6,7-dihydroxy-THIQ derivative) 480010010[2]
6-methoxy-1,2,3,4-tetrahydroisoquinolin-7-ol 6479159392[3]
Compound 7 (a 6-methoxy-7-hydroxy-THIQ derivative) >10000>100006.3[4]
Dopamine (endogenous ligand) VariesVariesVaries[1]
Apomorphine (non-selective agonist) 462916
Risperidone (D2/D3 antagonist) 2.50.160.34[1]

Note: THIQ stands for tetrahydroisoquinoline. Data for Dopamine and Apomorphine are representative values and can vary based on experimental conditions.

Experimental Protocols: Molecular Docking of Dopamine Receptor Ligands

The following is a detailed, generalized protocol for conducting comparative molecular docking studies of ligands such as this compound at dopamine receptors, based on established methodologies.[5][6][7]

1. Preparation of Receptor Structures:

  • Source: Obtain the three-dimensional crystal structures of the human dopamine receptor subtypes (D1, D2, D3, D4, D5) from the Protein Data Bank (PDB). For example, D2R (PDB ID: 6CM4), D3R (PDB ID: 3PBL), and D4R (PDB ID: 5WIU) can be used.[1] For subtypes without available crystal structures, homology models can be constructed using templates of high sequence similarity.

  • Preprocessing: Prepare the receptor structures by removing water molecules, ions, and co-crystallized ligands. Add polar hydrogens and assign appropriate atomic charges (e.g., Kollman charges). The protein structure is then energy minimized to relieve any steric clashes.

2. Ligand Preparation:

  • Source: Obtain the 3D structures of this compound and alternative ligands from chemical databases like PubChem.

  • Preprocessing: Assign appropriate protonation states at physiological pH (7.4). Add Gasteiger charges and generate different conformers for flexible docking.

3. Molecular Docking Simulation:

  • Software: Utilize molecular docking software such as AutoDock Vina, GOLD, or Glide.[7][8]

  • Grid Box Definition: Define a grid box that encompasses the orthosteric binding site of the dopamine receptors. The binding site is typically identified based on the location of the co-crystallized ligand in the experimental structure or through binding site prediction algorithms. Key residues in the dopamine receptor binding pocket include an aspartic acid in transmembrane helix 3 (Asp3.32) and a serine microdomain in helix 5.[1]

  • Docking Algorithm: Employ a suitable search algorithm, such as the Lamarckian Genetic Algorithm in AutoDock, to explore the conformational space of the ligand within the defined binding site.[9]

  • Scoring Function: Use the software's scoring function (e.g., CHEMPLP in GOLD) to estimate the binding affinity (docking score) of each ligand pose.[10] The poses with the lowest binding energy are considered the most favorable.

4. Analysis of Docking Results:

  • Binding Pose Analysis: Visualize the top-ranked docking poses to analyze the interactions between the ligand and the receptor. Identify key interactions such as hydrogen bonds, hydrophobic interactions, and salt bridges with specific amino acid residues in the binding pocket.

  • Comparative Analysis: Compare the docking scores and interaction patterns of this compound with those of the alternative ligands across all dopamine receptor subtypes to assess its binding affinity and selectivity profile.

Visualizations

Dopamine Receptor Signaling Pathway

The following diagram illustrates the two major signaling cascades initiated by the activation of D1-like (D1 and D5) and D2-like (D2, D3, and D4) dopamine receptors. D1-like receptors typically couple to Gαs/olf to stimulate adenylyl cyclase (AC) and increase cyclic AMP (cAMP) levels.[11][] Conversely, D2-like receptors couple to Gαi/o to inhibit AC and decrease cAMP levels.[11][]

Dopamine_Signaling_Pathway cluster_d1 D1-like Receptor Signaling cluster_d2 D2-like Receptor Signaling Dopamine_D1 Dopamine D1R D1/D5 Receptor Dopamine_D1->D1R binds Gs Gαs/olf D1R->Gs activates AC_stim Adenylyl Cyclase Gs->AC_stim stimulates ATP_cAMP ATP -> cAMP AC_stim->ATP_cAMP PKA Protein Kinase A ATP_cAMP->PKA activates Cellular_Response_D1 Cellular Response (e.g., DARPP-32 activation) PKA->Cellular_Response_D1 Dopamine_D2 Dopamine D2R D2/D3/D4 Receptor Dopamine_D2->D2R binds Gi Gαi/o D2R->Gi activates AC_inhib Adenylyl Cyclase Gi->AC_inhib inhibits cAMP_decrease cAMP ↓ AC_inhib->cAMP_decrease Cellular_Response_D2 Cellular Response (e.g., Ion channel modulation)

Dopamine Receptor Signaling Pathways
Molecular Docking Experimental Workflow

The flowchart below outlines the key steps involved in a typical in silico molecular docking experiment, from the initial preparation of the biological target and ligands to the final analysis of the results.[9][13][14][15]

Molecular_Docking_Workflow cluster_prep Preparation Phase cluster_docking Docking Phase cluster_analysis Analysis Phase Receptor_Prep Receptor Preparation (Download from PDB, clean, add hydrogens) Grid_Generation Grid Box Generation (Define binding site) Receptor_Prep->Grid_Generation Ligand_Prep Ligand Preparation (2D to 3D, generate conformers, assign charges) Docking_Run Run Docking Simulation (e.g., AutoDock Vina) Ligand_Prep->Docking_Run Grid_Generation->Docking_Run Pose_Clustering Pose Clustering & Scoring (Rank by binding energy) Docking_Run->Pose_Clustering Interaction_Analysis Interaction Analysis (Visualize H-bonds, hydrophobic contacts) Pose_Clustering->Interaction_Analysis Comparative_Analysis Comparative Analysis (Compare scores and interactions of ligands) Interaction_Analysis->Comparative_Analysis

Molecular Docking Experimental Workflow

References

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 3,4-Dihydro-6,7-isoquinolinediol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the responsible handling and disposal of chemical compounds are paramount to ensuring both laboratory safety and environmental protection. This guide provides a detailed, step-by-step procedure for the proper disposal of 3,4-Dihydro-6,7-isoquinolinediol, a compound often utilized in pharmaceutical research. Adherence to these guidelines is crucial for maintaining a secure laboratory environment and complying with regulatory standards.

I. Hazard Identification and Safety Precautions

Before initiating any disposal procedure, it is essential to understand the potential hazards associated with this compound. Based on available safety data, this compound and its derivatives are considered hazardous.

Key Hazard Information:

  • Acute Toxicity: Potentially harmful if swallowed, in contact with skin, or if inhaled.[1]

  • Skin and Eye Irritation: Can cause skin and serious eye irritation.[1]

  • Environmental Hazards: As with many chemical compounds, it should not be released into the environment.[2]

Personal Protective Equipment (PPE):

To ensure personal safety, the following PPE should be worn when handling this compound waste:

  • Safety goggles or a face shield

  • Chemical-resistant gloves (e.g., nitrile)

  • A lab coat

II. Waste Characterization and Segregation

Proper characterization and segregation of chemical waste are the foundational steps for safe disposal. All laboratory personnel should treat chemical waste, including solids, liquids, and contaminated materials, as hazardous unless confirmed otherwise by an environmental health and safety (EHS) professional.[3]

Disposal Considerations Summary:

ParameterGuidelineCitation
Waste State Solid and liquid waste must be kept separate.[4]
Chemical Compatibility Do not mix with incompatible waste streams. Specifically, avoid mixing with strong oxidizing agents and strong acids.[5]
Container Type Use designated, leak-proof, and chemically compatible hazardous waste containers. Containers should be in good condition with a secure lid.[6]
Labeling Clearly label all waste containers with "Hazardous Waste," the full chemical name "this compound," and the approximate concentration and other components.[6]

III. Step-by-Step Disposal Protocol

The following protocol outlines the procedural steps for the safe disposal of this compound.

Materials Required:

  • Appropriate Personal Protective Equipment (PPE)

  • Designated and properly labeled hazardous waste containers (separate for solid and liquid)

  • Chemical spill kit

Procedure:

  • Waste Identification and Segregation:

    • Identify all waste streams containing this compound.

    • Keep solid and liquid waste separate in their respective designated containers.[4] Do not mix this waste with other incompatible chemicals.

  • Solid Waste Collection:

    • Carefully transfer any solid this compound waste, including contaminated items like weighing paper or gloves, into the designated solid hazardous waste container.

    • Avoid the formation of dust during transfer.[7]

  • Liquid Waste Collection:

    • For solutions containing this compound, transfer the liquid to the designated liquid hazardous waste container.

    • Some disposal facilities may recommend dissolving the material in a combustible solvent to aid in incineration. Always consult with your institution's Environmental Health and Safety (EHS) office before doing so.[6]

  • Container Management:

    • Ensure that all waste containers are securely sealed to prevent leaks or spills.[4]

    • Store the waste containers in a designated, well-ventilated, and secure area away from general laboratory traffic.

  • Decontamination:

    • Thoroughly decontaminate any glassware or equipment that has come into contact with this compound.

    • Rinse the equipment with a suitable solvent (e.g., ethanol or acetone), and collect the rinsate as hazardous liquid waste.

    • Dispose of any contaminated cleaning materials, such as paper towels, as solid hazardous waste.[6]

  • Final Disposal:

    • Arrange for the collection of the hazardous waste by a licensed and approved waste disposal contractor.

    • Follow all institutional, local, and national regulations for the disposal of hazardous chemical waste.[8] The disposal of contents and containers should be directed to an approved waste disposal plant.[2]

IV. Disposal Workflow Diagram

The following diagram illustrates the decision-making process and logical flow for the proper disposal of this compound.

A Start: Identify this compound Waste B Wear Appropriate PPE (Goggles, Gloves, Lab Coat) A->B C Is the waste solid or liquid? B->C D Collect in Labeled Solid Hazardous Waste Container C->D Solid E Collect in Labeled Liquid Hazardous Waste Container C->E Liquid F Decontaminate Glassware & Equipment D->F E->F G Collect Rinsate as Liquid Hazardous Waste F->G H Store Sealed Containers in Designated Secure Area G->H I Arrange for Pickup by Licensed Waste Disposal Service H->I J End: Proper Disposal I->J

Caption: Disposal workflow for this compound.

By adhering to these procedures, laboratory personnel can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment.

References

Personal protective equipment for handling 3,4-Dihydro-6,7-isoquinolinediol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety and logistical information for the handling and disposal of 3,4-Dihydro-6,7-isoquinolinediol (CAS No: 4602-83-9), a compound frequently used in pharmaceutical research. Adherence to these procedures is essential for ensuring laboratory safety and regulatory compliance.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified as a hazardous substance that can cause skin and serious eye irritation.[1][2] It is irritating to the respiratory system.[2] Appropriate personal protective equipment is mandatory to prevent exposure.

Recommended Personal Protective Equipment:

PPE CategorySpecificationRationale
Eye and Face Protection Chemical safety goggles or a face shield compliant with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[3]To protect against splashes and airborne particles that can cause serious eye irritation.[1][3]
Skin Protection Chemical-resistant gloves (e.g., nitrile rubber) and protective clothing to prevent skin exposure.[2][3]The compound is known to cause skin irritation.[1][2]
Respiratory Protection Use only in a well-ventilated area.[3] If dust formation is likely, a NIOSH-approved respirator should be used.To prevent irritation of the respiratory system.[2]

Operational Plan for Safe Handling

A systematic approach is crucial when working with this compound to minimize the risk of exposure and contamination.

Step-by-Step Handling Protocol:

  • Preparation:

    • Ensure that an eyewash station and a safety shower are readily accessible and in close proximity to the workstation.[3]

    • Work in a well-ventilated area, such as a chemical fume hood, especially when handling the powder form to avoid dust formation.[1][3]

    • Assemble all necessary equipment and reagents before handling the compound.

  • Handling the Compound:

    • Don the appropriate PPE as specified in the table above.

    • Avoid direct contact with the compound. Do not get it in your eyes, on your skin, or on your clothing.[1]

    • Avoid ingestion and inhalation.[1]

    • Weigh and transfer the compound carefully to minimize dust generation.

  • Post-Handling:

    • Thoroughly wash your face, hands, and any exposed skin after handling.[3]

    • Do not eat, drink, or smoke in the laboratory area where the compound is being used.[3]

    • Decontaminate all work surfaces and equipment after use.

Disposal Plan

Proper disposal of this compound and its containers is critical to prevent environmental contamination and ensure regulatory compliance.

Waste Disposal Protocol:

  • Waste Collection:

    • Collect waste material by sweeping it up and shoveling it into a suitable, labeled, and closed container for disposal.[3]

    • Contaminated materials, such as gloves and weighing paper, should also be placed in the designated hazardous waste container.

  • Storage of Waste:

    • Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as oxidizing agents.[1]

  • Final Disposal:

    • Dispose of the contents and the container at an approved waste disposal plant in accordance with local, state, and federal regulations.[3]

    • Do not allow this chemical to enter the environment.[3]

Physical and Chemical Properties

PropertyValue
Appearance Dark Yellow Powder Solid[3][4]
CAS Number 4602-83-9[3][4]
Molecular Formula C9H9NO2[4]
Melting Point 244 - 248 °C / 471.2 - 478.4 °F[3]
Odor Odorless[3]

Workflow for Safe Handling and Disposal

Workflow for Safe Handling and Disposal of this compound cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal prep1 Verify Eyewash & Safety Shower Access prep2 Work in Ventilated Area (Fume Hood) prep1->prep2 prep3 Don Appropriate PPE prep2->prep3 handle1 Weigh and Transfer Compound Carefully prep3->handle1 handle2 Avoid Dust Generation handle1->handle2 handle3 No Eating, Drinking, or Smoking handle2->handle3 post1 Decontaminate Work Surfaces & Equipment handle3->post1 post2 Wash Hands and Exposed Skin post1->post2 disp1 Collect Waste in Labeled, Closed Container post2->disp1 disp2 Store Waste in a Cool, Dry, Ventilated Area disp1->disp2 disp3 Dispose via Approved Waste Disposal Plant disp2->disp3

Caption: Safe handling and disposal workflow.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3,4-Dihydro-6,7-isoquinolinediol
Reactant of Route 2
3,4-Dihydro-6,7-isoquinolinediol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.